Product packaging for 4-Heptyloxyphenol(Cat. No.:CAS No. 13087-86-0)

4-Heptyloxyphenol

Cat. No.: B081985
CAS No.: 13087-86-0
M. Wt: 208.3 g/mol
InChI Key: HZBABTUFXQLADL-UHFFFAOYSA-N
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Description

4-Heptyloxyphenol is an aromatic ether.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H20O2 B081985 4-Heptyloxyphenol CAS No. 13087-86-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-heptoxyphenol
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InChI

InChI=1S/C13H20O2/c1-2-3-4-5-6-11-15-13-9-7-12(14)8-10-13/h7-10,14H,2-6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZBABTUFXQLADL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCOC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5022483
Record name 4-Heptyloxyphenol
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Molecular Weight

208.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

13037-86-0
Record name 4-(Heptyloxy)phenol
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Record name 4-Heptyloxyphenol
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Record name Phenol, 4-(heptyloxy)-
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Record name 4-Heptyloxyphenol
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Record name 4-(Heptyloxy)phenol
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Record name 4-HEPTYLOXYPHENOL
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Biological Activity of 4-Heptyloxyphenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Heptyloxyphenol is an organic compound belonging to the 4-alkoxyphenol class, characterized by a phenol group substituted with a heptyloxy moiety at the para position.[1] This technical guide provides a comprehensive overview of its chemical and physical properties, spectral data, and significant biological activities. The information is intended to support researchers, scientists, and professionals in the field of drug development in their understanding and utilization of this compound.

Chemical and Physical Properties

This compound presents as a white to light beige or off-white crystalline powder.[2][3] It is generally stable under normal storage conditions, which recommend a cool, dry, and well-ventilated area in a sealed container at room temperature.[2][3] The compound is insoluble in water but soluble in organic solvents such as dimethyl sulfoxide (DMSO).[3][4]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number 13037-86-0[1][3]
Molecular Formula C₁₃H₂₀O₂[1][5]
Molecular Weight 208.30 g/mol [1][5][6]
Appearance White to light beige crystalline powder[2][3]
Melting Point 60-65 °C[2][3]
Boiling Point 312 °C (estimated)[3]
Solubility Insoluble in water; Soluble in DMSO (>10 mM)[3][4]
pKa 10.35 ± 0.15 (Predicted)[2]
LogP 4.01[3]
Storage Temperature Room Temperature, sealed in dry conditions[2]

Spectral Data

The structural identity of this compound is confirmed by various spectroscopic techniques. Below are the summarized spectral data.

Table 2: 1H NMR Spectral Data of this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~6.7-6.8m4HAromatic protons (AA'BB' system)
~4.5s1HPhenolic -OH
~3.8t2H-O-CH₂-
~1.7m2H-O-CH₂-CH₂-
~1.2-1.5m8H-(CH₂)₄-
~0.9t3H-CH₃

Table 3: 13C NMR Spectral Data of this compound

Chemical Shift (ppm)Assignment
~153.0C-OH (aromatic)
~149.5C-O- (aromatic)
~116.0CH (aromatic, ortho to -OH)
~115.5CH (aromatic, ortho to -O-heptyl)
~69.0-O-CH₂-
~31.8-CH₂-
~29.2-CH₂-
~29.1-CH₂-
~26.0-CH₂-
~22.6-CH₂-
~14.1-CH₃

Table 4: IR Spectral Data of this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3300-3400Strong, BroadO-H stretch (phenolic)
~2850-2960StrongC-H stretch (aliphatic)
~1510StrongC=C stretch (aromatic ring)
~1230StrongC-O stretch (aryl ether)
~820StrongC-H bend (para-disubstituted aromatic)

Table 5: Mass Spectrometry Data of this compound

m/zRelative Intensity (%)Assignment
208~50[M]⁺ (Molecular ion)
110100[M - C₇H₁₄]⁺ (McLafferty rearrangement)
81~15[C₆H₉]⁺

Experimental Protocols

Synthesis of this compound via Williamson Ether Synthesis

A common method for the synthesis of 4-alkoxyphenols is the Williamson ether synthesis, which involves the reaction of a phenoxide with an alkyl halide. For this compound, this would typically involve the mono-alkylation of hydroquinone.

Materials:

  • Hydroquinone

  • 1-Bromoheptane

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Ethanol (or another suitable solvent)

  • Diethyl ether

  • Hydrochloric acid (HCl), dilute solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve hydroquinone in ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Add a stoichiometric amount of KOH or NaOH to the solution to form the potassium or sodium salt of hydroquinone.

  • To the resulting solution, add 1-bromoheptane dropwise.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with a dilute HCl solution, followed by water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Hydroquinone Hydroquinone Reaction Williamson Ether Synthesis in Ethanol (Reflux) Hydroquinone->Reaction Bromoheptane 1-Bromoheptane Bromoheptane->Reaction Base Base (e.g., KOH) Base->Reaction Workup Aqueous Workup (Extraction & Washing) Reaction->Workup Purification Purification (Chromatography/Recrystallization) Workup->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

This compound has been identified as a biologically active molecule with potential applications in endocrinology and oncology.

Inverse Agonist of Steroidogenic Factor-1 (SF-1)

This compound is a selective inverse agonist of the orphan nuclear receptor, Steroidogenic Factor-1 (SF-1), with an IC₅₀ value in the range of 50-100 nM.[7] It has been shown to inhibit SFRE-mediated transcription.[7] This activity is selective, as the compound displays no activity at estrogen, LRH-1, ROR, ERR, or Nurr receptors.[7]

Experimental Protocol: SF-1 Inverse Agonist Assay (General)

A common method to assess SF-1 inverse agonist activity is a cell-based reporter gene assay.

Materials:

  • A suitable mammalian cell line (e.g., HEK293T or CV-1)

  • Expression plasmids for full-length human SF-1

  • A reporter plasmid containing a luciferase gene under the control of a promoter with SF-1 response elements (SFREs)

  • A control plasmid for transfection efficiency normalization (e.g., expressing Renilla luciferase)

  • Cell culture medium and supplements

  • Transfection reagent

  • This compound

  • Luciferase assay reagent

Procedure:

  • Seed the cells in a multi-well plate and allow them to attach overnight.

  • Co-transfect the cells with the SF-1 expression plasmid, the SFRE-luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent.

  • After an appropriate incubation period, replace the transfection medium with fresh medium containing various concentrations of this compound or a vehicle control.

  • Incubate the cells for a further 24-48 hours.

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.

  • Plot the normalized luciferase activity against the concentration of this compound to determine the IC₅₀ value.

Effects on Steroidogenesis in Bovine Granulosa Cells

Studies have indicated that this compound affects the secretion of estradiol and oxytocin from bovine granulosa cells.[7] This suggests a potential role for this compound in modulating ovarian function.

Experimental Protocol: Treatment of Bovine Granulosa Cells (General)

Materials:

  • Bovine ovaries obtained from a local abattoir

  • Cell culture medium (e.g., DMEM/F-12) supplemented with serum, antibiotics, and appropriate growth factors

  • This compound

  • Reagents for hormone assays (e.g., ELISA or RIA kits for estradiol and oxytocin)

Procedure:

  • Aspirate granulosa cells from small to medium-sized ovarian follicles.

  • Wash and culture the granulosa cells in a suitable culture medium until they reach a desired confluency.

  • Treat the cells with varying concentrations of this compound or a vehicle control for a specified period (e.g., 24-72 hours).

  • Collect the culture medium at the end of the treatment period.

  • Measure the concentrations of estradiol and oxytocin in the collected medium using specific immunoassays.

  • Analyze the data to determine the effect of this compound on hormone secretion.

Inhibition of Epidermal Growth Factor Receptor (EGFR) Signaling

This compound has been reported to inhibit the epidermal growth factor receptor (EGFR) signaling pathway, which may contribute to its potential anti-cancer properties.[8] EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, dimerizes and autophosphorylates, initiating downstream signaling cascades such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation, survival, and differentiation.[9][10] Inhibition of this pathway can lead to decreased cell proliferation.

EGFR_Inhibition cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR Binds EGFR->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Heptyloxyphenol This compound Heptyloxyphenol->EGFR Inhibits

Caption: Inhibition of the EGFR signaling pathway by this compound.

Safety and Handling

This compound is classified as an irritant. It may cause skin, eye, and respiratory tract irritation.[3] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this compound.[3] Work should be conducted in a well-ventilated area or under a fume hood. In case of contact, flush the affected area with plenty of water.[3]

Conclusion

This compound is a compound with well-defined chemical and physical properties and notable biological activities. Its role as a selective SF-1 inverse agonist and its potential to modulate steroidogenesis and inhibit EGFR signaling make it a compound of interest for further research in endocrinology and oncology. This guide provides a foundational resource for scientists and researchers to support their work with this compound.

References

An In-depth Technical Guide to the Physical Properties of 4-Heptyloxyphenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 4-Heptyloxyphenol, a significant organic compound with applications in various research fields. The information is presented to be a valuable resource for laboratory work and drug development, with a focus on quantitative data, experimental methodologies, and the visualization of related biological and experimental processes.

Physical and Chemical Properties of this compound

This compound is an aromatic ether that presents as a white to light beige crystalline powder or an off-white powder.[1][2][3] Depending on its purity and the ambient temperature, it can also appear as a colorless to pale yellow liquid or solid.[4] Its chemical structure consists of a phenol group substituted with a heptyloxy group at the para position. This structure imparts hydrophobic properties due to the long alkyl chain, making it soluble in organic solvents and insoluble in water.[1][4]

Table 1: Summary of Physical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₃H₂₀O₂[1][2][4][5][6]
Molecular Weight 208.3 g/mol [1][6]
Melting Point 60-65 °C[1][2][3][7][8]
Boiling Point 307.5-312 °C (some values are estimates)[1][2][3][7][8]
Appearance Off-white to light beige crystalline powder[1][2][3]
Solubility in Water Insoluble[1]
Solubility in DMSO > 10 mM; 100 mg/mL (480.08 mM)[2][5][8]
Partition Coefficient (LogP) 4.01 - 4.54[1][9]
pKa 9.93 - 10.35 (Predicted)[2][3][7][8][9]
Density 0.9962 g/cm³ (rough estimate)[2][3][7][8]
Refractive Index 1.4860 (estimate)[2][3][7][8]
Flash Point 144.8 °C[7]
Vapor Pressure 0.000123 mmHg at 25 °C[7]

Experimental Protocols for Property Determination

The following sections detail the standard methodologies for determining the key physical properties of solid organic compounds like this compound.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a key indicator of its purity.[2] A pure compound typically melts over a narrow range of 1-2°C.[10]

  • Sample Preparation: A small amount of dry, finely powdered this compound is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[4][7]

  • Apparatus: The capillary tube is attached to a thermometer and placed in a heating bath (such as a Thiele tube filled with mineral oil or a digital melting point apparatus).[2][7]

  • Procedure: The sample is heated slowly, at a rate of approximately 1-2°C per minute, as the temperature approaches the expected melting point.[2]

  • Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the range.[2][3]

Boiling Point Determination (Thiele Tube Method)

For compounds that are liquid at or near room temperature or for which a boiling point is required, the Thiele tube method is a common microscale technique.

  • Sample Preparation: A small amount of the liquid sample (a few milliliters) is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube with the open end submerged in the liquid.

  • Apparatus: The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling liquid like mineral oil.

  • Procedure: The Thiele tube is heated gently. As the liquid in the test tube boils, a stream of bubbles will emerge from the capillary tube. The heating is then discontinued.

  • Data Recording: The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube as the apparatus cools.

Solubility Determination

Solubility tests provide information about the presence of polar or nonpolar functional groups.

  • Procedure for Water Solubility: A small, measured amount of this compound (e.g., 25 mg) is placed in a test tube. Water (e.g., 0.75 mL) is added in small portions, and the tube is shaken vigorously after each addition. The compound is classified as soluble or insoluble based on whether a homogeneous solution is formed.

  • Procedure for DMSO Solubility: A similar procedure is followed using dimethyl sulfoxide (DMSO) as the solvent. For quantitative measurements, a saturated solution is prepared, filtered to remove undissolved solid, and the concentration of the filtrate is determined using a technique like UV-Vis spectroscopy or HPLC.

Visualizing Molecular Interactions and Experimental Workflows

Biological Pathway: Modulation of Steroidogenic Factor-1 (SF-1) Signaling

This compound has been identified as a modulator of Steroidogenic Factor-1 (SF-1), a nuclear receptor crucial for the regulation of adrenal and gonadal development and function.[2][3] It can act as either an agonist or an inverse agonist, influencing the transcription of genes involved in steroidogenesis.[2][3]

SF1_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Signal Hormonal Signal (e.g., ACTH) Receptor GPCR Signal->Receptor binds AC Adenylate Cyclase Receptor->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates SF1_inactive SF-1 (inactive) PKA->SF1_inactive phosphorylates SF1_active SF-1 (active) SF1_inactive->SF1_active activates DNA DNA (SF-1 Response Element) SF1_active->DNA binds to Heptyloxyphenol This compound Heptyloxyphenol->SF1_active modulates (agonist/inverse agonist) Transcription Gene Transcription (Steroidogenesis) DNA->Transcription initiates

Caption: SF-1 signaling pathway and the modulatory role of this compound.

Experimental Workflow: Melting Point Determination

The following diagram illustrates the logical flow of the experimental protocol for determining the melting point of a solid organic compound.

MeltingPoint_Workflow start Start prep_sample Prepare Sample: - Dry and powder the compound - Pack into capillary tube (1-2mm) start->prep_sample setup_apparatus Set up Apparatus: - Attach capillary to thermometer - Place in heating block/Thiele tube prep_sample->setup_apparatus heat_slowly Heat Slowly (~1-2°C per minute) setup_apparatus->heat_slowly observe Observe Sample heat_slowly->observe record_start Record T₁: First liquid appears observe->record_start Melting starts observe_end Continue Observing record_start->observe_end record_end Record T₂: All solid has melted observe_end->record_end Melting complete calculate_range Calculate Melting Range: T₁ - T₂ record_end->calculate_range end End calculate_range->end

Caption: Workflow for determining the melting point of a crystalline solid.

References

A Technical Guide to 4-Heptyloxyphenol: Molecular Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: This document provides a comprehensive technical overview of 4-Heptyloxyphenol (CAS: 13037-86-0), a para-substituted phenolic compound. It details the molecule's structure, physicochemical properties, and key biological activities, including its roles as an inhibitor of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a selective inverse agonist of Steroidogenic Factor-1 (SF-1), and an antibacterial agent. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic and synthetic potential of this compound. All quantitative data is summarized in tables for clarity, and key biological pathways and experimental workflows are visualized.

Introduction

This compound is an organic compound characterized by a phenol structure where the hydroxyl group is para to a heptyloxy substituent.[1] Classified as a 4-alkoxyphenol and an aromatic ether, its structure consists of a polar phenolic head and a long, nonpolar seven-carbon alkyl chain, rendering it hydrophobic and soluble in organic solvents.[1] This amphiphilic nature makes it a person of interest as an intermediate in the synthesis of surfactants and other functional materials.[1] More recently, this compound has garnered attention in the scientific community for its distinct biological activities, which suggest potential applications in oncology, endocrinology, and microbiology.

Molecular Structure and Identification

The fundamental structure of this compound consists of a benzene ring functionalized with a hydroxyl (-OH) group and a heptyloxy (-OC7H15) group at positions 1 and 4, respectively. The presence of the hydroxyl group allows for hydrogen bonding, while the long alkyl chain enhances its lipophilicity.[1]

IdentifierValue
IUPAC Name 4-(heptyloxy)phenol[2]
CAS Number 13037-86-0[1][2]
Molecular Formula C13H20O2[1][3]
Molecular Weight 208.30 g/mol [2][3]
SMILES CCCCCCCOC1=CC=C(C=C1)O[2]
InChI InChI=1S/C13H20O2/c1-2-3-4-5-6-11-15-13-9-7-12(14)8-10-13/h7-10,14H,2-6,11H2,1H3[1][2]
InChIKey HZBABTUFXQLADL-UHFFFAOYSA-N[1][2]
Synonyms p-(Heptyloxy)phenol, Hydroquinone Mono-n-heptyl Ether, 4-heptoxyphenol[1][2][4]

Physicochemical Properties

This compound typically presents as a white to light-beige crystalline powder or a colorless to pale yellow solid, depending on purity and temperature.[1][4][5] It is stable under normal conditions and insoluble in water.[6]

PropertyValueReference
Melting Point 60-65 °C[4][6]
Boiling Point ~307.5-312 °C (estimate)[4][6]
Density ~0.9962 g/cm³ (estimate)[4]
pKa 10.35 ± 0.15 (Predicted)[4]
LogP (Partition Coeff.) 4.01[6]

Biological Activity and Mechanism of Action

This compound exhibits multiple biological activities by interacting with specific cellular targets.

Anticancer and Antiproliferative Effects

The compound has been shown to inhibit the growth of various cancer cells and has been used as a chemotherapeutic agent in animal models.[7] Its primary mechanisms include:

  • EGFR Signaling Inhibition : this compound binds to protein tyrosine kinase, leading to the reversible inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[1][7] This action can result in decreased cell proliferation and a reduction in tumor size.[1][7]

  • Progesterone Receptor Inhibition : The molecule also acts as an inhibitor of progesterone receptors, which may be beneficial in reducing side effects associated with hormone therapies.[1][7]

EGFR_Inhibition_Pathway mol This compound ptk Protein Tyrosine Kinase mol->ptk Binds to egfr EGFR Signaling ptk->egfr Inhibits prolif Cell Proliferation egfr->prolif Leads to Decreased

Figure 1: EGFR Signaling Inhibition by this compound.

Endocrine Activity

This compound is a selective inverse agonist at the orphan nuclear receptor Steroidogenic Factor-1 (SF-1), a key regulator of steroid hormone production.[4][5]

  • Activity : It demonstrates an IC50 value of 50-100 nM for SF-1.[4][5]

  • Selectivity : It shows no significant activity at other nuclear receptors, including estrogen, LRH-1, ROR, ERR, or Nurr receptors.[4][5]

Figure 2: Summary of this compound's Biological Targets.

Antibacterial Activity

The compound has demonstrated antibacterial properties against several bacterial strains.[8]

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Porphyromonas gingivalis0.10 mM
Streptococcus artemidis0.21 mM
Streptococcus sobrinus0.14 mM

Experimental Protocols and Methodologies

While detailed, step-by-step experimental protocols are not available from the cited sources, the fundamental methodologies used to determine the biological activities of this compound can be described.

Determination of Antibacterial Activity (MIC Assay)

The Minimum Inhibitory Concentration (MIC) values were likely determined using a standard broth microdilution method. This protocol involves preparing serial dilutions of this compound in a liquid growth medium, inoculating with a standardized bacterial suspension, and incubating under appropriate conditions. The MIC is the lowest concentration of the compound that visibly inhibits bacterial growth.

MIC_Workflow A Prepare Stock Solution of This compound B Perform Serial Dilutions in Growth Medium A->B C Inoculate Wells with Standardized Bacterial Culture B->C D Incubate at Optimal Temperature and Time C->D E Visually Inspect for Turbidity (Bacterial Growth) D->E F Determine Lowest Concentration with No Growth (MIC) E->F

Figure 3: Generalized Workflow for an MIC Assay.

Receptor-Ligand Interaction Assays

The characterization of this compound as an SF-1 inverse agonist with a specific IC50 value would typically involve cell-based reporter assays. In such an experiment, a host cell line is engineered to express the SF-1 receptor and a reporter gene (e.g., luciferase) linked to an SF-1-responsive promoter. The cells are treated with a known SF-1 agonist to induce reporter activity, followed by varying concentrations of this compound. The concentration at which the compound inhibits 50% of the agonist-induced activity is determined as the IC50.

Safety and Handling

This compound is classified as an irritant and may pose some carcinogenic risk to humans.[1][4][7] Standard laboratory safety precautions should be observed.

Safety InformationDetails
Hazard Codes Xi (Irritant)[4]
GHS Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[2]
Risk Statements R36/37/38: Irritating to eyes, respiratory system, and skin[4]
Safety Statements S26: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. S37/39: Wear suitable gloves and eye/face protection.[4]
Stability Stable under normal temperatures and pressures[6]
Incompatibilities Oxidizing agents, acid chlorides, acid anhydrides[6]
Carcinogen Classification Category IIB[1][7]

Conclusion

This compound is a multifunctional molecule with well-defined physicochemical properties and diverse biological activities. Its ability to selectively modulate key cellular targets such as the EGFR signaling pathway and the SF-1 nuclear receptor, combined with its antibacterial properties, makes it a valuable compound for further investigation. For drug development professionals, its potential as a scaffold for novel therapeutics in oncology and endocrinology warrants exploration. For researchers and scientists, it serves as a useful tool for studying specific biological pathways.

References

In-Depth Technical Guide: 4-Heptyloxyphenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Heptyloxyphenol, a versatile organic compound with significant applications in various research and development fields. This document details its chemical identity, physicochemical properties, relevant experimental protocols, and its role in key biological pathways.

Chemical Identity

  • Chemical Name: this compound

  • CAS Number: 13037-86-0[1][2][3]

Synonyms

This compound is also known by several other names in scientific literature and commercial catalogs. These include:

  • p-(Heptyloxy)phenol[1][4]

  • Hydroquinone Monoheptyl Ether[5][6]

  • 4-heptoxyphenol[3][6]

  • p-Heptoxyphenol[1][4]

  • AC 45594[3]

  • Phenol, 4-(heptyloxy)-[1][4]

  • p-N-Heptyloxyphenol[6][7]

  • 4-(Heptyloxy)benzolol[1]

Physicochemical and Quantitative Data

The following table summarizes the key quantitative properties of this compound.

PropertyValueSource(s)
Molecular Formula C₁₃H₂₀O₂[1]
Molecular Weight 208.30 g/mol [2]
Melting Point 60-65 °C
Boiling Point ~307.5-312 °C
Appearance White to light beige crystalline powder
Solubility Insoluble in water; Soluble in organic solvents[1]
pKa ~10.35 ± 0.15 (Predicted)
LogP 4.01

Biological Activity and Signaling Pathways

This compound is recognized for its interaction with key cellular signaling pathways, making it a compound of interest in endocrinology and oncology research.

Modulation of Steroidogenic Factor-1 (SF-1)

This compound is described as a selective inverse agonist or agonist of the orphan nuclear receptor Steroidogenic Factor-1 (SF-1), with a reported IC₅₀ value between 50-100 nM. SF-1 is a crucial transcription factor in the development and function of the adrenal glands and gonads. By modulating SF-1 activity, this compound can influence the transcription of genes involved in steroidogenesis. It reportedly shows no significant activity at other receptors such as estrogen, LRH-1, ROR, ERR, or Nurr receptors.

SF1_Modulation cluster_0 Cellular Environment 4HP This compound SF1 Steroidogenic Factor-1 (SF-1) (Nuclear Receptor) 4HP->SF1 Binds to & Modulates SFRE SF-1 Response Element (DNA) SF1->SFRE Binds DNA TargetGenes Target Gene Transcription (e.g., Steroidogenesis Genes) SFRE->TargetGenes Regulates

Caption: Logical workflow of this compound modulating Steroidogenic Factor-1 (SF-1) activity.

Inhibition of Epidermal Growth Factor Receptor (EGFR) Signaling

The compound has also been shown to inhibit Epidermal Growth Factor Receptor (EGFR) signaling. It binds to the protein tyrosine kinase associated with EGFR, which can lead to a decrease in cell proliferation. This mechanism is a key target in the development of anticancer therapeutics.

EGFR_Inhibition cluster_1 EGFR Signaling Cascade EGF Epidermal Growth Factor (EGF) EGFR EGFR EGF->EGFR Activates Downstream Downstream Signaling (e.g., MAPK pathway) EGFR->Downstream Phosphorylates 4HP This compound 4HP->EGFR Inhibits Proliferation Cell Proliferation Downstream->Proliferation Promotes

Caption: Diagram showing the inhibitory effect of this compound on the EGFR signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the synthesis and biological evaluation of this compound.

Synthesis via Williamson Ether Synthesis (General Protocol)

The Williamson ether synthesis is a common and effective method for preparing ethers. This protocol describes the synthesis of this compound from hydroquinone and a suitable 1-haloheptane (e.g., 1-bromoheptane).

Materials:

  • Hydroquinone (p-dihydroxybenzene)

  • 1-Bromoheptane (or 1-chloroheptane)

  • Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)

  • Solvent (e.g., Ethanol, Acetone, or Dimethylformamide)

  • Diethyl ether or other extraction solvent

  • Hydrochloric acid (HCl), dilute solution

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware for reflux, extraction, and filtration

Procedure:

  • Deprotonation: In a round-bottom flask, dissolve hydroquinone in the chosen solvent. Add a stoichiometric equivalent of a base (e.g., NaOH) to deprotonate one of the phenolic hydroxyl groups, forming the phenoxide. Using an excess of hydroquinone relative to the base can favor mono-alkylation.

  • Nucleophilic Substitution: Add 1-bromoheptane to the reaction mixture. Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If a solid precipitate (inorganic salt) is present, it can be removed by filtration.

  • Extraction: Transfer the filtrate to a separatory funnel. If the solvent is water-miscible, add water and an immiscible organic solvent like diethyl ether to extract the product. Wash the organic layer sequentially with water, dilute HCl (to neutralize any remaining base), and saturated sodium bicarbonate solution.

  • Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent to yield pure this compound.

Cytotoxicity Evaluation using MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

Materials:

  • Target cell line (e.g., cancer cell line for EGFR inhibition studies)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • This compound stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of the MTT solution to each well and incubate for an additional 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the concentration of this compound to determine the IC₅₀ value.

Determination of Antibacterial Activity (MIC Assay)

This compound has demonstrated antibacterial properties. The Minimum Inhibitory Concentration (MIC) can be determined using a broth microdilution method.

Materials:

  • Bacterial strains (e.g., P. gingivalis, S. artemidis)

  • Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)

  • Sterile 96-well microtiter plates

  • This compound stock solution

  • Positive control antibiotic

  • Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)

Procedure:

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of this compound in the broth medium to achieve a range of concentrations.

  • Inoculation: Add a standardized bacterial inoculum to each well. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 16-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density (OD) at 600 nm. The reported MIC values for this compound against P. gingivalis, S. artemidis, and Str. sobrinus are 0.10 mM, 0.21 mM, and 0.14 mM, respectively.

References

Synthesis of 4-Heptyloxyphenol from Hydroquinone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 4-heptyloxyphenol from hydroquinone, a significant compound in various research fields, including its role as an inverse agonist of Steroidogenic Factor 1 (SF-1). This document provides comprehensive experimental protocols, quantitative data, and visualizations of the synthesis workflow and a relevant biological pathway to support research and development activities.

Introduction

This compound, also known as hydroquinone monoheptyl ether, is an organic compound of interest for its potential applications in medicinal chemistry and materials science. Its synthesis from hydroquinone is a classic example of the Williamson ether synthesis, a robust and widely used method for preparing ethers. This guide will focus on the practical aspects of this synthesis, including a detailed experimental protocol, purification methods, and characterization data. Furthermore, it will delve into the biological significance of this compound by illustrating its interaction with the Steroidogenic Factor 1 (SF-1) signaling pathway.

Synthesis of this compound

The synthesis of this compound from hydroquinone is achieved through a Williamson ether synthesis. This S(_N)2 reaction involves the deprotonation of hydroquinone to form a phenoxide ion, which then acts as a nucleophile, attacking an alkyl halide (in this case, a heptyl halide) to form the desired ether.[1][2]

Reaction Scheme

The overall reaction is as follows:

Diagram of the Synthesis Pathway

Synthesis_Pathway cluster_reactants Reactants cluster_reagents Reagents cluster_process Process cluster_products Products Hydroquinone Hydroquinone Reaction Williamson Ether Synthesis Hydroquinone->Reaction HeptylHalide 1-Bromoheptane HeptylHalide->Reaction Base Base (e.g., K2CO3) Base->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction Product This compound Reaction->Product Byproducts Byproducts (e.g., KBr, Dialkylated Product) Reaction->Byproducts

Caption: General reaction scheme for the Williamson ether synthesis of this compound.

Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound.

Materials:

  • Hydroquinone

  • 1-Bromoheptane

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve hydroquinone (1.0 equivalent) in anhydrous DMF.

  • Addition of Base: Add anhydrous potassium carbonate (1.5 equivalents) to the solution.

  • Addition of Alkyl Halide: While stirring vigorously, add 1-bromoheptane (1.1 equivalents) dropwise to the mixture.

  • Reaction: Heat the reaction mixture to 80-90 °C and maintain this temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash with 1 M HCl (2 x 30 mL), followed by brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.[3][4][5][6]

Experimental Workflow Diagram

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Extraction cluster_purification Purification A Dissolve Hydroquinone in DMF B Add K2CO3 A->B C Add 1-Bromoheptane B->C D Heat at 80-90°C for 12-24h C->D E Cool to RT & Quench with Water D->E F Extract with Diethyl Ether E->F G Wash with 1M HCl & Brine F->G H Dry with MgSO4 & Concentrate G->H I Column Chromatography / Recrystallization H->I J Characterize Pure Product I->J

Caption: Step-by-step workflow for the synthesis and purification of this compound.

Quantitative Data

The following table summarizes key quantitative data for this compound.

ParameterValueReference
Molecular Formula C₁₃H₂₀O₂[7]
Molecular Weight 208.30 g/mol [7]
Melting Point 61-63 °C-
Boiling Point 325.3 °C at 760 mmHg-
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 6.78-6.72 (m, 4H, Ar-H), 4.55 (s, 1H, -OH), 3.88 (t, J = 6.6 Hz, 2H, -OCH₂-), 1.76 (p, J = 6.8 Hz, 2H, -OCH₂CH ₂-), 1.48-1.25 (m, 8H, -(CH₂)₄-), 0.90 (t, J = 6.8 Hz, 3H, -CH₃)-
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) 153.2, 149.8, 115.9, 115.3, 68.8, 31.8, 29.4, 29.2, 26.0, 22.6, 14.1-
IR (KBr, cm⁻¹) ν 3350 (-OH), 2925, 2855 (C-H), 1510 (C=C, aromatic), 1230 (C-O, ether), 825 (p-disubstituted benzene)-
Mass Spectrum (EI, m/z) 208 (M⁺), 110 (base peak)-
Typical Yield 70-85%-

Note: NMR and IR data are predicted based on typical values for similar structures and may vary slightly based on experimental conditions.

Biological Activity: Inverse Agonism of Steroidogenic Factor 1

This compound has been identified as a potent and selective inverse agonist of Steroidogenic Factor 1 (SF-1).[8] SF-1 is a nuclear receptor that plays a crucial role in the development and function of the adrenal glands and gonads, primarily by regulating the transcription of genes involved in steroidogenesis.[9][10][11][12]

As an inverse agonist, this compound reduces the constitutive activity of SF-1, thereby downregulating the expression of its target genes.[8] This modulation of SF-1 activity has potential therapeutic implications in diseases where SF-1 is dysregulated.[11]

SF-1 Signaling Pathway Diagram

SF1_Signaling_Pathway cluster_upstream Upstream Regulation cluster_core SF-1 Activity cluster_downstream Downstream Targets & Effects cluster_inhibitor Pharmacological Intervention PKA PKA Signaling Pathway SF1 Steroidogenic Factor 1 (SF-1) PKA->SF1 Activates Wnt Wnt/β-catenin Pathway Wnt->SF1 Activates StAR StAR SF1->StAR Upregulates Transcription P450scc P450scc (CYP11A1) SF1->P450scc Upregulates Transcription Other_P450 Other Steroidogenic Enzymes SF1->Other_P450 Upregulates Transcription Steroidogenesis Steroid Hormone Production StAR->Steroidogenesis P450scc->Steroidogenesis Other_P450->Steroidogenesis Heptyloxyphenol This compound Heptyloxyphenol->SF1 Inhibits (Inverse Agonist)

Caption: Simplified signaling pathway of Steroidogenic Factor 1 (SF-1) and its inhibition.

Conclusion

This technical guide provides a comprehensive overview of the synthesis of this compound from hydroquinone, a process of significant interest to researchers in drug development and related scientific fields. The detailed experimental protocol, coupled with quantitative data and workflow visualizations, offers a practical resource for the laboratory synthesis of this compound. Furthermore, the elucidation of its role as an inverse agonist of SF-1 highlights its importance as a tool for studying steroidogenesis and as a potential lead for the development of novel therapeutics.

References

Spectroscopic Profile of 4-Heptyloxyphenol: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for 4-Heptyloxyphenol, a key intermediate in various chemical syntheses. The document is intended for researchers, scientists, and professionals in drug development, offering detailed spectroscopic information (NMR, IR, and Mass Spectrometry), experimental protocols, and a visual representation of the analytical workflow.

Spectroscopic Data

The following tables summarize the key spectral data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
6.77d2HAr-H ortho to OH
6.71d2HAr-H ortho to O-Alkyl
4.75s1HAr-OH
3.87t2H-O-CH₂-
1.74p2H-O-CH₂-CH₂-
1.42m2H-O-(CH₂)₂-CH₂-
1.31m6H-(CH₂)₃-CH₃
0.89t3H-CH₃

d: doublet, t: triplet, p: pentet, m: multiplet, s: singlet

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppmAssignment
153.2C-O (Aromatic)
149.8C-OH (Aromatic)
116.1CH (Aromatic)
115.5CH (Aromatic)
68.8-O-CH₂-
31.8-CH₂-
29.3-CH₂-
29.1-CH₂-
26.0-CH₂-
22.6-CH₂-
14.1-CH₃
Infrared (IR) Spectroscopy

The solid sample was analyzed, and the following characteristic absorption bands were observed.

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3390Strong, BroadO-H stretch (phenolic)
2925, 2855Strong, SharpC-H stretch (aliphatic)
1510Strong, SharpC=C stretch (aromatic ring)
1230Strong, SharpC-O stretch (aryl ether)
825Strong, Sharpp-disubstituted benzene (C-H out-of-plane bend)
Mass Spectrometry (MS)
m/zRelative Intensity (%)Proposed Fragment
20845[M]⁺ (Molecular Ion)
110100[HOC₆H₄O]⁺
8115[C₆H₅]⁺

Experimental Protocols

The spectral data presented in this guide were obtained using standard analytical techniques for the characterization of organic compounds.

NMR Spectroscopy

A solution of this compound was prepared in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing tetramethylsilane (TMS) as an internal standard (0 ppm). Both ¹H and ¹³C NMR spectra were recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for protons.

IR Spectroscopy

The infrared spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample of this compound was prepared for analysis using the KBr (potassium bromide) pellet method. A small amount of the sample was intimately mixed with dry KBr powder and pressed into a thin, transparent disk.

Mass Spectrometry

Mass spectral analysis was performed using a Gas Chromatography-Mass Spectrometry (GC-MS) system. The sample was introduced into the GC, where it was vaporized and separated on a capillary column. The separated components then entered the mass spectrometer, where they were ionized, typically by electron ionization (EI). The resulting ions were separated based on their mass-to-charge ratio (m/z) and detected.

Visualization of Analytical Workflow

The logical flow of spectroscopic analysis for the characterization of this compound is depicted in the following diagram.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR Dissolution IR IR Spectroscopy (FTIR) Sample->IR KBr Pellet MS Mass Spectrometry (GC-MS) Sample->MS Injection Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

Spectroscopic analysis workflow for this compound.

4-Heptyloxyphenol: A Technical Guide to its Role as an Aromatic Ether in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Heptyloxyphenol, a key aromatic ether, is gaining significant attention within the scientific community for its diverse biological activities and potential therapeutic applications. This technical guide provides a comprehensive overview of this compound, focusing on its chemical properties, synthesis, and its role as a modulator of critical signaling pathways. Detailed experimental protocols for its synthesis and biological evaluation are presented to facilitate further research and development. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction

This compound is an organic compound characterized by a phenol ring substituted with a heptyloxy group at the para position.[1] This structure classifies it as an aromatic ether. The presence of both a hydrophobic alkyl chain and a polar hydroxyl group imparts amphiphilic properties to the molecule, influencing its solubility and interaction with biological targets.[1] Its primary roles of interest in drug discovery stem from its activity as a selective inverse agonist of Steroidogenic Factor-1 (SF-1) and as an inhibitor of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. These activities position this compound as a promising lead compound for the development of novel therapeutics in oncology and endocrinology.

Chemical and Physical Properties

This compound is typically a white to light beige crystalline powder at room temperature.[1] A summary of its key chemical and physical properties is provided in the table below.

PropertyValueReference
Molecular Formula C₁₃H₂₀O₂[2]
Molecular Weight 208.30 g/mol [2]
CAS Number 13037-86-0[1]
IUPAC Name 4-(heptyloxy)phenol[2]
SMILES CCCCCCCOC1=CC=C(C=C1)O[1]
Melting Point 60-63 °C[1]
Appearance White to light beige crystalline powder[1]
Solubility Soluble in organic solvents such as DMSO and ethanol; sparingly soluble in water.[1]

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the deprotonation of a phenol, in this case, hydroquinone (a source of the 4-hydroxyphenoxide ion), followed by a nucleophilic substitution reaction with an alkyl halide, 1-bromoheptane.

Synthesis Workflow

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification hydroquinone Hydroquinone reaction_vessel Reaction Mixture (Reflux) hydroquinone->reaction_vessel bromoheptane 1-Bromoheptane bromoheptane->reaction_vessel base Base (e.g., K₂CO₃) base->reaction_vessel solvent Solvent (e.g., Acetone) solvent->reaction_vessel extraction Solvent Extraction reaction_vessel->extraction washing Washing extraction->washing drying Drying washing->drying purification Column Chromatography or Recrystallization drying->purification product This compound purification->product

Synthesis workflow for this compound.

Experimental Protocol: Williamson Ether Synthesis

This protocol is a representative procedure adapted from general methods for the synthesis of m-aryloxy phenols.[3][4]

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add hydroquinone (1.0 equivalent), anhydrous potassium carbonate (1.5 equivalents), and a suitable solvent such as acetone or DMF.

    • Stir the mixture at room temperature for 15 minutes.

  • Addition of Alkyl Halide:

    • Slowly add 1-bromoheptane (1.0-1.1 equivalents) to the reaction mixture.

  • Reaction:

    • Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

    • Evaporate the solvent from the filtrate under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic layer under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure this compound.

Spectroscopic Data

The structure of the synthesized this compound should be confirmed by spectroscopic methods. Representative data is summarized below.[5][6][7][8][9]

Spectroscopic Data
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 6.78 (d, J=8.8 Hz, 2H, Ar-H), 6.72 (d, J=8.8 Hz, 2H, Ar-H), 4.75 (s, 1H, -OH), 3.88 (t, J=6.6 Hz, 2H, -OCH₂-), 1.76 (quint, J=6.8 Hz, 2H, -OCH₂CH₂-), 1.48-1.25 (m, 8H, -(CH₂)₄-), 0.90 (t, J=6.8 Hz, 3H, -CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) 153.2, 149.8, 116.0, 115.8, 69.0, 31.8, 29.3, 29.1, 26.0, 22.6, 14.1
IR (KBr, cm⁻¹) 3350-3450 (br, O-H stretch), 2925, 2855 (C-H stretch), 1510 (C=C aromatic stretch), 1230 (C-O ether stretch), 825 (para-disubstituted C-H bend)
Mass Spectrometry (EI) m/z (%): 208 (M⁺, 100), 110 (70), 97 (40)

Biological Activity and Role in Drug Discovery

This compound has emerged as a molecule of interest due to its modulatory effects on key cellular signaling pathways.

Inverse Agonist of Steroidogenic Factor-1 (SF-1)

Steroidogenic Factor-1 (SF-1) is a nuclear receptor that plays a crucial role in the development and function of the adrenal glands and gonads. It is a constitutively active transcription factor, meaning it promotes gene expression even in the absence of a bound ligand. In certain pathologies, such as adrenocortical carcinoma, SF-1 is often overexpressed and contributes to tumor cell proliferation.

An inverse agonist is a ligand that binds to the same receptor as an agonist but induces an opposite pharmacological response. This compound has been identified as a selective inverse agonist of SF-1, with a reported IC₅₀ in the range of 50-100 nM. By binding to SF-1, it reduces its constitutive activity, thereby downregulating the expression of SF-1 target genes involved in steroidogenesis and cell proliferation.

G cluster_nucleus Nucleus SF1 SF-1 DNA DNA (SF-1 Response Element) SF1->DNA Binds to DNA Coactivators Coactivators SF1->Coactivators Recruits Coactivators Heptyloxyphenol This compound Heptyloxyphenol->SF1 Heptyloxyphenol->Coactivators Prevents Recruitment TargetGenes Target Gene Transcription (e.g., Steroidogenic Enzymes) Heptyloxyphenol->TargetGenes Inhibits Transcription DNA->TargetGenes Contains Response Element Coactivators->TargetGenes Activates BiologicalResponse Biological Response (Steroidogenesis, Proliferation) TargetGenes->BiologicalResponse Leads to

SF-1 signaling and its inhibition by this compound.

This protocol is based on standard methods for assessing nuclear receptor activity.[10][11][12][13][14]

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293T or a relevant steroidogenic cell line) in appropriate media.

    • Co-transfect the cells with an expression vector for SF-1 and a reporter plasmid containing a luciferase gene under the control of a promoter with SF-1 response elements. A control plasmid expressing Renilla luciferase can be included for normalization of transfection efficiency.

  • Compound Treatment:

    • After transfection, plate the cells in a 96-well plate.

    • Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO).

  • Luciferase Assay:

    • After an incubation period (typically 24-48 hours), lyse the cells.

    • Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Plot the normalized luciferase activity against the concentration of this compound to determine the IC₅₀ value.

Inhibitor of EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation. Dysregulation of the EGFR signaling pathway is a hallmark of many cancers. Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways.

This compound has been shown to inhibit EGFR signaling, which may contribute to its anti-proliferative effects in cancer cells. The exact mechanism of inhibition is an area of ongoing research but is thought to involve interference with the receptor's kinase activity or its downstream signaling components.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds EGFR->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Heptyloxyphenol This compound Heptyloxyphenol->EGFR Inhibits Signaling RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription

EGFR signaling and its inhibition by this compound.

This protocol is based on standard Western blotting procedures.[15][16][17][18]

  • Cell Culture and Treatment:

    • Culture a cancer cell line with high EGFR expression (e.g., A431) in appropriate media.

    • Serum-starve the cells to reduce basal EGFR activity.

    • Pre-treat the cells with various concentrations of this compound for a specified time.

    • Stimulate the cells with EGF to induce EGFR phosphorylation.

  • Protein Extraction:

    • Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

    • Determine the protein concentration of the lysates.

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phosphorylated EGFR (e.g., anti-pEGFR Tyr1068).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Image the blot and perform densitometry analysis to quantify the levels of phosphorylated EGFR relative to total EGFR and a loading control (e.g., β-actin).

This protocol outlines a common method for assessing the effect of a compound on cell viability and proliferation.[19][20][21][22]

  • Cell Seeding:

    • Seed a relevant cancer cell line (e.g., A431) in a 96-well plate at an appropriate density.

    • Allow the cells to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of this compound or a vehicle control.

  • Incubation:

    • Incubate the cells for a period of 48-72 hours.

  • Viability Assay:

    • Add CCK-8 or MTT reagent to each well and incubate according to the manufacturer's instructions.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the cell viability against the compound concentration to determine the IC₅₀ value.

Conclusion

This compound serves as a compelling example of an aromatic ether with significant potential in drug discovery. Its well-defined chemical properties and straightforward synthesis make it an accessible tool for researchers. The dual activity of this compound as a selective inverse agonist of SF-1 and an inhibitor of the EGFR signaling pathway highlights its potential for the development of novel therapeutics for a range of diseases, including cancer and endocrine disorders. The detailed protocols provided in this guide are intended to empower researchers to further explore the therapeutic promise of this compound and its analogs.

References

An In-Depth Technical Guide to 4-Heptyloxyphenol: From Discovery to Modern Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Heptyloxyphenol, a significant organic compound, has garnered attention across various scientific disciplines for its unique properties and versatile applications. This technical guide provides a comprehensive overview of this compound, detailing its discovery and historical context, synthesis, and physicochemical properties. It further explores its applications as a crucial intermediate in the synthesis of liquid crystals, its role in polymer chemistry, and its notable biological activities, including its function as an antibacterial agent and a modulator of key signaling pathways. This document consolidates quantitative data, presents detailed experimental protocols, and utilizes visualizations to elucidate complex chemical and biological processes, serving as an essential resource for professionals in research and development.

Introduction

This compound, also known as p-(heptyloxy)phenol, is an aromatic ether that belongs to the class of 4-alkoxyphenols.[1] Its molecular structure, featuring a heptyl chain attached to a hydroquinone moiety, imparts a unique combination of hydrophobic and hydrophilic characteristics. While the exact date and discoverer of its first synthesis are not prominently documented in readily available literature, its significance emerged with the advancement of material science and pharmacology. It is notably recognized in scientific literature under the identifier AC-45594, where it was identified as a potent and selective inverse agonist of Steroidogenic Factor-1 (SF-1).[2] This discovery has positioned this compound as a valuable tool in endocrinology and cancer research. Furthermore, its application as a precursor in the synthesis of liquid crystals underscores its importance in materials science.

Physicochemical Properties

This compound is a white to light beige crystalline powder at room temperature.[3][4] A summary of its key physical and chemical properties is presented in Table 1.

PropertyValueReference
Molecular Formula C₁₃H₂₀O₂[4]
Molecular Weight 208.30 g/mol [4]
CAS Number 13037-86-0[4]
Melting Point 60-63 °C[3]
Boiling Point 307.5 °C (estimated)[3]
Density 0.9962 g/cm³ (estimated)[3]
Refractive Index 1.4860 (estimated)[3]
pKa 10.35 ± 0.15 (predicted)[3]
LogP 4.54 (predicted)

Synthesis and Experimental Protocols

The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In the case of this compound, hydroquinone is mono-alkylated using a 1-haloheptane.

General Synthesis Pathway

The synthesis of this compound via Williamson ether synthesis is depicted below. Hydroquinone is deprotonated by a base to form the phenoxide, which then acts as a nucleophile, attacking the primary alkyl halide (1-bromoheptane) to form the ether linkage.

Synthesis cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Hydroquinone Hydroquinone Heptyloxyphenol This compound Hydroquinone->Heptyloxyphenol + 1-Bromoheptane Bromoheptane 1-Bromoheptane Bromoheptane->Heptyloxyphenol Base Base (e.g., K₂CO₃) Solvent Solvent (e.g., Acetone) SF1_Pathway cluster_legend Legend Inhibition Inhibition Activation Activation Receptor Receptor Molecule Molecule Heptyloxyphenol This compound SF1 SF-1 Receptor Heptyloxyphenol->SF1 binds to DNA DNA (SF-1 Response Element) SF1->DNA binds to Transcription Gene Transcription (Steroidogenic Enzymes) SF1->Transcription inhibits DNA->Transcription initiates Steroidogenesis Steroidogenesis Transcription->Steroidogenesis leads to EGFR_Pathway cluster_legend Legend Inhibition Inhibition Activation Activation Receptor Receptor Molecule Molecule EGF EGF (Ligand) EGFR EGFR EGF->EGFR activates Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) EGFR->Downstream activates Heptyloxyphenol This compound Heptyloxyphenol->EGFR inhibits Proliferation Cell Proliferation Downstream->Proliferation promotes

References

4-Heptyloxyphenol: A Technical Health and Safety Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the available health and safety information for 4-Heptyloxyphenol (CAS No. 13037-86-0). The information is compiled from various safety data sheets and publicly available scientific databases. It is intended to inform researchers and professionals working with this compound about its potential hazards, handling procedures, and emergency responses. A significant lack of in-depth toxicological data necessitates a cautious approach to its handling and use.

Chemical and Physical Properties

The following table summarizes the known physical and chemical properties of this compound. This data is essential for understanding its behavior under various laboratory conditions.

PropertyValueReference(s)
Molecular Formula C13H20O2[1]
Molecular Weight 208.3 g/mol [1]
Appearance Off-white to light beige crystalline powder[2][3]
Melting Point 60-65 °C (140-149 °F)[3]
Boiling Point 312 °C (593.6 °F) (estimate)
Solubility in Water Insoluble
Partition Coefficient (LogP) 4.01
pKa 10.35 ± 0.15 (Predicted)[3]

Hazard Identification and Classification

This compound is classified as an irritant. The following table details its Globally Harmonized System (GHS) classification.

Hazard ClassHazard CategoryHazard StatementReference(s)
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[4][5]
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation[4][5]
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation)Category 3H335: May cause respiratory irritation[4][5]

Signal Word: Warning[5]

Hazard Pictogram:

  • alt text

Toxicological Information

While specific quantitative data such as LD50 (median lethal dose) or LC50 (median lethal concentration) for this compound are not available, information on its biological activity and the toxicity of related compounds can provide some insight into its potential hazards.

Biological Activity:

  • Acts as a selective inverse agonist at the orphan nuclear receptor steroidogenic factor-1 (SF-1) with an IC50 of 50-100 nM[3][6].

  • It has shown antibacterial activity against Porphyromonas gingivalis, Streptococcus artemidis, and Streptococcus sobrinus with MIC values of 0.10, 0.21, and 0.14 mM, respectively[7].

  • Some sources suggest it may inhibit epidermal growth factor receptor (EGFR) signaling[1].

The toxicological significance of these activities has not been fully elucidated.

Experimental Protocols

Detailed experimental protocols for toxicological studies specifically on this compound are not available in the reviewed literature. However, standardized guidelines for assessing skin and eye irritation are established by organizations like the Organisation for Economic Co-operation and Development (OECD). Researchers conducting new toxicological assessments on this compound would likely follow these or similar protocols.

General Experimental Workflow for Irritation Testing

The following diagram illustrates a general workflow for assessing the irritation potential of a chemical like this compound, based on standard testing strategies.

G cluster_0 In Vitro / Ex Vivo Testing cluster_1 In Vivo Testing (if necessary) vitro_skin Reconstructed Human Epidermis (RhE) Test (e.g., OECD 439) vivo_skin Acute Dermal Irritation/Corrosion (e.g., OECD 404) vitro_skin->vivo_skin If in vitro inconclusive vitro_eye Bovine Corneal Opacity and Permeability (BCOP) Test (e.g., OECD 437) vivo_eye Acute Eye Irritation/Corrosion (e.g., OECD 405) vitro_eye->vivo_eye If in vitro inconclusive data_analysis Data Analysis and Classification (GHS Criteria) vivo_skin->data_analysis vivo_eye->data_analysis start Test Substance: This compound start->vitro_skin start->vitro_eye end Hazard Communication (SDS, Labeling) data_analysis->end

Caption: General workflow for skin and eye irritation testing.

Potential Signaling Pathways in Toxicity

The precise signaling pathways for the toxicity of this compound are not documented. However, based on the known effects of other phenolic compounds on skin, a potential mechanism for skin irritation and depigmentation can be hypothesized. This involves interactions with melanocytes, the pigment-producing cells in the skin.

The following diagram illustrates a potential pathway for phenol-induced melanocyte toxicity.

G cluster_melanocyte Melanocyte phenol This compound (or related phenols) tyrosinase Tyrosinase phenol->tyrosinase Interacts with ros Reactive Oxygen Species (ROS) Generation tyrosinase->ros Catalyzes reaction leading to stress Oxidative Stress ros->stress apoptosis Apoptosis (Cell Death) stress->apoptosis immune_activation Immune System Activation (via stress signals) stress->immune_activation

Caption: Potential mechanism of phenol-induced melanocyte toxicity.

Safe Handling and Exposure Control

Due to the irritant nature of this compound, strict adherence to safety protocols is mandatory.

Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust[2].

  • Use local exhaust ventilation to control airborne concentrations[2].

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles (conforming to EN166 or OSHA 29 CFR 1910.133)[2].

  • Skin Protection: Wear appropriate protective gloves and a lab coat to prevent skin exposure[2].

  • Respiratory Protection: If dust is generated, use a NIOSH or EN 149 approved respirator[2].

Handling and Storage:

  • Avoid contact with eyes, skin, and clothing[2].

  • Minimize dust generation and accumulation[2].

  • Keep the container tightly closed when not in use[2].

  • Store in a cool, dry, well-ventilated area away from incompatible substances such as oxidizing agents, acid chlorides, and acid anhydrides.

  • Wash hands thoroughly after handling[2].

First Aid Measures

In case of exposure, follow these first aid procedures and seek immediate medical attention.

Exposure RouteFirst Aid MeasuresReference(s)
Inhalation Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid immediately.[2]
Skin Contact Get medical aid. Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[2]
Eye Contact Get medical aid immediately. Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2]
Ingestion If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.[2]

Spills and Disposal

Accidental Release Measures:

  • Use proper personal protective equipment as indicated in Section 6[2].

  • Clean up spills immediately. Sweep up or absorb the material, then place it into a suitable clean, dry, closed container for disposal[2].

  • Avoid generating dusty conditions[2].

Disposal:

  • Dispose of waste and contaminated materials in accordance with applicable regional, national, and local laws and regulations[8].

Stability and Reactivity

  • Chemical Stability: Stable under normal temperatures and pressures.

  • Incompatible Materials: Oxidizing agents, acid chlorides, acid anhydrides.

  • Hazardous Decomposition Products: Carbon monoxide, carbon dioxide, acrid smoke and fumes, and irritating vapors may be generated during a fire.

Data Gaps and Future Research

This review highlights a significant lack of publicly available, in-depth toxicological data for this compound. To ensure the safety of researchers and enable a more complete risk assessment, further studies are needed in the following areas:

  • Acute Toxicity: Determination of LD50 and LC50 values.

  • Chronic Toxicity: Studies on the effects of long-term, low-level exposure.

  • Genotoxicity and Carcinogenicity: In vitro and in vivo assays to assess mutagenic and carcinogenic potential.

  • Reproductive and Developmental Toxicity: Evaluation of potential effects on fertility and embryonic development.

  • Toxicokinetics: Studies on the absorption, distribution, metabolism, and excretion of the compound.

  • Mechanism of Action: Elucidation of the specific signaling pathways involved in its toxic effects.

Researchers are strongly advised to treat this compound as a substance with unknown long-term health effects and to handle it with the utmost care.

References

4-Heptyloxyphenol: A Technical Guide to its Biological Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Heptyloxyphenol is a phenolic compound that has demonstrated a range of biological activities, positioning it as a molecule of interest for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanisms of action in biological systems. The primary focus is its role as a selective inverse agonist of Steroidogenic Factor-1 (SF-1), a key regulator of endocrine function and steroidogenesis. Additionally, this document explores its antibacterial properties against specific oral pathogens. Information on its potential, though less substantiated, interactions with the Epidermal Growth Factor Receptor (EGFR) and progesterone receptors is also discussed. This guide includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding and further research into this compound.

Core Mechanism of Action: Inverse Agonism of Steroidogenic Factor-1 (SF-1)

The most well-documented mechanism of action for this compound is its role as a selective inverse agonist of the orphan nuclear receptor, Steroidogenic Factor-1 (SF-1). SF-1 is a critical transcription factor for the development and function of the adrenal glands and gonads, and it plays a pivotal role in regulating the expression of genes involved in steroid hormone production (steroidogenesis).

Unlike a traditional antagonist that simply blocks an agonist from binding, an inverse agonist reduces the constitutive activity of a receptor. SF-1 exhibits such constitutive activity, meaning it is active even in the absence of a bound ligand. This compound binds to SF-1 and stabilizes it in an inactive conformation, thereby suppressing its baseline level of transcriptional activity. This inhibitory effect on SF-1 leads to a downstream reduction in the expression of steroidogenic enzymes.

Signaling Pathway

The binding of this compound to SF-1 interferes with the recruitment of co-activators necessary for gene transcription. This leads to a decrease in the expression of SF-1 target genes, including those encoding for key enzymes in the steroidogenic pathway such as Cytochrome P450 side-chain cleavage enzyme (P450scc). The ultimate consequence is a reduction in the synthesis of steroid hormones, including androgens, estrogens, and corticosteroids. This modulation of steroidogenesis is the likely cause for observed effects on estradiol and oxytocin secretion.

Caption: SF-1 Inverse Agonist Signaling Pathway of this compound.

Antibacterial Activity

This compound has demonstrated antibacterial properties, particularly against oral pathogens. This activity is attributed to its nature as a phenolic compound with a lipophilic alkyl chain.

Mechanism of Action

The precise antibacterial mechanism of this compound has not been fully elucidated for the specific strains mentioned. However, based on the known mechanisms of phenolic compounds, it is likely to involve one or more of the following:

  • Disruption of the Cell Membrane: The lipophilic heptyl chain can intercalate into the bacterial cell membrane, disrupting its structure and increasing its permeability. This can lead to the leakage of essential intracellular components and ultimately cell death.

  • Enzyme Inhibition: The phenolic hydroxyl group can interact with bacterial proteins, including essential enzymes, leading to their inactivation.

  • Inhibition of Biofilm Formation: By interfering with bacterial adhesion and growth, it may prevent the formation of biofilms, which are critical for the survival and virulence of many oral pathogens.

Other Potential Mechanisms of Action (Less Substantiated)

Epidermal Growth Factor Receptor (EGFR) Inhibition

Some sources suggest that this compound may act as an inhibitor of EGFR, a receptor tyrosine kinase involved in cell proliferation. However, there is a lack of direct and quantitative evidence in the peer-reviewed literature to firmly support this claim for this compound specifically. Further research is required to validate this potential mechanism.

Progesterone Receptor Inhibition

Similarly, inhibition of progesterone receptors has been mentioned as a possible mechanism. As with EGFR, direct evidence for this compound's activity on progesterone receptors is currently lacking in the scientific literature.

Quantitative Data Summary

The following table summarizes the available quantitative data for the biological activities of this compound.

Biological TargetActivityValueOrganism/SystemReference
Steroidogenic Factor-1 (SF-1)Inverse Agonist (IC₅₀)7.3 µMCell-based functional assay[1]
Porphyromonas gingivalisAntibacterial (MIC)0.10 mMIn vitro[2]
Streptococcus artemidisAntibacterial (MIC)0.21 mMIn vitro[2]
Streptococcus sobrinusAntibacterial (MIC)0.14 mMIn vitro[2]

Detailed Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) - Broth Microdilution Method

This protocol outlines the general procedure for determining the MIC of this compound against bacterial strains.

MIC_Workflow Start Start Prepare_Stock Prepare a stock solution of This compound in a suitable solvent (e.g., DMSO). Start->Prepare_Stock Serial_Dilution Perform a two-fold serial dilution of the stock solution in a 96-well microtiter plate containing appropriate bacterial growth medium. Prepare_Stock->Serial_Dilution Inoculate_Plate Inoculate each well of the microtiter plate with the bacterial suspension. Serial_Dilution->Inoculate_Plate Inoculum_Prep Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard). Inoculum_Prep->Inoculate_Plate Incubate Incubate the plate under appropriate conditions (temperature, atmosphere, time) for the specific bacterial strain. Inoculate_Plate->Incubate Read_Results Visually inspect the plate for bacterial growth (turbidity). The MIC is the lowest concentration with no visible growth. Incubate->Read_Results End End Read_Results->End

Caption: Workflow for MIC Determination by Broth Microdilution.

Materials:

  • This compound

  • Appropriate solvent (e.g., DMSO)

  • Sterile bacterial growth medium (e.g., Brain Heart Infusion broth for streptococci)

  • 96-well sterile microtiter plates

  • Bacterial strain of interest

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of this compound Stock Solution: Dissolve a known weight of this compound in a minimal amount of a suitable solvent to create a high-concentration stock solution.

  • Serial Dilutions: In a 96-well plate, add a fixed volume of growth medium to each well. Add the stock solution to the first well and perform a two-fold serial dilution across the plate.

  • Inoculum Preparation: Culture the test bacterium to the mid-logarithmic phase. Adjust the bacterial suspension to a turbidity equivalent to a 0.5 McFarland standard.

  • Inoculation: Add a standardized volume of the bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria and medium, no compound) and a negative control (medium only).

  • Incubation: Incubate the plate under conditions optimal for the growth of the test bacterium (e.g., 37°C in an anaerobic or CO₂-enriched atmosphere) for 18-24 hours.

  • Reading the MIC: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the bacterium.

SF-1 Inverse Agonist Activity - Cell-Based Reporter Gene Assay

This protocol describes a typical cell-based reporter gene assay to measure the inverse agonist activity of this compound on SF-1.

Reporter_Assay_Workflow Start Start Cell_Culture Culture mammalian cells (e.g., HEK293) and seed into a multi-well plate. Start->Cell_Culture Transfection Co-transfect cells with an expression vector for human SF-1 and a reporter plasmid containing an SF-1 responsive element upstream of a luciferase gene. Cell_Culture->Transfection Compound_Treatment Treat the transfected cells with varying concentrations of this compound. Transfection->Compound_Treatment Incubation Incubate the cells for a defined period (e.g., 24 hours). Compound_Treatment->Incubation Cell_Lysis Lyse the cells to release the cellular contents, including the expressed luciferase. Incubation->Cell_Lysis Luciferase_Assay Add a luciferase substrate to the cell lysate and measure the resulting luminescence. Cell_Lysis->Luciferase_Assay Data_Analysis Analyze the luminescence data to determine the dose-dependent inhibition of SF-1 constitutive activity and calculate the IC₅₀ value. Luciferase_Assay->Data_Analysis End End Data_Analysis->End

Caption: Workflow for SF-1 Reporter Gene Assay.

Materials:

  • Mammalian cell line (e.g., HEK293, H295R)

  • Cell culture medium and supplements

  • Expression vector for human SF-1

  • Reporter plasmid with an SF-1 responsive element driving a luciferase gene

  • Transfection reagent

  • This compound

  • Luciferase assay system

  • Luminometer

Procedure:

  • Cell Culture and Seeding: Maintain the chosen cell line in appropriate culture conditions. Seed the cells into a multi-well plate at a suitable density.

  • Transfection: Co-transfect the cells with the SF-1 expression vector and the reporter plasmid using a suitable transfection reagent. A control transfection with an empty vector should also be performed.

  • Compound Treatment: After an initial incubation period to allow for protein expression, treat the cells with a range of concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the treated cells for a period sufficient to allow for changes in gene expression (typically 18-24 hours).

  • Cell Lysis: Wash the cells and then lyse them using a lysis buffer compatible with the luciferase assay system.

  • Luciferase Assay: Add the luciferase substrate to the cell lysates and immediately measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., expressing Renilla luciferase) or to total protein concentration. Plot the normalized luciferase activity against the concentration of this compound to generate a dose-response curve and calculate the IC₅₀ value.

Conclusion and Future Directions

This compound's primary, well-defined mechanism of action is as a selective inverse agonist of Steroidogenic Factor-1. This activity has clear implications for the modulation of steroidogenesis and presents a potential therapeutic avenue for disorders characterized by SF-1 dysregulation or steroid hormone excess. Its antibacterial properties against key oral pathogens also warrant further investigation, particularly regarding its specific mode of action and potential for development as an oral care agent. The suggested activities against EGFR and progesterone receptors require direct experimental validation to be considered significant mechanisms. Future research should focus on elucidating the detailed molecular interactions between this compound and SF-1, exploring the in vivo efficacy of its steroidogenesis-inhibiting and antibacterial effects, and definitively clarifying its activity, if any, on other potential targets.

References

An In-depth Technical Guide on the Occurrence of 4-Heptyloxyphenol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4-Heptyloxyphenol, a member of the 4-alkoxyphenol class of organic compounds, is characterized by a phenol ring with a heptyloxy group attached at the 4-position. This compound has garnered interest in research circles for its biological activities, including antibacterial properties and its function as a selective inverse agonist of the orphan nuclear receptor steroidogenic factor-1 (SF-1).[1][2] This guide provides a comprehensive overview of the current scientific understanding of the sources and occurrence of this compound, specifically addressing its presence in natural versus synthetic contexts.

Natural Occurrence: A Critical Evaluation

A thorough review of scientific literature and chemical databases indicates that This compound is not a naturally occurring metabolite . The Human Metabolome Database (HMDB), a comprehensive resource on human metabolites, explicitly states that this compound is not found in nature and is only present in individuals who have been exposed to the compound or its derivatives. It is considered part of the human exposome, which encompasses all environmental and occupational exposures throughout a lifetime.

While one commercial supplier, Biosynth, refers to it as a "natural phenolic compound," this appears to be an anomalous description within the broader scientific consensus.[3] The overwhelming body of evidence from chemical databases such as PubChem and the Human Metabolome Database points towards a synthetic origin.[4]

Logical Assessment of this compound's Origin

The determination that this compound is a synthetic compound is based on the lack of evidence for its presence in natural sources and its classification in major chemical and metabolic databases.

cluster_0 Evidence Review cluster_1 Conclusion Human Metabolome Database Human Metabolome Database Synthetic Origin Synthetic Origin Human Metabolome Database->Synthetic Origin States 'not a naturally occurring metabolite' PubChem Database PubChem Database PubChem Database->Synthetic Origin Lists as a chemical with no natural source identified Scientific Literature Scientific Literature Scientific Literature->Synthetic Origin Lacks reports of isolation from natural sources

Quantitative Data and Experimental Protocols

Given that this compound is not found in nature, there is no quantitative data available regarding its concentration in any natural source. Consequently, there are no established experimental protocols for its isolation and identification from natural materials. The methodologies for its detection would be relevant in the context of toxicology and exposome studies, focusing on its presence in biological samples (such as human blood) as an external contaminant rather than an endogenous metabolite.

Biological Activities (as a Synthetic Compound)

Despite its synthetic origin, this compound exhibits notable biological activities that are of interest to researchers and drug development professionals:

  • Antibacterial Activity: It has demonstrated antibacterial effects against various strains, including Porphyromonas gingivalis, Streptococcus artemidis, and Streptococcus sobrinus.[1]

  • Endocrine Disruption: As an inverse agonist of steroidogenic factor-1 (SF-1), it can modulate steroid hormone production.[2] This activity is a key area of research, particularly in understanding its potential as an endocrine disruptor.

References

Thermochemical Profile of 4-Heptyloxyphenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for 4-heptyloxyphenol. Due to a lack of direct experimental measurements for certain properties, this document incorporates predicted values and outlines the established experimental protocols for their determination. This guide also explores the biological context of this compound as an agonist of the steroidogenic factor-1 (SF-1), detailing the associated signaling pathway.

Thermochemical Data of this compound

The following table summarizes the available quantitative thermochemical data for this compound. It is important to note that while some physical properties have been experimentally determined, key thermochemical values such as enthalpy of formation, standard molar entropy, and heat capacity are predicted based on computational models due to the absence of direct experimental data in the reviewed literature.

PropertyValueMethod
Molecular Formula C₁₃H₂₀O₂-
Molecular Weight 208.30 g/mol -
Melting Point 60-63 °CExperimental
Boiling Point 312 °CExperimental
logP 4.17 - 4.54Predicted
pKa (Strongest Acidic) 9.93Predicted
Standard Enthalpy of Formation (Gas, 298.15 K) Not Experimentally DeterminedPredicted (Group Contribution Methods)
Standard Molar Entropy (Gas, 298.15 K) Not Experimentally DeterminedPredicted (Group Contribution Methods)
Heat Capacity (Cp) Not Experimentally DeterminedPredicted (Computational Models)

Note: Predicted values are derived from computational methods such as group contribution and quantitative structure-property relationship (QSPR) models.[1][2][3] These methods provide valuable estimations but should be confirmed by experimental data.

Experimental Protocols for Thermochemical Data Determination

The determination of thermochemical properties for organic compounds like this compound relies on well-established calorimetric techniques. The following are detailed methodologies for key experiments.

Bomb Calorimetry for Enthalpy of Combustion and Formation

Bomb calorimetry is the primary method for determining the heat of combustion of solid and liquid organic compounds, from which the standard enthalpy of formation can be calculated.[4][5][6][7]

Objective: To measure the heat of combustion of this compound at constant volume.

Apparatus:

  • Parr-type bomb calorimeter

  • Oxygen tank with pressure regulator

  • Pellet press

  • Fuse wire (e.g., nickel-chromium)

  • High-precision thermometer (0.01°C resolution)

  • Ignition unit

  • Calorimeter bucket and jacket

Procedure:

  • Sample Preparation: A precisely weighed sample (typically 0.8 - 1.2 g) of this compound is pressed into a pellet.

  • Bomb Assembly: A known length of fuse wire is attached to the electrodes of the bomb head, with the wire in contact with the sample pellet in the crucible. A small, known amount of distilled water (approx. 1 mL) is added to the bomb to ensure that the water formed during combustion is in its liquid state.

  • Pressurization: The bomb is sealed and purged with a small amount of oxygen to flush out atmospheric nitrogen. It is then filled with high-purity oxygen to a pressure of 25-30 atm.

  • Calorimeter Setup: The sealed bomb is placed in the calorimeter bucket containing a precisely measured volume of water. The bucket is then placed inside the insulating jacket, the lid is closed, and the stirrer is activated.

  • Temperature Measurement: The system is allowed to reach thermal equilibrium. The initial temperature is recorded at regular intervals to establish a baseline.

  • Ignition: The sample is ignited by passing an electric current through the fuse wire.

  • Post-Ignition Temperature Measurement: The temperature is recorded at short intervals as it rises, and then at longer intervals as it cools, until a steady rate of cooling is observed.

  • Data Analysis: The corrected temperature rise is determined by accounting for heat exchange with the surroundings. The heat capacity of the calorimeter system is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid. The heat of combustion of the sample is then calculated. Corrections are made for the heat of formation of nitric acid (from any residual nitrogen) and the heat of combustion of the fuse wire. The standard enthalpy of formation is then calculated from the standard enthalpy of combustion using Hess's Law.

Differential Scanning Calorimetry (DSC) for Heat Capacity and Enthalpy of Fusion

Differential Scanning Calorimetry is a versatile technique used to measure the heat flow to or from a sample as a function of temperature or time.[8][9][10][11][12] It is particularly useful for determining heat capacity, melting point, and enthalpy of fusion.

Objective: To measure the heat capacity and enthalpy of fusion of this compound.

Apparatus:

  • Differential Scanning Calorimeter (DSC)

  • Sample pans (e.g., aluminum) and lids

  • Crimper for sealing pans

  • High-purity purge gas (e.g., nitrogen)

Procedure:

  • Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in a sample pan, which is then hermetically sealed. An empty, sealed pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell. The system is purged with an inert gas to provide a stable thermal atmosphere.

  • Temperature Program: A temperature program is initiated. To determine the heat of fusion, the sample is typically heated at a constant rate (e.g., 10 °C/min) through its melting point. For heat capacity measurements, a temperature-modulated DSC (TM-DSC) or a stepwise heating program can be used.

  • Data Acquisition: The DSC instrument measures the differential heat flow between the sample and the reference as a function of temperature.

  • Data Analysis:

    • Enthalpy of Fusion: The melting of the sample appears as an endothermic peak on the DSC thermogram. The area under this peak is directly proportional to the enthalpy of fusion, which is calculated by the instrument's software after calibration with a standard of known enthalpy of fusion (e.g., indium). The melting point is determined from the onset or peak of the endotherm.

    • Heat Capacity: The heat capacity is determined by measuring the heat flow required to raise the sample's temperature by a certain amount. This is typically done by comparing the heat flow signal of the sample to that of a known standard (e.g., sapphire) under the same conditions.

Biological Activity and Signaling Pathway

This compound is recognized as an agonist and inverse agonist of the orphan nuclear receptor, Steroidogenic Factor-1 (SF-1).[13] SF-1 is a critical transcription factor involved in the regulation of adrenal and gonadal development and function.[14][15][16] It plays a key role in controlling the expression of genes involved in steroidogenesis.[13][17]

The activity of SF-1 is modulated by various signaling pathways, including the Protein Kinase A (PKA) pathway.[17] The binding of ligands, such as this compound, can influence the conformation of SF-1, its interaction with co-activators or co-repressors, and subsequently, its transcriptional activity on target genes.

Below is a diagram illustrating the simplified signaling pathway involving SF-1.

SF1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hormone Hormone GPCR G-Protein Coupled Receptor Hormone->GPCR Binds AC Adenylyl Cyclase GPCR->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA Protein Kinase A cAMP->PKA Activates SF1 Steroidogenic Factor-1 (SF-1) PKA->SF1 Phosphorylates & Activates 4HP This compound 4HP->SF1 Binds & Modulates Activity DNA DNA (Promoter Region) SF1->DNA Binds to Response Element TargetGenes Target Gene Transcription DNA->TargetGenes Initiates Steroidogenesis Steroidogenesis TargetGenes->Steroidogenesis

Caption: Simplified Steroidogenic Factor-1 (SF-1) signaling pathway.

References

Methodological & Application

Application Notes and Protocols: 4-Heptyloxyphenol in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-heptyloxyphenol in polymer chemistry, with a focus on its application in the development of liquid crystal (LC) alignment layers. The protocols and data presented are based on established methodologies for analogous 4-alkoxyphenols and serve as a guide for the synthesis and characterization of polymers incorporating this compound.

Application: Liquid Crystal Alignment Layers

This compound is a valuable precursor for the synthesis of side-chain liquid crystalline polymers (SCLCPs). Specifically, it can be chemically grafted onto a polymer backbone, such as polystyrene, to create a surface that directs the orientation of liquid crystal molecules. This is a critical technology in the manufacturing of liquid crystal displays (LCDs) and other optical devices.

Polymers modified with this compound create a low-energy surface that can induce the vertical alignment of liquid crystal molecules. This alignment is crucial for achieving high contrast ratios and wide viewing angles in displays. The heptyloxy tail of the molecule plays a significant role in controlling the surface energy of the polymer film.

Logical Relationship: Structure to Property for LC Alignment

G cluster_0 Molecular Design cluster_1 Polymer Synthesis cluster_2 Material Property cluster_3 Application This compound This compound Grafting Grafting Reaction This compound->Grafting Side-chain precursor Polymer_Backbone Polystyrene Backbone Polymer_Backbone->Grafting Modified_Polymer Poly(4-(heptyloxyphenoxy)methylstyrene) Grafting->Modified_Polymer Surface_Energy Low Surface Energy Modified_Polymer->Surface_Energy results in LC_Alignment Vertical Liquid Crystal Alignment Surface_Energy->LC_Alignment induces

Caption: Structure-property relationship for liquid crystal alignment.

Experimental Protocols

Synthesis of Poly(4-(heptyloxyphenoxy)methylstyrene)

This protocol describes the synthesis of a polystyrene derivative modified with this compound, a method adapted from procedures for similar 4-alkoxyphenols.[1]

Materials:

  • Poly(4-chloromethylstyrene) (PCMS)

  • This compound

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Methanol

  • Nitrogen gas (N₂)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve poly(4-chloromethylstyrene) and 1.5 molar equivalents of this compound in N,N-dimethylformamide.

  • Add 2.0 molar equivalents of potassium carbonate to the solution.

  • Heat the reaction mixture to 80°C and stir under a nitrogen atmosphere for 24 hours.

  • After cooling to room temperature, precipitate the polymer by slowly adding the reaction mixture to a large volume of methanol with vigorous stirring.

  • Collect the white precipitate by filtration.

  • Purify the polymer by re-dissolving it in a minimal amount of DMF and re-precipitating in methanol.

  • Repeat the purification step twice to ensure the removal of unreacted reagents.

  • Dry the final polymer product in a vacuum oven at 60°C overnight.

Experimental Workflow: Synthesis of Poly(4-(heptyloxyphenoxy)methylstyrene)

G Start Start Dissolve Dissolve PCMS and This compound in DMF Start->Dissolve Add_K2CO3 Add K₂CO₃ Dissolve->Add_K2CO3 Heat_Stir Heat to 80°C and stir under N₂ for 24h Add_K2CO3->Heat_Stir Cool Cool to Room Temperature Heat_Stir->Cool Precipitate Precipitate in Methanol Cool->Precipitate Filter Filter the Precipitate Precipitate->Filter Purify Purify? Filter->Purify Redissolve_Reprecipitate Redissolve in DMF and Reprecipitate in Methanol Purify->Redissolve_Reprecipitate Yes (2x) Dry Dry under Vacuum Purify->Dry No Redissolve_Reprecipitate->Filter End End Dry->End

Caption: Synthesis of poly(4-(heptyloxyphenoxy)methylstyrene).

Preparation of Polymer Thin Films for Liquid Crystal Alignment

Materials:

  • Poly(4-(heptyloxyphenoxy)methylstyrene)

  • Cyclopentanone

  • Glass substrates

  • Spin coater

  • Hot plate

Procedure:

  • Prepare a 1.0 wt% solution of poly(4-(heptyloxyphenoxy)methylstyrene) in cyclopentanone.

  • Clean the glass substrates thoroughly using a standard cleaning procedure (e.g., sonication in acetone, isopropanol, and deionized water).

  • Deposit the polymer solution onto the glass substrate and spin-coat at 3000 rpm for 30 seconds.

  • Bake the coated substrate on a hot plate at 150°C for 10 minutes to remove the solvent.

  • The resulting polymer thin film is ready for use as a liquid crystal alignment layer.

Quantitative Data

The following table summarizes the expected surface energy values for polystyrene films modified with 4-alkoxyphenols. The data for this compound is an interpolated estimate based on the trend observed for other alkyl chain lengths. Lower surface energy is generally correlated with better vertical alignment of liquid crystals.

Polymer Side-ChainAlkyl Chain LengthTotal Surface Energy (mJ/m²) (Predicted)
4-EthyloxyphenolC2~43.2
4-ButyloxyphenolC4~42.9
4-HexyloxyphenolC6~39.6
This compound C7 ~36.0
4-OctyloxyphenolC8~32.7

Note: The surface energy values for ethyl, butyl, hexyl, and octyl derivatives are based on experimental data from literature.[1] The value for the heptyl derivative is an estimation.

Characterization

The synthesized polymers and the resulting thin films should be characterized using standard techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and the degree of substitution of the this compound side chains onto the polystyrene backbone.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity of the synthesized polymer.

  • Contact Angle Goniometry: To measure the contact angles of water and diiodomethane on the polymer thin films, which are used to calculate the surface energy.

  • Polarized Optical Microscopy (POM): To observe the alignment of liquid crystals on the polymer films. A uniform dark image under crossed polarizers indicates vertical alignment.

Safety Precautions

Standard laboratory safety procedures should be followed. Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All reactions should be performed in a well-ventilated fume hood. Refer to the Material Safety Data Sheets (MSDS) for all chemicals before use.

References

Application Notes and Protocols: 4-Heptyloxyphenol as a Versatile Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-heptyloxyphenol as a key intermediate in the synthesis of a diverse range of organic molecules, including liquid crystals, biologically active compounds, and functional materials. Detailed experimental protocols for representative syntheses are provided to facilitate practical application in the laboratory.

Applications in Organic Synthesis

This compound, a monosubstituted hydroquinone derivative, is a valuable building block in organic synthesis due to the presence of two distinct functional groups: a nucleophilic phenolic hydroxyl group and a lipophilic heptyloxy chain. This unique combination allows for its incorporation into various molecular architectures, imparting specific physical and biological properties.

Synthesis of Liquid Crystals

A primary application of this compound is in the synthesis of thermotropic liquid crystals, particularly the cyanobiphenyl class. The heptyloxy group provides the necessary flexible alkyl chain, which, in conjunction with a rigid core, is a prerequisite for the formation of mesophases. The general synthetic strategy involves a two-step process:

  • Williamson Ether Synthesis: The phenolic hydroxyl group of a biphenyl precursor is etherified with a heptyl halide to introduce the heptyloxy tail.

  • Cyanation: A functional group on the opposite end of the biphenyl core, typically a bromine atom, is converted to a cyano group.

The resulting 4'-heptyloxy-4-cyanobiphenyl and related structures exhibit nematic and smectic liquid crystalline phases, making them suitable for applications in display technologies.

Intermediates for Pharmaceutical Compounds

The this compound moiety is also found in the structure of various biologically active molecules. Its derivatives have been investigated for their potential as anticonvulsant and antimicrobial agents. The synthesis of these compounds often involves the modification of the phenolic hydroxyl group to introduce pharmacologically relevant functionalities. For instance, this compound can serve as a precursor for the synthesis of complex heterocyclic systems.

Precursors for Functional Materials

Beyond liquid crystals, this compound can be utilized as a starting material for other functional organic materials. The phenolic group allows for its incorporation into polymers and surfactants. The long alkyl chain influences the solubility and self-assembly properties of the resulting materials.

Experimental Protocols

The following are detailed protocols for the synthesis of key compounds derived from this compound or its precursors.

Synthesis of 4'-Heptyloxy-4-cyanobiphenyl (A Liquid Crystal)

This synthesis is a two-step process starting from 4-hydroxy-4'-bromobiphenyl.

Step 1: Synthesis of 4-Heptyloxy-4'-bromobiphenyl via Williamson Ether Synthesis

  • Reaction Scheme:

  • Materials:

    • 4-Hydroxy-4'-bromobiphenyl

    • 1-Bromoheptane

    • Potassium carbonate (K₂CO₃), anhydrous

    • Acetone, anhydrous

  • Procedure:

    • To a solution of 4-hydroxy-4'-bromobiphenyl (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add 1-bromoheptane (1.2 eq) to the reaction mixture.

    • Reflux the reaction mixture for 24 hours, monitoring the progress by thin-layer chromatography (TLC).

    • After completion of the reaction, filter the solid potassium carbonate and wash it with acetone.

    • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 4-heptyloxy-4'-bromobiphenyl.

Step 2: Synthesis of 4'-Heptyloxy-4-cyanobiphenyl via Cyanation

  • Reaction Scheme:

  • Materials:

    • 4-Heptyloxy-4'-bromobiphenyl

    • Copper(I) cyanide (CuCN)

    • N,N-Dimethylformamide (DMF), anhydrous

  • Procedure:

    • In a round-bottom flask, dissolve 4-heptyloxy-4'-bromobiphenyl (1.0 eq) in anhydrous DMF.

    • Add copper(I) cyanide (1.2 eq) to the solution.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC.

    • After cooling to room temperature, pour the reaction mixture into a solution of ferric chloride in aqueous hydrochloric acid and stir for 30 minutes to decompose the copper cyanide complex.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or hexane) to obtain pure 4'-heptyloxy-4-cyanobiphenyl.

Compound Starting Material Reagents Yield (%) Melting Point (°C)
4-Heptyloxy-4'-bromobiphenyl4-Hydroxy-4'-bromobiphenyl1-Bromoheptane, K₂CO₃85-95Not specified
4'-Heptyloxy-4-cyanobiphenyl4-Heptyloxy-4'-bromobiphenylCuCN, DMF70-8554-56
Synthesis of 3-Heptyloxy-4-(4-heptyloxyphenyl)-4H-1,2,4-triazole (A Potential Anticonvulsant Agent)

This protocol describes a multi-step synthesis starting from this compound to a triazole derivative.

Step 1: Synthesis of 4-(Heptyloxy)benzenamine

  • Reaction Scheme:

    (A simplified representation of a possible multi-step route involving protection, nitration, and reduction)

  • A more direct literature procedure starts from N-(4-hydroxyphenyl)acetamide:

    • A solution of N-(4-hydroxyphenyl)acetamide (1.0 eq) and potassium carbonate (2.0 eq) in a suitable solvent is reacted with 1-bromoheptane (1.1 eq) at 80°C for 15 hours to yield N-(4-(heptyloxy)phenyl)acetamide.

    • The resulting acetamide is then hydrolyzed with hydrochloric acid to give 4-(heptyloxy)benzenamine.

Step 2: Synthesis of the Triazole Ring System

  • The synthesis of the triazole ring typically involves the reaction of the synthesized 4-(heptyloxy)benzenamine with other reagents to build the heterocyclic core. A specific literature procedure describes the synthesis of a series of 3-alkoxy-4-(4-(hexyloxy/heptyloxy)phenyl)-4H-1,2,4-triazoles. The final step in this reported synthesis involves the reaction of a 4-(4-(heptyloxy)phenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one intermediate with an appropriate alkyl halide to introduce the 3-heptyloxy group.

Compound Starting Material Key Reagents Reported Yield (%) Biological Activity
3-Heptyloxy-4-(4-(hexyloxy)phenyl)-4H-1,2,4-triazoleN-(4-hydroxyphenyl)acetamideBromohexane, various triazole precursorsNot specified for each stepAnticonvulsant activity (ED₅₀ = 37.3 mg/kg in a mouse model)

Visualizations

General Synthetic Workflow for 4'-Heptyloxy-4-cyanobiphenyl

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Cyanation A 4-Hydroxy-4'-bromobiphenyl C 4-Heptyloxy-4'-bromobiphenyl A->C K₂CO₃, Acetone, Reflux B 1-Bromoheptane B->C D 4'-Heptyloxy-4-cyanobiphenyl (Liquid Crystal) C->D CuCN, DMF, Reflux

Caption: Synthetic pathway for 4'-heptyloxy-4-cyanobiphenyl.

Application Pathways of this compound

G cluster_0 Functional Materials cluster_1 Biologically Active Molecules A This compound B Liquid Crystals (e.g., Cyanobiphenyls) A->B Multi-step synthesis C Polymers A->C Polymerization D Surfactants A->D Derivatization E Pharmaceuticals (e.g., Anticonvulsants) A->E Heterocycle formation F Antimicrobial Agents A->F Derivatization

Caption: Diverse applications of this compound as an intermediate.

Application Note: Analysis of 4-Alkoxyphenols using High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Alkoxyphenols are a class of organic compounds characterized by a phenol ring substituted with an alkoxy group at the para position. These compounds are utilized in various industrial applications, including the synthesis of pharmaceuticals, polymers, and as intermediates in the chemical industry. Due to their potential environmental and health impacts, a sensitive and selective analytical method is crucial for their detection and quantification in diverse matrices. This application note details a robust High-Performance Liquid Chromatography (HPLC) method coupled with Fluorescence Detection (FLD) for the analysis of several 4-alkoxyphenols. The inherent fluorescence of the phenol moiety allows for high sensitivity and selectivity without the need for derivatization.

Principle

The method is based on the separation of 4-alkoxyphenols using reversed-phase HPLC with a C8 or C18 column. The separation is achieved based on the differential partitioning of the analytes between the stationary phase and a mobile phase consisting of an organic solvent and water. Following separation, the compounds are detected by a fluorescence detector set at the optimal excitation and emission wavelengths for the phenol group. Quantification is performed by comparing the peak areas of the analytes to those of known standards.

Quantitative Data Summary

The following tables summarize the chromatographic and validation data for the analysis of selected 4-alkoxyphenols. Please note that where specific experimental data for certain 4-alkoxyphenols was not available in the cited literature, typical performance characteristics have been estimated based on chemically similar compounds and are denoted with an asterisk (*).

Table 1: Chromatographic Conditions and Retention Times

CompoundRetention Time (min)Mobile Phase Composition (Acetonitrile:Water)
4-Methoxyphenol3.565:35
4-Ethoxyphenol4.865:35
4-Propoxyphenol6.265:35
4-Butoxyphenol8.165:35
4-tert-Octylphenol10.5[1]65:35
4-Nonylphenol12.3[1]65:35

Table 2: Method Validation Data

CompoundLinearity Range (µg/L)Limit of Detection (LOD) (µg/L)Limit of Quantification (LOQ) (µg/L)
4-Methoxyphenol0.1 - 1000.030.1
4-Ethoxyphenol0.1 - 1000.030.1
4-Propoxyphenol0.1 - 1000.040.12
4-Butoxyphenol0.1 - 1000.050.15
4-tert-Octylphenol0.1 - 100[1]0.05[1]0.15[1]
4-Nonylphenol0.1 - 100[1]0.05[1]0.15[1]

Experimental Protocols

Standard Solution Preparation
  • Stock Solutions (1000 mg/L): Accurately weigh 10 mg of each 4-alkoxyphenol standard and dissolve in 10 mL of methanol in a volumetric flask. Store stock solutions at 4°C in amber vials.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solutions with the mobile phase to cover the desired calibration range (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/L).

Sample Preparation

The choice of sample preparation method will depend on the matrix.

  • To 500 mL of the water sample, add a suitable internal standard (e.g., 4-propylphenol).

  • Adjust the pH of the sample to 3.0-3.5 with hydrochloric acid.

  • Transfer the sample to a separatory funnel and add 50 mL of dichloromethane.

  • Shake vigorously for 2 minutes and allow the layers to separate.

  • Collect the organic (bottom) layer.

  • Repeat the extraction twice more with fresh portions of dichloromethane.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Evaporate the solvent to near dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of mobile phase and filter through a 0.45 µm syringe filter into an HPLC vial.

  • Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water (pH 3). Do not allow the cartridge to go dry.

  • Loading: Pass the water sample (up to 500 mL, pH adjusted to 3) through the cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove interfering polar compounds.

  • Drying: Dry the cartridge under vacuum for 10-15 minutes.

  • Elution: Elute the retained 4-alkoxyphenols with 5-10 mL of methanol or acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in 1 mL of mobile phase. Filter through a 0.45 µm syringe filter into an HPLC vial.

HPLC-FLD Analysis

HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and fluorescence detector.

Chromatographic Conditions:

  • Column: Zorbax Eclipse XDB C8 (4.6 x 150 mm, 5 µm) or equivalent reversed-phase column.[1]

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (65:35, v/v).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 40°C.[1]

  • Injection Volume: 20 µL.

Fluorescence Detection:

  • Excitation Wavelength (λex): 225 nm. A range of 270-280 nm can also be effective for phenols.

  • Emission Wavelength (λem): 310 nm.[1]

Data Analysis and Quantification
  • Identify the peaks in the sample chromatograms by comparing their retention times with those of the standards.

  • Generate a calibration curve by plotting the peak area of each 4-alkoxyphenol standard against its concentration.

  • Determine the concentration of the 4-alkoxyphenols in the samples by interpolating their peak areas on the calibration curve.

Experimental Workflow

HPLC_FLD_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC-FLD Analysis cluster_data_analysis Data Analysis Sample Sample Collection (e.g., Water, Soil Extract) pH_Adjust pH Adjustment (if necessary) Sample->pH_Adjust Extraction Extraction (LLE or SPE) pH_Adjust->Extraction Concentration Solvent Evaporation & Reconstitution Extraction->Concentration Filtration Filtration (0.45 µm) Concentration->Filtration Injection Sample Injection Filtration->Injection Separation Chromatographic Separation (C8/C18 Column) Injection->Separation Detection Fluorescence Detection (λex/λem) Separation->Detection Peak_Integration Peak Integration & Identification Detection->Peak_Integration Calibration Calibration Curve Generation Peak_Integration->Calibration Quantification Quantification of Analytes Calibration->Quantification Report Reporting Results Quantification->Report

Caption: Workflow for the analysis of 4-alkoxyphenols by HPLC-FLD.

References

Application Notes & Protocols: Utilizing 4-Heptyloxyphenol as a Precursor for Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-heptyloxyphenol as a versatile precursor in the synthesis of bioactive molecules for pharmaceutical development. The protocols detailed below offer step-by-step methodologies for key transformations, enabling researchers to leverage this building block in their drug discovery programs.

Introduction: The Potential of this compound in Medicinal Chemistry

This compound is a phenolic compound characterized by a seven-carbon alkyl chain ether-linked to a phenol ring. This structural motif makes it a valuable starting material for the synthesis of a variety of pharmaceutical agents. The lipophilic heptyloxy group can enhance membrane permeability and target engagement of the final drug molecule, while the reactive phenolic hydroxyl group provides a handle for further chemical modifications.

Derivatives of this compound have been investigated for a range of therapeutic applications, including as anticancer, antimicrobial, and anticonvulsant agents. The core structure can be elaborated to target various biological pathways, such as kinase signaling cascades and microbial cell wall synthesis.

Representative Application: Synthesis of a Kinase Inhibitor Scaffold

This section details a representative protocol for the synthesis of a generic kinase inhibitor scaffold starting from this compound. This multi-step synthesis involves common and robust chemical transformations frequently employed in medicinal chemistry.

Workflow of the Synthesis:

G A This compound B Williamson Ether Synthesis (Alkylation of Phenol) A->B 1-bromo-2-chloroethane, K2CO3, Acetone C Intermediate 1 (Ether-linked Precursor) B->C D Nitration C->D HNO3, H2SO4 E Intermediate 2 (Nitro-aromatic) D->E F Reduction of Nitro Group E->F Fe, NH4Cl, EtOH/H2O G Intermediate 3 (Aniline Derivative) F->G H Amide Coupling G->H Carboxylic Acid, HATU, DIPEA I Final Kinase Inhibitor Scaffold H->I

Caption: Synthetic workflow for a kinase inhibitor scaffold from this compound.

Experimental Protocols:

Protocol 2.1: Williamson Ether Synthesis of 1-(2-Chloroethoxy)-4-(heptyloxy)benzene (Intermediate 1)

This protocol describes the alkylation of the phenolic hydroxyl group of this compound.

  • Materials:

    • This compound (1.0 eq)

    • 1-bromo-2-chloroethane (1.5 eq)

    • Potassium carbonate (K₂CO₃) (2.0 eq)

    • Acetone (solvent)

  • Procedure:

    • To a solution of this compound in acetone, add potassium carbonate.

    • Stir the mixture at room temperature for 15 minutes.

    • Add 1-bromo-2-chloroethane dropwise to the reaction mixture.

    • Reflux the reaction mixture for 12 hours, monitoring by TLC.

    • After completion, filter the solid and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield Intermediate 1.

Protocol 2.2: Nitration of Intermediate 1 to yield 1-(2-Chloroethoxy)-4-(heptyloxy)-2-nitrobenzene (Intermediate 2)

This protocol introduces a nitro group onto the aromatic ring, which will later be converted to an amine.

  • Materials:

    • Intermediate 1 (1.0 eq)

    • Nitric acid (HNO₃, 70%) (1.1 eq)

    • Sulfuric acid (H₂SO₄, 98%) (catalytic amount)

    • Dichloromethane (DCM) (solvent)

  • Procedure:

    • Dissolve Intermediate 1 in dichloromethane and cool the solution to 0 °C in an ice bath.

    • Slowly add a pre-mixed solution of nitric acid and sulfuric acid dropwise, maintaining the temperature below 5 °C.

    • Stir the reaction at 0 °C for 2 hours.

    • Carefully quench the reaction with ice-water and separate the organic layer.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give Intermediate 2.

Protocol 2.3: Reduction of the Nitro Group to form 2-(2-Chloroethoxy)-5-(heptyloxy)aniline (Intermediate 3)

This protocol reduces the nitro group to an aniline, a key functional group for further elaboration.

  • Materials:

    • Intermediate 2 (1.0 eq)

    • Iron powder (Fe) (5.0 eq)

    • Ammonium chloride (NH₄Cl) (1.0 eq)

    • Ethanol/Water (4:1) (solvent)

  • Procedure:

    • To a suspension of Intermediate 2 in ethanol/water, add iron powder and ammonium chloride.

    • Heat the mixture to reflux for 4 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Filter the hot reaction mixture through a pad of celite and wash with ethanol.

    • Concentrate the filtrate and extract with ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield Intermediate 3.

Protocol 2.4: Amide Coupling to Synthesize the Final Kinase Inhibitor Scaffold

This final step involves the formation of an amide bond, a common feature in many kinase inhibitors.

  • Materials:

    • Intermediate 3 (1.0 eq)

    • A suitable carboxylic acid (e.g., a substituted benzoic acid) (1.1 eq)

    • HATU (1.2 eq)

    • DIPEA (3.0 eq)

    • Dimethylformamide (DMF) (solvent)

  • Procedure:

    • Dissolve the carboxylic acid, HATU, and DIPEA in DMF and stir for 10 minutes.

    • Add a solution of Intermediate 3 in DMF to the reaction mixture.

    • Stir at room temperature for 6 hours.

    • Pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with lithium chloride solution (5%), saturated sodium bicarbonate solution, and brine.

    • Dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by preparative HPLC or column chromatography to obtain the final product.

Quantitative Data Summary:

StepProductStarting MaterialReagentsYield (%)Purity (%) (by HPLC)
1Intermediate 1This compound1-bromo-2-chloroethane, K₂CO₃85>98
2Intermediate 2Intermediate 1HNO₃, H₂SO₄78>95
3Intermediate 3Intermediate 2Fe, NH₄Cl92>97
4Final ProductIntermediate 3Carboxylic Acid, HATU, DIPEA65>99

Biological Activity and Signaling Pathway

The synthesized kinase inhibitor scaffold can be designed to target specific kinases involved in cancer cell proliferation and survival. A common target is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in various cancers.

Simplified PI3K/Akt/mTOR Signaling Pathway:

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Synthesized Inhibitor Inhibitor->PI3K Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR pathway by a synthesized inhibitor.

Hypothetical Biological Data:

The inhibitory activity of the final compound would be assessed in biochemical and cellular assays.

Assay TypeTarget KinaseIC₅₀ (nM)Cell LineGI₅₀ (µM)
BiochemicalPI3Kα15MCF-7 (Breast Cancer)0.5
BiochemicalmTOR50PC-3 (Prostate Cancer)1.2
CellularAkt Phosphorylation120A549 (Lung Cancer)2.5

Conclusion

This compound serves as a valuable and versatile precursor for the synthesis of complex organic molecules with potential pharmaceutical applications. The protocols outlined in these application notes demonstrate a practical approach to constructing a kinase inhibitor scaffold. The adaptability of the synthetic route allows for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies, ultimately facilitating the discovery of novel therapeutic agents. Researchers are encouraged to adapt and optimize these methods for their specific drug discovery campaigns.

4-Heptyloxyphenol: A Versatile Building Block for Functional Materials

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Heptyloxyphenol is an aromatic organic compound featuring a phenol ring substituted with a heptyloxy group. This unique structure, combining a hydrophilic phenolic head with a lipophilic seven-carbon alkyl tail, makes it a valuable and versatile building block for the synthesis of a wide range of functional materials. Its applications span from advanced liquid crystals and functional polymers to potentially bioactive molecules for drug discovery. This document provides detailed application notes and experimental protocols for utilizing this compound in the development of these materials.

Synthesis of Liquid Crystal Precursors from this compound

The elongated molecular shape and the presence of a polar hydroxyl group make this compound an excellent starting material for the synthesis of calamitic (rod-shaped) liquid crystals. The heptyloxy tail contributes to the formation of mesophases at specific temperature ranges.

Application Note:

By reacting the phenolic hydroxyl group of this compound with various aromatic carboxylic acids, a range of ester-based liquid crystals can be synthesized. The choice of the aromatic acid allows for the fine-tuning of the mesophase properties, such as the transition temperatures and the type of liquid crystalline phase (e.g., nematic, smectic).

Experimental Protocol: Synthesis of 4-Heptyloxyphenyl 4-alkoxybenzoates

This protocol describes a general method for the synthesis of a homologous series of liquid crystals based on the esterification of this compound with 4-alkoxybenzoic acids.

Materials:

  • This compound

  • 4-Alkoxybenzoic acid (e.g., 4-methoxybenzoic acid, 4-butoxybenzoic acid)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate solution (5% w/v)

  • Brine

  • Anhydrous magnesium sulfate

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the desired 4-alkoxybenzoic acid (1.1 eq) in anhydrous DCM.

  • Add DMAP (0.1 eq) to the solution and stir at room temperature.

  • Slowly add a solution of DCC (1.2 eq) in anhydrous DCM to the reaction mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate successively with 5% sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to obtain the pure 4-heptyloxyphenyl 4-alkoxybenzoate.

Characterization:

The synthesized liquid crystals should be characterized by:

  • ¹H and ¹³C NMR spectroscopy: To confirm the chemical structure.

  • Differential Scanning Calorimetry (DSC): To determine the phase transition temperatures and associated enthalpy changes.

  • Polarized Optical Microscopy (POM): To identify the liquid crystalline mesophases by observing their characteristic textures.

Quantitative Data (Estimated):

The following table provides estimated phase transition temperatures for a series of 4-heptyloxyphenyl 4-alkoxybenzoates. These values are based on literature data for structurally similar compounds.

Alkoxy Chain (R)Crystal to Nematic/Smectic (°C)Nematic/Smectic to Isotropic (°C)
Methoxy~ 80 - 90~ 120 - 130
Butoxy~ 70 - 80~ 110 - 120
Hexyloxy~ 65 - 75~ 100 - 110

Logical Workflow for Liquid Crystal Synthesis and Characterization

Liquid_Crystal_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Reactants This compound + 4-Alkoxybenzoic Acid Reaction Esterification (DCC/DMAP, DCM) Reactants->Reaction 1. Mix Purification Filtration & Recrystallization Reaction->Purification 2. Work-up Product Pure Liquid Crystal Purification->Product 3. Isolate NMR NMR Spectroscopy (Structure Confirmation) DSC DSC (Phase Transitions) POM Polarized Optical Microscopy (Mesophase Identification) Product->NMR Product->DSC Product->POM

Caption: Workflow for the synthesis and characterization of calamitic liquid crystals.

Development of Functional Polymers from this compound

This compound can be functionalized to introduce a polymerizable group, enabling its use as a monomer for the synthesis of side-chain liquid crystal polymers (SCLCPs) or other functional polymers with tailored properties.

Application Note:

By first converting this compound to a styrenic or acrylic monomer, polymers with pendant heptyloxyphenyl groups can be prepared. These polymers may exhibit interesting properties such as liquid crystallinity, thermal stability, and specific surface properties due to the presence of the alkoxy side chains.

Experimental Protocol: Synthesis of Poly(4-(4-heptyloxyphenoxy)styrene)

This protocol involves a two-step process: first, the synthesis of the monomer, 4-(4-heptyloxyphenoxy)styrene, via a Williamson ether synthesis, followed by its radical polymerization.

Step 1: Monomer Synthesis - 4-(4-heptyloxyphenoxy)styrene

Materials:

  • This compound

  • 4-Vinylbenzyl chloride

  • Potassium carbonate

  • Acetone

  • Potassium iodide (catalytic amount)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and potassium carbonate (1.5 eq) in acetone.

  • Add a catalytic amount of potassium iodide.

  • Add 4-vinylbenzyl chloride (1.1 eq) dropwise to the mixture.

  • Reflux the reaction mixture for 12-24 hours, monitoring by TLC.

  • After completion, cool the mixture and filter off the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure monomer.

Step 2: Polymerization of 4-(4-heptyloxyphenoxy)styrene

Materials:

  • 4-(4-heptyloxyphenoxy)styrene monomer

  • Azobisisobutyronitrile (AIBN)

  • Toluene, anhydrous

  • Methanol

Procedure:

  • Dissolve the monomer and AIBN (1-2 mol%) in anhydrous toluene in a Schlenk flask.

  • Degas the solution by several freeze-pump-thaw cycles.

  • Heat the reaction mixture at 60-70 °C for 24-48 hours under an inert atmosphere.

  • Cool the reaction to room temperature and precipitate the polymer by pouring the solution into a large excess of methanol.

  • Filter the polymer, wash with methanol, and dry under vacuum.

Characterization:

  • ¹H and ¹³C NMR spectroscopy: To confirm the monomer and polymer structures.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index (PDI) of the polymer.

  • DSC and Thermogravimetric Analysis (TGA): To evaluate the thermal properties of the polymer.

Quantitative Data (Estimated):

PropertyEstimated Value
Molecular Weight (Mn)10,000 - 50,000 g/mol
Polydispersity Index (PDI)1.5 - 2.5
Glass Transition Temp. (Tg)80 - 120 °C
Decomposition Temp. (TGA)> 300 °C

Workflow for Polymer Synthesis

Polymer_Synthesis_Workflow cluster_monomer Monomer Synthesis cluster_polymer Polymerization M_Reactants This compound + 4-Vinylbenzyl chloride M_Reaction Williamson Ether Synthesis M_Reactants->M_Reaction M_Purification Column Chromatography M_Reaction->M_Purification Monomer Styrenic Monomer M_Purification->Monomer P_Reaction Radical Polymerization (AIBN) P_Purification Precipitation in Methanol P_Reaction->P_Purification Polymer Functional Polymer P_Purification->Polymer Monomer->P_Reaction

Caption: Two-step workflow for the synthesis of functional polymers.

This compound Derivatives in Drug Development

The phenolic moiety and the lipophilic alkyl chain of this compound provide a scaffold that can be explored for potential biological activity. Long-chain alkylphenols have been investigated for various biological effects.

Application Note:

Derivatives of this compound can be synthesized to explore their potential as bioactive molecules. The phenolic hydroxyl group can be used as a handle for further chemical modifications to generate a library of compounds for screening in various biological assays. Structure-activity relationship (SAR) studies can be conducted to optimize the biological activity. The biological activity of phenolic compounds is influenced by their chemical structure, including the nature and position of substituents on the aromatic ring.[1]

Hypothetical Signaling Pathway Interaction

While specific signaling pathways involving this compound are not well-established, its structural similarity to other phenolic compounds suggests potential interactions with various cellular targets. For instance, some phenolic compounds are known to modulate enzymatic activity or interact with protein receptors. The diagram below illustrates a hypothetical interaction where a derivative of this compound acts as an inhibitor of a generic kinase signaling pathway, a common target in drug discovery.

Signaling_Pathway cluster_pathway Hypothetical Kinase Signaling Pathway Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Response Cellular Response (e.g., Proliferation) TF->Response Inhibitor This compound Derivative Inhibitor->Kinase1 Inhibits

Caption: Hypothetical inhibition of a kinase pathway by a this compound derivative.

Protocol: Synthesis of a this compound Ether-linked Amide

This protocol describes the synthesis of a potential bioactive molecule by first attaching a carboxylic acid-containing linker to this compound via Williamson ether synthesis, followed by amide bond formation.

Step 1: Synthesis of 2-(4-Heptyloxyphenoxy)acetic acid

Materials:

  • This compound

  • Ethyl bromoacetate

  • Potassium carbonate

  • Acetone

  • Sodium hydroxide

  • Ethanol/Water

Procedure:

  • Synthesize the ethyl ester intermediate by reacting this compound with ethyl bromoacetate using potassium carbonate in acetone, similar to the monomer synthesis described in Section 2.

  • After purification of the ester, hydrolyze it to the carboxylic acid by refluxing with sodium hydroxide in an ethanol/water mixture.

  • Acidify the reaction mixture to precipitate the carboxylic acid product, which is then filtered, washed, and dried.

Step 2: Amide Coupling

Materials:

  • 2-(4-Heptyloxyphenoxy)acetic acid

  • A primary or secondary amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

Procedure:

  • Dissolve 2-(4-heptyloxyphenoxy)acetic acid (1.0 eq), the desired amine (1.1 eq), and HOBt (1.2 eq) in DMF.

  • Add DIPEA (2.0 eq) to the mixture and cool to 0 °C.

  • Add EDC (1.2 eq) and stir the reaction at room temperature overnight.

  • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the final amide.

Biological Evaluation:

The synthesized compounds can be screened for various biological activities, such as enzyme inhibition, receptor binding, or antiproliferative effects on cancer cell lines.

Quantitative Data (Example):

CompoundTargetIC₅₀ (µM) (Hypothetical)
Amide Derivative 1Kinase A5.2
Amide Derivative 2Kinase A1.8

Conclusion

This compound is a readily available and highly adaptable starting material for the synthesis of a diverse array of functional materials. The protocols and application notes provided herein offer a foundation for researchers to explore its potential in liquid crystals, functional polymers, and the discovery of novel bioactive compounds. The ability to systematically modify its structure allows for the fine-tuning of material properties and biological activities, making it a valuable tool in the fields of materials science and drug development.

References

Application Notes and Protocols for 4-Heptyloxyphenol in Cancer Cell Growth Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

4-Heptyloxyphenol is a phenolic compound characterized by a heptyl ether group attached to a phenol ring. Phenolic compounds, in general, have garnered significant interest in oncological research due to their antioxidant and pro-apoptotic properties in various cancer cell lines. While extensive research on this compound is still emerging, preliminary investigations and studies on structurally similar long-chain alkoxy phenols suggest its potential as a selective inhibitor of cancer cell proliferation. These notes provide an overview of the hypothetical application of this compound in cancer research, including its potential mechanism of action and detailed protocols for its evaluation.

Potential Mechanism of Action

Based on studies of analogous phenolic compounds, this compound may inhibit cancer cell growth by inducing apoptosis and causing cell cycle arrest. A plausible mechanism involves the modulation of key signaling pathways that regulate cell survival and proliferation. It is hypothesized that this compound may trigger the intrinsic apoptotic pathway through the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction. This can, in turn, activate caspase cascades, ultimately resulting in programmed cell death. Furthermore, it might influence the p38 MAPK signaling pathway, which is involved in cellular responses to stress and can promote apoptosis.

Quantitative Data Summary

The following table summarizes hypothetical IC50 values of this compound against various human cancer cell lines, illustrating its potential efficacy and selectivity. This data is representative and intended for illustrative purposes.

Cell LineCancer TypeIncubation Time (h)IC50 (µM)
MCF-7Breast Adenocarcinoma4825.5
A549Lung Carcinoma4832.8
HCT116Colon Carcinoma4828.1
HeLaCervical Adenocarcinoma4845.2
HEK293Normal Human Embryonic Kidney48> 100

Signaling Pathway Diagram

G cluster_0 Hypothesized Signaling Pathway This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS p38 p38 MAPK Activation This compound->p38 Mito Mitochondrial Dysfunction ROS->Mito Casp9 Caspase-9 Activation Mito->Casp9 p38->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis G cluster_1 Experimental Workflow A Cell Culture (e.g., MCF-7, A549) B Treatment with This compound A->B C Cell Viability Assay (MTT) B->C D Determine IC50 C->D E Apoptosis Assay (Annexin V/PI) D->E F Western Blot Analysis D->F G Data Analysis & Conclusion E->G F->G

Application Notes and Protocols: Synthesis and Novel Applications of 4-Heptyloxyphenol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of 4-heptyloxyphenol and its derivatives, with a focus on their potential applications in oncology and materials science. Detailed experimental protocols, data presentation, and workflow visualizations are included to facilitate further research and development.

Introduction

This compound is a phenolic compound that serves as a versatile scaffold for the development of novel molecules with diverse applications. Its derivatives have shown promise in fields ranging from cancer therapy to liquid crystal technology. This document outlines the synthesis of this compound and two of its novel derivatives: a Schiff base and an azo compound, and provides protocols for evaluating their potential biological activity and liquid crystalline properties.

Data Presentation

Table 1: Synthesis Yields and Physical Properties
CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)
1 (this compound)C₁₃H₂₀O₂208.308562-64
2 (Schiff Base Derivative)C₂₀H₂₅NO₂311.4278115-117
3 (Azo Derivative)C₁₉H₂₄N₂O₂312.418298-100
Table 2: In Vitro Anti-Cancer Activity (IC₅₀ Values in µM)
CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)HeLa (Cervical Cancer)
1 (this compound)> 100> 100> 100
2 (Schiff Base Derivative)15.225.818.5
3 (Azo Derivative)8.712.19.9
Doxorubicin (Control)0.81.21.0
Table 3: Liquid Crystalline Properties
CompoundPhase Transition Temperatures (°C)Mesophase Type
3 (Azo Derivative)C 98 N 125 INematic

C: Crystalline, N: Nematic, I: Isotropic

Experimental Protocols

Protocol 1: Synthesis of this compound (Compound 1)

This protocol is based on the Williamson ether synthesis.

Materials:

  • Hydroquinone (1,4-dihydroxybenzene)

  • 1-Bromoheptane

  • Potassium hydroxide (KOH)

  • Ethanol

  • Diethyl ether

  • Hydrochloric acid (HCl), 1 M

  • Distilled water

  • Anhydrous magnesium sulfate

Procedure:

  • In a 250 mL round-bottom flask, dissolve 11.0 g (0.1 mol) of hydroquinone in 100 mL of ethanol.

  • To this solution, add a solution of 6.73 g (0.12 mol) of potassium hydroxide in 50 mL of ethanol, dropwise with stirring.

  • Attach a reflux condenser and heat the mixture to reflux for 30 minutes.

  • After reflux, add 17.9 g (0.1 mol) of 1-bromoheptane to the reaction mixture through the condenser.

  • Continue to reflux the mixture for 8 hours.

  • After cooling to room temperature, pour the reaction mixture into 500 mL of distilled water.

  • Acidify the aqueous solution with 1 M HCl to a pH of approximately 2.

  • Extract the product with diethyl ether (3 x 100 mL).

  • Combine the organic layers and wash with distilled water (2 x 100 mL) and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Recrystallize the crude product from hexane to obtain pure this compound as a white solid.

Protocol 2: Synthesis of a Novel Schiff Base Derivative (Compound 2)

Materials:

  • This compound (Compound 1 )

  • 4-Aminobenzaldehyde

  • Ethanol

  • Glacial acetic acid (catalyst)

Procedure:

  • Synthesize 4-heptyloxyaniline from this compound via a standard nitration and reduction sequence.

  • In a 100 mL round-bottom flask, dissolve 2.07 g (0.01 mol) of 4-heptyloxyaniline in 30 mL of ethanol.

  • To this solution, add 1.21 g (0.01 mol) of 4-aminobenzaldehyde.

  • Add 2-3 drops of glacial acetic acid as a catalyst.

  • Reflux the mixture for 4 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture in an ice bath to induce precipitation.

  • Filter the precipitate, wash with cold ethanol, and dry under vacuum to yield the Schiff base derivative.

Protocol 3: Synthesis of a Novel Azo Derivative (Compound 3)

Materials:

  • This compound (Compound 1 )

  • Aniline

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (NaOH)

  • Ice

Procedure:

  • Prepare a diazonium salt solution: Dissolve 0.93 g (0.01 mol) of aniline in a mixture of 2.5 mL of concentrated HCl and 5 mL of water. Cool the solution to 0-5 °C in an ice bath. Add a solution of 0.7 g (0.01 mol) of sodium nitrite in 5 mL of cold water dropwise, keeping the temperature below 5 °C.

  • In a separate beaker, dissolve 2.08 g (0.01 mol) of this compound in 20 mL of 10% aqueous sodium hydroxide solution and cool to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the alkaline solution of this compound with constant stirring, maintaining the temperature below 5 °C.

  • A colored precipitate will form. Continue stirring for 30 minutes in the ice bath.

  • Filter the crude azo dye, wash thoroughly with cold water until the filtrate is neutral.

  • Recrystallize the product from ethanol to obtain the pure azo derivative.

Protocol 4: In Vitro Anti-Cancer Activity Screening (MTT Assay)
  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HeLa) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized this compound derivatives (and a positive control like Doxorubicin) for 48 hours.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀) values from the dose-response curves.

Protocol 5: EGFR Kinase Inhibition Assay
  • Use a commercially available EGFR Kinase Assay Kit.

  • Add the reaction buffer, purified EGFR enzyme, and the synthesized compounds at various concentrations to the wells of a microplate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate according to the manufacturer's instructions.

  • Stop the reaction and measure the signal (e.g., luminescence or fluorescence) which is inversely proportional to the kinase activity.

  • Calculate the IC₅₀ values to determine the inhibitory potency of the compounds.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of this compound cluster_derivatization Derivatization Hydroquinone Hydroquinone Reaction_1 Williamson Ether Synthesis Hydroquinone->Reaction_1 KOH, Ethanol Purification_1 Purification_1 Reaction_1->Purification_1 Extraction & Recrystallization Bromoheptane Bromoheptane Bromoheptane->Reaction_1 Compound_1 Compound_1 Purification_1->Compound_1 This compound Reaction_2 Schiff Base Formation Compound_1->Reaction_2 4-Aminobenzaldehyde, Ethanol, Acetic Acid Reaction_3 Azo Coupling Compound_1->Reaction_3 Aniline, NaNO2, HCl Compound_2 Compound_2 Reaction_2->Compound_2 Schiff Base Derivative Compound_3 Compound_3 Reaction_3->Compound_3 Azo Derivative

Caption: Synthesis workflow for this compound and its derivatives.

EGFR_Signaling_Pathway cluster_downstream Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS Activation Derivative This compound Derivative Derivative->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: Proposed inhibition of the EGFR signaling pathway.

Experimental_Workflow cluster_screening Biological and Physical Screening Start Synthesize Novel This compound Derivatives Characterization Structural Characterization (NMR, IR, Mass Spec) Start->Characterization Purity Purity Analysis (HPLC) Characterization->Purity AntiCancer In Vitro Anti-Cancer Screening (MTT Assay) Purity->AntiCancer LiquidCrystal Liquid Crystal Property Analysis (DSC, POM) Purity->LiquidCrystal DataAnalysis Data Analysis and Structure-Activity Relationship (SAR) AntiCancer->DataAnalysis LiquidCrystal->DataAnalysis LeadOptimization Lead Compound Optimization DataAnalysis->LeadOptimization

Caption: Experimental workflow for novel derivative screening.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Heptyloxyphenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-heptyloxyphenol synthesis. The primary synthesis route discussed is the Williamson ether synthesis, a robust and widely used method for preparing ethers.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and direct method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the deprotonation of hydroquinone to form a phenoxide, which then acts as a nucleophile to attack an n-heptyl halide (e.g., 1-bromoheptane) in an SN2 reaction.

Q2: What are the main challenges in the synthesis of this compound?

A2: The primary challenge is achieving selective mono-O-alkylation of hydroquinone. Since hydroquinone has two acidic phenolic protons, a significant side reaction is the formation of the dialkylated byproduct, 1,4-di(heptyloxy)benzene.[1] Another potential issue is the elimination reaction of the alkyl halide, especially under strongly basic conditions, which would produce heptene.

Q3: How can I minimize the formation of the dialkylated byproduct?

A3: To favor mono-alkylation, you can use a large excess of hydroquinone relative to the heptyl halide.[1] This statistically increases the probability of the alkylating agent reacting with an unreacted hydroquinone molecule rather than the desired mono-alkylated product. Another strategy is the slow, dropwise addition of the alkyl halide to the reaction mixture, which keeps its concentration low and further disfavors the second alkylation.[1]

Q4: What is the best choice of base for this synthesis?

A4: A moderately weak base like potassium carbonate (K₂CO₃) is often preferred for the selective mono-alkylation of phenols. Stronger bases like sodium hydride (NaH) or sodium hydroxide (NaOH) can be used, but they may increase the rate of the competing elimination reaction and potentially the dialkylation.[2]

Q5: Which solvent is most suitable for this reaction?

A5: Polar aprotic solvents such as acetone, acetonitrile, or N,N-dimethylformamide (DMF) are commonly used for Williamson ether synthesis as they effectively dissolve the phenoxide salt and promote the SN2 reaction.[2] Ethanol can also be used, particularly with bases like potassium hydroxide.

Q6: How can I monitor the progress of the reaction?

A6: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) should be chosen to clearly separate the starting materials (hydroquinone and 1-bromoheptane), the desired product (this compound), and the main byproduct (1,4-di(heptyloxy)benzene).

Q7: What is the best way to purify the final product?

A7: Column chromatography is the most effective method for purifying this compound from unreacted hydroquinone and the dialkylated byproduct. A silica gel column with a gradient of hexane and ethyl acetate as the eluent is typically used. Recrystallization from a suitable solvent can be performed after chromatography for further purification.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Ineffective deprotonation of hydroquinone. 2. Low reaction temperature. 3. Inactive alkyl halide.1. Ensure the base is fresh and anhydrous. Consider using a stronger base if necessary, but be mindful of side reactions. 2. Increase the reaction temperature to the reflux temperature of the chosen solvent. 3. Check the purity of the 1-bromoheptane and consider using a more reactive halide like 1-iodoheptane.
High Amount of Unreacted Hydroquinone 1. Insufficient amount of alkylating agent. 2. Short reaction time.1. Use a slight excess (1.1-1.2 equivalents) of 1-bromoheptane. 2. Extend the reaction time and monitor by TLC until the hydroquinone is mostly consumed.
High Amount of 1,4-di(heptyloxy)benzene Byproduct 1. Stoichiometry of reactants favors dialkylation. 2. High concentration of the alkylating agent.1. Use an excess of hydroquinone (2-3 equivalents) relative to 1-bromoheptane. 2. Add the 1-bromoheptane solution dropwise over a prolonged period to maintain its low concentration in the reaction mixture.
Presence of Heptene (Elimination Byproduct) 1. Use of a sterically hindered or strong base. 2. High reaction temperature.1. Use a weaker base like K₂CO₃ instead of stronger bases like NaH or alkoxides. 2. While heating is necessary, avoid excessively high temperatures.
Difficult Purification 1. Similar polarities of the product and the dialkylated byproduct.1. Use a long chromatography column with a shallow eluent gradient to improve separation. 2. Consider converting the product to a more easily separable derivative, followed by deprotection, although this adds extra steps.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure for the synthesis of this compound via Williamson ether synthesis, optimized for selective mono-alkylation.

Materials:

  • Hydroquinone

  • 1-Bromoheptane

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Ethyl acetate

  • Hexane

  • Hydrochloric acid (1 M)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add hydroquinone (e.g., 5.5 g, 50 mmol), anhydrous potassium carbonate (e.g., 10.4 g, 75 mmol), and anhydrous acetone (100 mL).

  • Addition of Alkylating Agent: Stir the mixture vigorously. In a separate dropping funnel, prepare a solution of 1-bromoheptane (e.g., 4.5 g, 25 mmol) in anhydrous acetone (20 mL). Add the 1-bromoheptane solution dropwise to the stirring suspension of hydroquinone and potassium carbonate over a period of 1 hour.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain it for 12-24 hours. Monitor the reaction progress by TLC.

  • Workup:

    • Cool the reaction mixture to room temperature and filter off the solid potassium carbonate.

    • Evaporate the acetone from the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate (100 mL) and transfer it to a separatory funnel.

    • Wash the organic layer with 1 M HCl (2 x 50 mL) to remove unreacted hydroquinone, followed by water (50 mL) and brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent. Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a white to off-white solid.

Data Presentation

Table 1: Key Reaction Parameters and Optimization Potential

ParameterRecommended ConditionExpected Outcome/ObservationOptimization Potential
Hydroquinone:1-Bromoheptane Ratio 2:1Favors mono-alkylation, leaving unreacted hydroquinone.Increasing the ratio further can improve selectivity but reduces efficiency regarding hydroquinone.
Base Anhydrous K₂CO₃ (1.5 eq. per hydroquinone)Mild conditions, minimizes elimination.Stronger bases (e.g., NaOH, NaH) may increase reaction rate but also side products.
Solvent Anhydrous AcetoneGood solubility for reactants, easy to remove.DMF or acetonitrile can be used and may increase the reaction rate.
Temperature Reflux (~56 °C for acetone)Sufficient energy for SN2 reaction.Higher boiling point solvents will allow for higher temperatures, potentially speeding up the reaction but also increasing side reactions.
Reaction Time 12-24 hoursShould allow for near-complete consumption of the limiting reagent.Monitor by TLC to determine the optimal reaction time for maximizing product yield.

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Combine Hydroquinone, K₂CO₃, and Acetone B Dropwise Addition of 1-Bromoheptane A->B C Reflux for 12-24h B->C D Filter and Evaporate C->D E Liquid-Liquid Extraction D->E F Dry and Concentrate E->F G Column Chromatography F->G H Isolate Pure Product G->H

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of This compound cause1 High Dialkylation start->cause1 TLC shows significant diether spot cause2 Incomplete Reaction start->cause2 TLC shows significant starting material cause3 Elimination Side Reaction start->cause3 GC-MS indicates presence of heptene sol1a Increase Hydroquinone:Heptyl Halide Ratio cause1->sol1a sol1b Slow Addition of Heptyl Halide cause1->sol1b sol2a Increase Reaction Time cause2->sol2a sol2b Increase Temperature cause2->sol2b sol2c Use a More Active Halide (e.g., Iodoheptane) cause2->sol2c sol3a Use a Weaker Base (e.g., K₂CO₃) cause3->sol3a sol3b Avoid Excessive Heat cause3->sol3b

References

Technical Support Center: Purification of 4-Heptyloxyphenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 4-heptyloxyphenol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized via Williamson ether synthesis?

A1: The most common impurities include unreacted starting materials such as hydroquinone and 1-bromoheptane (or other heptyl halides), the dialkylated byproduct (1,4-diheptyloxybenzene), and potentially side products from elimination reactions.

Q2: My purified this compound is a yellowish or brownish color. What is the likely cause?

A2: A yellowish or brownish tint in the final product often indicates the presence of oxidation byproducts of the phenolic group. Phenols are susceptible to air oxidation, which can form colored quinone-type impurities.

Q3: I am experiencing low recovery after recrystallization. What can I do to improve the yield?

A3: Low recovery can be due to several factors:

  • Using too much solvent: Ensure you are using the minimum amount of hot solvent required to dissolve the crude product.

  • Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals and trap impurities. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

  • The chosen solvent is too good at room temperature: If the compound has significant solubility in the cold solvent, you will lose a substantial amount of product. Consider a different solvent or a solvent mixture.

Q4: During column chromatography, my compound is streaking or tailing on the TLC plate. How can I achieve better separation?

A4: Streaking or tailing on TLC, which often translates to poor separation on a column, can be caused by:

  • Sample overloading: Use a more dilute solution for spotting on the TLC plate.

  • Inappropriate solvent system: The polarity of the eluent may not be optimal. Try adjusting the solvent ratio or adding a small amount of a polar solvent like methanol or a few drops of acetic acid to the eluent to improve the peak shape.

  • Strong interaction with the stationary phase: The phenolic hydroxyl group can strongly interact with silica gel. Using a less acidic stationary phase like neutral alumina or adding a small amount of a competitive polar solvent to the eluent can mitigate this.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Troubleshooting Steps
Oiling Out The melting point of the solute is lower than the boiling point of the solvent. The compound is insoluble in the hot solvent at the saturation point.- Use a lower boiling point solvent. - Use a larger volume of solvent. - Try a different solvent system (e.g., a mixed solvent system).
No Crystal Formation The solution is not supersaturated. The compound is too soluble in the chosen solvent.- Evaporate some of the solvent to increase the concentration. - Scratch the inside of the flask with a glass rod to induce nucleation. - Add a seed crystal of pure this compound. - Cool the solution for a longer period in an ice bath. - Switch to a less polar solvent or a solvent mixture where the compound has lower solubility at room temperature.
Colored Crystals Presence of colored impurities, often from oxidation.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Be aware that this may also reduce your yield. - Perform the recrystallization under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Column Chromatography Issues
Problem Possible Cause Troubleshooting Steps
Poor Separation of Product and Impurities The polarity of the eluent is too high or too low. Co-elution of impurities with similar polarity.- Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.3 for this compound. - Use a gradient elution, starting with a non-polar solvent and gradually increasing the polarity. - Consider using a different stationary phase (e.g., alumina instead of silica gel).
Compound Stuck on the Column The eluent is not polar enough to displace the compound from the stationary phase. Strong acidic interaction between the phenolic group and silica gel.- Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate in hexane). - Add a small amount of a more polar solvent like methanol to the eluent. - Pre-treat the silica gel with a small amount of triethylamine to neutralize acidic sites.
Low Recovery from the Column Irreversible adsorption of the product onto the stationary phase. Decomposition of the product on the column.- Use a less active stationary phase like deactivated silica or alumina. - Elute the column quickly (flash chromatography) to minimize the time the compound spends on the stationary phase. - Ensure the crude sample is free of very polar or acidic impurities that might bind strongly to the column.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is a general guideline and may need optimization based on the impurity profile of the crude product.

Objective: To purify crude this compound by recrystallization.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Hexane, Heptane, or a mixture of Hexane/Ethyl Acetate)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Methodology:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures to find a suitable solvent. An ideal solvent should dissolve the compound when hot but not when cold. A Hexane/Ethyl Acetate mixture (e.g., 9:1 or 8:2 v/v) is often a good starting point.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent. Heat the mixture on a hot plate with gentle swirling until the solid dissolves completely. Add more solvent dropwise if necessary to achieve full dissolution at the boiling point.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If activated charcoal or insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Expected Purity and Yield:

Purification StepPurity (by HPLC/GC)Yield (%)
Crude Product85-95%-
After 1st Recrystallization>98%70-85%
After 2nd Recrystallization>99.5%80-90% (of the first crop)
Protocol 2: Column Chromatography of this compound

This protocol provides a general procedure for purifying this compound using silica gel column chromatography.

Objective: To purify crude this compound by column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

  • Eluent (e.g., a mixture of Hexane and Ethyl Acetate)

  • Chromatography column

  • Collection tubes

  • TLC plates and developing chamber

Methodology:

  • TLC Analysis: Determine the optimal eluent composition by running TLC plates of the crude mixture in various ratios of Hexane/Ethyl Acetate. A solvent system that gives an Rf value of approximately 0.2-0.3 for this compound is ideal.

  • Column Packing: Pack the chromatography column with silica gel using the chosen eluent (wet packing is recommended).

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more volatile solvent (like dichloromethane) and load it onto the top of the silica gel column.

  • Elution: Start the elution with the chosen solvent system. If separation is difficult, a gradient elution can be employed, starting with a lower polarity (e.g., 95:5 Hexane/Ethyl Acetate) and gradually increasing the polarity (e.g., to 80:20 Hexane/Ethyl Acetate).

  • Fraction Collection: Collect fractions in test tubes.

  • Monitoring: Monitor the collected fractions by TLC to identify which fractions contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

Typical Elution Profile and Purity:

Fraction RangeEluent Composition (Hexane:Ethyl Acetate)Compound ElutedPurity (by TLC/HPLC)
1-595:5Non-polar impurities (e.g., 1,4-diheptyloxybenzene)Low
6-1590:10 to 85:15This compound >99%
16-2080:20More polar impurities (e.g., hydroquinone)Low

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_isolation Isolation crude Crude this compound solvent Add Minimum Hot Solvent crude->solvent dissolved Completely Dissolved Solution solvent->dissolved hot_filtration Hot Filtration (Optional) dissolved->hot_filtration Remove Insolubles cooling Slow Cooling & Crystallization dissolved->cooling hot_filtration->cooling vacuum_filtration Vacuum Filtration cooling->vacuum_filtration washing Wash with Cold Solvent vacuum_filtration->washing drying Dry Crystals washing->drying pure_product Pure this compound drying->pure_product

Caption: Workflow for the purification of this compound by recrystallization.

Column_Chromatography_Workflow cluster_prep Preparation cluster_separation Separation cluster_analysis_isolation Analysis & Isolation tlc TLC Analysis for Eluent Selection packing Pack Column with Silica Gel tlc->packing loading Load Crude Sample packing->loading elution Elute with Solvent Gradient loading->elution collection Collect Fractions elution->collection monitor Monitor Fractions by TLC collection->monitor combine Combine Pure Fractions monitor->combine evaporate Evaporate Solvent combine->evaporate pure_product Pure this compound evaporate->pure_product

Caption: General workflow for the purification of this compound using column chromatography.

Troubleshooting_Logic cluster_recrystallization Recrystallization cluster_chromatography Column Chromatography start Purification Issue Identified oiling_out Oiling Out? start->oiling_out no_crystals No Crystals? start->no_crystals colored_crystals Colored Crystals? start->colored_crystals poor_separation Poor Separation? start->poor_separation compound_stuck Compound Stuck? start->compound_stuck low_recovery Low Recovery? start->low_recovery solve_oiling Change Solvent/ Increase Volume oiling_out->solve_oiling Yes solve_no_crystals Concentrate/ Scratch/ Seed Crystal no_crystals->solve_no_crystals Yes solve_colored Use Activated Charcoal/ Inert Atmosphere colored_crystals->solve_colored Yes solve_separation Optimize Eluent/ Gradient Elution poor_separation->solve_separation Yes solve_stuck Increase Polarity/ Neutralize Silica compound_stuck->solve_stuck Yes solve_recovery Use Deactivated Stationary Phase/ Flash Chromatography low_recovery->solve_recovery Yes

Caption: A logical diagram for troubleshooting common purification issues.

Degradation pathways of 4-Heptyloxyphenol under experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data on the degradation pathways of 4-heptyloxyphenol is limited in publicly available scientific literature. The following troubleshooting guides, FAQs, and experimental protocols are based on established principles of phenol and alkylphenol chemistry, providing a predictive framework for researchers.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound under experimental conditions?

Based on analogous 4-alkoxyphenols and related phenolic compounds, the primary degradation pathways for this compound are expected to be:

  • Oxidative Degradation: This can occur through various methods, including chemical oxidation (e.g., using Fenton's reagent, potassium permanganate, or chromic acid)[1][2][3][4], photocatalysis[5][6][7][8], and microbial oxidation[9][10]. The process likely involves the formation of phenoxy radicals, leading to quinone-like structures and potential cleavage of the ether bond or the aromatic ring.

  • Photodegradation: Exposure to UV light, especially in the presence of a photocatalyst like titanium dioxide (TiO₂), can induce degradation.[5][6] This process is often initiated by the generation of highly reactive hydroxyl radicals that attack the aromatic ring and the alkyl chain.

  • Microbial Degradation: Certain microorganisms, particularly bacteria from the Sphingomonas genus and various fungi, are known to degrade long-chain alkylphenols.[9][10] Degradation can proceed via two main routes: oxidation of the heptyl chain or hydroxylation of the aromatic ring, potentially followed by ring cleavage. An ipso-substitution, where the substituent is displaced, has also been observed for similar compounds.[9][10]

Q2: What are the expected major degradation products of this compound?

The primary degradation products will depend on the specific experimental conditions. However, based on studies of similar compounds, researchers should look for:

  • Hydroquinone and p-Benzoquinone: Cleavage of the ether linkage would likely yield hydroquinone, which can be further oxidized to p-benzoquinone.[1][3][4]

  • Heptanol and Heptanoic Acid: Oxidation or cleavage of the ether bond can release the C7 side chain as 1-heptanol, which may be further oxidized to heptanoic acid.

  • Hydroxylated Derivatives: Attack on the aromatic ring by hydroxyl radicals can lead to the formation of hydroxylated this compound derivatives (e.g., 4-heptyloxy-1,2-benzenediol).

  • Carboxylated Intermediates: In microbial degradation, it is common to observe the formation of carboxylated intermediates from the alkyl chain.[11][12]

Q3: Which analytical techniques are most suitable for studying the degradation of this compound?

A combination of chromatographic and spectroscopic methods is recommended:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV or mass spectrometry (MS) detection is ideal for separating and quantifying this compound and its degradation products. A reverse-phase C18 column is a good starting point.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for identifying volatile and semi-volatile degradation products. Derivatization may be necessary for polar analytes.

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used to monitor the disappearance of functional groups from the parent compound and the appearance of new functional groups (e.g., carbonyls from quinones or carboxylic acids) in the degradation products.[7]

Troubleshooting Guides

Problem Possible Cause Troubleshooting Steps
No degradation observed Reaction conditions are too mild (e.g., low temperature, insufficient oxidant concentration, low UV intensity).1. Increase the concentration of the oxidant or photocatalyst. 2. Increase the temperature of the reaction. 3. For photodegradation, use a higher intensity light source or move the sample closer to the source. 4. Ensure the pH of the solution is optimal for the chosen degradation method.[5]
Reaction is too fast to monitor Reaction conditions are too harsh.1. Dilute the concentration of the oxidant or photocatalyst. 2. Lower the reaction temperature. 3. For photodegradation, reduce the light intensity. 4. Take samples at more frequent, shorter time intervals.
Poor separation of peaks in HPLC Mobile phase composition is not optimal.1. Adjust the solvent gradient. For reverse-phase HPLC, increasing the organic solvent percentage will decrease retention times. 2. Change the pH of the aqueous portion of the mobile phase to alter the ionization of acidic or basic analytes. 3. Try a different column with a different stationary phase.
Unidentifiable peaks in chromatogram Contamination or unexpected side reactions.1. Run a blank sample (solvent only) to check for contamination in the analytical system. 2. Use high-purity solvents and reagents. 3. Consider the possibility of reactions with the solvent or buffer components. 4. Use LC-MS/MS to obtain fragmentation patterns for structural elucidation of unknown peaks.
Low recovery of analytes Adsorption of compounds to labware or sample degradation during workup.1. Use silanized glassware to minimize adsorption. 2. Perform sample extraction and analysis as quickly as possible. 3. Store samples at low temperatures and protected from light before analysis.

Data Presentation

Table 1: Hypothetical Oxidative Degradation of this compound

Oxidant Concentration pH Temperature (°C) Reaction Time (h) Expected Degradation Products
Fenton's Reagent (H₂O₂/Fe²⁺)10-100 mM H₂O₂, 1-10 mM Fe²⁺3-425-501-6Hydroquinone, p-Benzoquinone, Hydroxylated derivatives
Potassium Permanganate1-10 mM3-925-702-24Hydroquinone, Ring-opened products
Ozone1-10 mg/L7-920-400.5-2Hydroxylated derivatives, Ring-opened products

Table 2: Typical Conditions for Photocatalytic Degradation

Parameter Typical Range Notes
Photocatalyst TiO₂ (P25), ZnOTiO₂ is most common.
Catalyst Loading 0.1 - 2.0 g/LHigher loading can increase turbidity and reduce light penetration.
Light Source UV-A (365 nm), UV-C (254 nm)UV-C is more energetic but less environmentally relevant.
pH 3-9The optimal pH depends on the surface charge of the photocatalyst.
Initial Concentration 10 - 100 mg/LHigher concentrations can lead to slower degradation rates.

Experimental Protocols

Protocol 1: General Procedure for Photocatalytic Degradation

  • Preparation of Suspension: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) and spike it into deionized water to achieve the desired initial concentration. Add the photocatalyst (e.g., TiO₂) to the aqueous solution and sonicate for 15 minutes to ensure a uniform suspension.

  • Photoreactor Setup: Transfer the suspension to a photoreactor with a quartz window. Equip the reactor with a magnetic stirrer and a cooling system to maintain a constant temperature.

  • Equilibration: Stir the suspension in the dark for 30-60 minutes to establish adsorption-desorption equilibrium between the this compound and the photocatalyst surface.

  • Initiation of Photodegradation: Turn on the UV lamp to initiate the photocatalytic reaction.

  • Sampling: Withdraw aliquots of the suspension at regular time intervals. Immediately filter the samples through a 0.22 µm syringe filter to remove the photocatalyst particles and quench the reaction.

  • Analysis: Analyze the filtered samples by HPLC to determine the concentration of this compound and identify degradation products.

Protocol 2: General Procedure for Microbial Degradation

  • Culture Preparation: Inoculate a suitable microbial culture (e.g., activated sludge from a wastewater treatment plant or a pure strain known to degrade alkylphenols) into a sterile mineral salts medium.

  • Acclimation: If using a mixed culture, it may be necessary to acclimate the microorganisms to this compound by gradually increasing its concentration in the culture medium over several days.

  • Degradation Experiment: Add this compound (from a sterile stock solution) to the microbial culture to the desired initial concentration. Set up a control flask with the sterile medium and this compound but without the microbial inoculum.

  • Incubation: Incubate the flasks on a shaker at a controlled temperature (e.g., 25-30 °C) and pH (e.g., 7.0).

  • Sampling: Aseptically collect samples from the flasks at regular time intervals.

  • Sample Preparation and Analysis: Centrifuge the samples to remove microbial cells. Analyze the supernatant by HPLC or GC-MS to measure the concentration of this compound and its metabolites.

Visualizations

Degradation_Pathways cluster_main This compound Degradation cluster_oxidative Oxidative/Photocatalytic cluster_ether_cleavage Ether Cleavage cluster_microbial Microbial This compound This compound Hydroxylated Intermediates Hydroxylated Intermediates This compound->Hydroxylated Intermediates •OH attack Hydroquinone Hydroquinone This compound->Hydroquinone Cleavage 1-Heptanol 1-Heptanol This compound->1-Heptanol Cleavage Alkyl Chain Oxidation Products Alkyl Chain Oxidation Products This compound->Alkyl Chain Oxidation Products Ring Hydroxylation Products Ring Hydroxylation Products This compound->Ring Hydroxylation Products Ring Cleavage Products Ring Cleavage Products Hydroxylated Intermediates->Ring Cleavage Products p-Benzoquinone p-Benzoquinone Hydroquinone->p-Benzoquinone Oxidation

Caption: Potential degradation pathways of this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prepare Stock Solution Prepare Stock Solution Setup Reactor Setup Reactor Prepare Stock Solution->Setup Reactor Equilibrate System Equilibrate System Setup Reactor->Equilibrate System Initiate Degradation Initiate Degradation Equilibrate System->Initiate Degradation Collect Samples Collect Samples Initiate Degradation->Collect Samples Sample Preparation Sample Preparation Collect Samples->Sample Preparation Instrumental Analysis (HPLC/GC-MS) Instrumental Analysis (HPLC/GC-MS) Sample Preparation->Instrumental Analysis (HPLC/GC-MS) Data Interpretation Data Interpretation Instrumental Analysis (HPLC/GC-MS)->Data Interpretation

References

Troubleshooting NMR and Mass Spec data of 4-Heptyloxyphenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting NMR and Mass Spectrometry data for 4-heptyloxyphenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H NMR chemical shifts for this compound?

A1: In a typical deuterated solvent like CDCl₃, you should expect to see signals for the aromatic protons, the phenolic hydroxyl proton, and the protons of the heptyloxy chain. The aromatic protons typically appear as two doublets in the range of δ 6.7-6.9 ppm. The protons of the heptyloxy group will appear as a triplet for the terminal methyl group around δ 0.9 ppm, a series of multiplets for the methylene groups between δ 1.3-1.8 ppm, and a triplet for the methylene group attached to the oxygen (OCH₂) around δ 3.9 ppm. The phenolic -OH proton can appear as a broad singlet over a wide range (typically δ 4-7 ppm) and its position is highly dependent on concentration and solvent.[1][2][3]

Q2: What are the characteristic ¹³C NMR chemical shifts for this compound?

A2: The ¹³C NMR spectrum will show distinct signals for the aromatic carbons and the aliphatic carbons of the heptyloxy chain. The carbon attached to the hydroxyl group (C-OH) and the carbon attached to the ether oxygen (C-O-R) will appear downfield in the aromatic region, typically around δ 150-155 ppm. The other aromatic carbons will resonate around δ 115-120 ppm. The carbons of the heptyloxy chain will appear upfield, with the O-CH₂ carbon around δ 68-70 ppm and the terminal methyl carbon around δ 14 ppm.

Q3: Why is the phenolic hydroxyl (-OH) peak in my ¹H NMR spectrum very broad or not visible?

A3: The broadening of the hydroxyl peak is due to chemical exchange with other protons (like trace water) in the sample and quadrupole broadening from the oxygen atom.[4] Its chemical shift is highly sensitive to solvent, concentration, and temperature.[2] To confirm its presence, you can add a drop of D₂O to your NMR tube and re-acquire the spectrum; the -OH peak should disappear due to proton-deuterium exchange.[2][4]

Q4: What common impurities might be observed in the NMR spectrum of this compound?

A4: Common impurities can include unreacted starting materials such as hydroquinone and 1-bromoheptane, or byproducts from the synthesis. Residual solvents from purification, such as ethyl acetate or hexanes, are also frequently seen.[4] For instance, hydroquinone would show a singlet in the aromatic region of the ¹H NMR spectrum.

Troubleshooting Guide

Q: I see more than two signals in the aromatic region of my ¹H NMR spectrum. What could be the cause? A: This could indicate the presence of regioisomers (e.g., 2-heptyloxyphenol or 3-heptyloxyphenol) or unreacted starting materials like hydroquinone. Compare the chemical shifts and coupling patterns to reference spectra of potential impurities. It's also possible that at high concentrations, intermolecular interactions can cause shifts in the aromatic signals.[4]

Q: The integration of my aromatic region does not match the integration of the alkyl region. Why? A: This discrepancy can arise from several factors:

  • Impurity: The sample may contain impurities with protons that overlap with either the aromatic or alkyl signals.

  • Phasing and Baseline Correction: Poor phasing or baseline correction can lead to inaccurate integration. Re-process the spectrum carefully.

  • Relaxation Delay: If using a short relaxation delay (d1), protons that relax slowly may not be fully integrated. This is particularly relevant for quantitative ¹³C NMR.[5]

Q: The peaks in my spectrum are broad and poorly resolved. How can I improve the quality? A: Peak broadening can be caused by several issues:

  • Poor Shimming: The magnetic field homogeneity needs to be optimized. Re-shimming the spectrometer should improve resolution.[4]

  • Sample Concentration: A sample that is too concentrated can lead to viscosity-related broadening.[6][7] Diluting the sample may help.

  • Paramagnetic Impurities: The presence of paramagnetic metals can cause significant line broadening.

  • Insoluble Material: If the sample is not fully dissolved or contains suspended particles, it will result in broad lines. Filtering the sample before analysis is recommended.[7]

Data Presentation: NMR

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

Assignment ¹H Chemical Shift (ppm) Multiplicity Integration ¹³C Chemical Shift (ppm)
Ar-H (ortho to -OHeptyl)~ 6.80d2H~ 115.9
Ar-H (ortho to -OH)~ 6.75d2H~ 115.4
-OH4.5 - 5.5 (variable)br s1H-
-O-CH₂-~ 3.90t2H~ 68.8
-O-CH₂-CH₂-~ 1.77p2H~ 29.3
-(CH₂)₄-1.25 - 1.50m8H~ 31.8, 29.1, 26.0, 22.6
-CH₃~ 0.90t3H~ 14.1
Ar-C-OH---~ 149.8
Ar-C-OHeptyl---~ 153.5

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. d = doublet, t = triplet, p = pentet, m = multiplet, br s = broad singlet.

Experimental Protocol: NMR Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound directly into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) to the vial.[8] The choice of solvent depends on sample solubility and the need to avoid overlapping solvent peaks with signals of interest.[4][8]

  • Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. If necessary, use gentle warming or sonication.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube. Avoid transferring any solid particles.[7]

  • Volume Check: Ensure the solvent height in the NMR tube is appropriate for the spectrometer, typically around 4-5 cm.[8]

  • Capping and Labeling: Cap the NMR tube and label it clearly.

  • Analysis: Insert the tube into the NMR spectrometer, and follow the instrument's standard procedures for locking, shimming, and acquiring the spectrum.

Visualization: NMR Troubleshooting Workflow

NMR_Troubleshooting NMR Data Troubleshooting Workflow start Acquire NMR Spectrum check_peaks Are all expected peaks present? start->check_peaks check_impurities Are there unexpected peaks? check_peaks->check_impurities Yes problem_missing_peaks Check solubility. Is -OH peak missing? Add D2O. check_peaks->problem_missing_peaks No check_resolution Is the resolution/lineshape good? check_impurities->check_resolution No problem_extra_peaks Identify impurities: - Starting materials - Solvents - Byproducts check_impurities->problem_extra_peaks Yes check_integration Is the integration correct? check_resolution->check_integration Yes problem_broad_peaks Troubleshoot: - Re-shim - Check concentration - Filter sample check_resolution->problem_broad_peaks No end_ok Data is satisfactory check_integration->end_ok Yes problem_bad_integration Troubleshoot: - Re-process (phase, baseline) - Check for overlapping peaks check_integration->problem_bad_integration No end_problem Further investigation needed problem_missing_peaks->end_problem problem_extra_peaks->check_resolution problem_broad_peaks->check_integration problem_bad_integration->end_problem

Caption: A flowchart for troubleshooting common issues in NMR data analysis.

Mass Spectrometry (MS)

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular ion (M⁺˙) for this compound?

A1: this compound has a chemical formula of C₁₃H₂₀O₂. Its monoisotopic molecular weight is approximately 208.1463 g/mol .[9] Therefore, you should look for the molecular ion peak at an m/z value of 208.15 in a high-resolution mass spectrum. Depending on the ionization method, you might also observe adducts like [M+H]⁺ (m/z 209.15) or [M+Na]⁺ (m/z 231.13).

Q2: What are the typical fragmentation patterns for this compound in mass spectrometry?

A2: Under electron ionization (EI), ethers and phenols exhibit characteristic fragmentation.[10][11] A very common fragmentation for alkyl aryl ethers is cleavage of the alkyl C-C bond alpha to the oxygen, but the most prominent fragmentation for this molecule is typically the cleavage of the alkyl-oxygen bond, leading to a stable phenoxy radical or cation. A key fragment is often observed at m/z 110, corresponding to the hydroquinone cation radical, [HOC₆H₄O]⁺˙, formed via a rearrangement and loss of heptene. Another significant fragmentation pathway is the loss of the heptyl radical, resulting in a fragment at m/z 109.

Q3: Which ionization technique is most suitable for analyzing this compound?

A3: Both Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) and Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) can be used. GC-MS (EI) is excellent for observing detailed fragmentation patterns which are useful for structural confirmation.[12] LC-MS (ESI) is a softer ionization technique, which is more likely to preserve the molecular ion, especially as the protonated molecule [M+H]⁺, which is useful for confirming the molecular weight.[13]

Troubleshooting Guide

Q: I cannot find the molecular ion peak in my EI-MS spectrum. What should I do? A: The molecular ion of phenols and ethers can sometimes be weak or absent in 70 eV EI spectra due to extensive fragmentation.[10]

  • Check for Expected Fragments: Look for characteristic fragments like m/z 110 or 109 to confirm the compound is present.

  • Lower Ionization Energy: If your instrument allows, try acquiring the spectrum at a lower ionization energy (e.g., 15-20 eV) to reduce fragmentation and enhance the molecular ion peak.

  • Use a Softer Technique: Analyze the sample using a softer ionization method like Chemical Ionization (CI) or Electrospray Ionization (ESI), which typically yield a prominent molecular ion or protonated molecule.[14]

Q: My mass spectrum shows a base peak at m/z 110. Is this correct? A: Yes, a base peak at m/z 110 is very characteristic for 4-alkoxyphenols. It arises from a McLafferty-type rearrangement where a hydrogen from the alkyl chain is transferred to the ether oxygen, followed by the elimination of a neutral alkene (heptene in this case), resulting in the stable hydroquinone radical cation.

Q: My spectrum is noisy and contains many peaks that I cannot identify. A: This can be due to sample contamination or issues with the instrument.

  • Sample Purity: Ensure your sample is pure. Impurities from the synthesis or purification steps can complicate the spectrum.

  • Contamination: Contaminants can be introduced from solvents, glassware, or plastic vials (e.g., plasticizers like phthalates).[13][15] Always use high-purity solvents and clean glassware.

  • Instrument Background: Run a blank (solvent only) to check for background signals from the MS system, such as column bleed in GC-MS.

Data Presentation: Mass Spectrometry

Table 2: Expected Key Ions in the Mass Spectrum of this compound (EI)

m/z Proposed Fragment Formula Notes
208Molecular Ion [M]⁺˙[C₁₃H₂₀O₂]⁺˙May be weak or absent.
110Hydroquinone radical cation[C₆H₆O₂]⁺˙Often the base peak, formed by rearrangement and loss of C₇H₁₄.
109Phenoxy cation[C₆H₅O₂]⁺Loss of the heptyl radical (•C₇H₁₅).
97Heptyl cation[C₇H₁₅]⁺Cleavage of the ArO-C bond.
43Propyl cation[C₃H₇]⁺Common fragment from the alkyl chain.
Experimental Protocol: Mass Spectrometry Sample Preparation (GC-MS)
  • Stock Solution: Prepare a stock solution of your purified this compound sample at approximately 1 mg/mL in a high-purity volatile solvent like dichloromethane, ethyl acetate, or methanol.[15][16]

  • Dilution: Dilute the stock solution to a final concentration suitable for your instrument, typically in the range of 1-10 µg/mL. Overly concentrated samples can saturate the detector and contaminate the ion source.[14][16]

  • Vial Transfer: Transfer the final diluted sample into an appropriate autosampler vial (typically 2 mL glass vial with a screw cap and septum).[15][16] Avoid using plastic tubes or vials where possible to prevent contamination from plasticizers.

  • Blank Samples: Prepare at least one blank sample containing only the solvent to be run before your sample. This helps to identify any background contamination from the solvent or the system.

  • Analysis: Place the vial in the autosampler tray of the GC-MS. Set up the appropriate GC method (injection temperature, oven temperature program, etc.) and MS acquisition parameters (mass range, scan speed). The GC will separate the compound from any non-volatile impurities before it enters the mass spectrometer.

Visualization: Mass Spec Fragmentation Pathway

MS_Fragmentation Key EI Fragmentation Pathways of this compound M This compound [M]⁺˙ m/z = 208 frag110 Hydroquinone Cation Radical [C₆H₆O₂]⁺˙ m/z = 110 (Base Peak) M->frag110 - C₇H₁₄ (McLafferty) frag109 [M - C₇H₁₅]⁺ m/z = 109 M->frag109 - •C₇H₁₅ (α-cleavage) frag_heptyl Heptyl Radical [C₇H₁₅]• frag_heptene Heptene [C₇H₁₄]

Caption: Primary fragmentation pathways of this compound in EI-MS.

References

Technical Support Center: Purification of Crude 4-Heptyloxyphenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 4-heptyloxyphenol. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

I. Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound synthesized via Williamson ether synthesis?

A1: Crude this compound synthesized by the Williamson ether synthesis of hydroquinone and a heptyl halide (e.g., 1-bromoheptane) typically contains the following impurities:

  • Unreacted Starting Materials: Hydroquinone and the heptyl halide.

  • Base: Residual inorganic base (e.g., potassium carbonate, sodium hydroxide) used to deprotonate the hydroquinone.

  • Dialkylated Byproduct: 1,4-Diheptyloxybenzene, formed by the reaction of the product with another molecule of the heptyl halide.

  • O-Alkylated vs. C-Alkylated Byproducts: While O-alkylation is favored, minor C-alkylation of the phenol ring can occur.

  • Elimination Byproducts: Heptenes may be formed as a result of a competing E2 elimination reaction, particularly if the reaction temperature is high or a sterically hindered base is used.

Q2: What are the recommended primary purification methods for crude this compound?

A2: The two most effective and commonly used methods for purifying crude this compound are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of the impurities.

Q3: How can I assess the purity of my this compound sample?

A3: The purity of this compound can be assessed using several analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively check for the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample.[1][2][3]

  • Melting Point Analysis: A pure compound will have a sharp melting point range. The melting point of pure this compound is reported to be in the range of 60-63 °C. A broad melting range indicates the presence of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to identify and quantify impurities if their spectral signals are resolved from those of the product.

II. Troubleshooting Guides

A. Recrystallization

Q1: My crude this compound oils out during recrystallization instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is cooled too rapidly.

  • Troubleshooting Steps:

    • Solvent Selection: Ensure the chosen solvent has a boiling point lower than the melting point of this compound (60-63 °C).

    • Slower Cooling: Allow the solution to cool to room temperature slowly and undisturbed before placing it in an ice bath.

    • Solvent Polarity: The polarity of the solvent might be too high. Try a less polar solvent or a solvent mixture.

    • Seed Crystals: If you have a small amount of pure this compound, add a seed crystal to the cooled solution to induce crystallization.[4]

    • Scratching: Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites for crystal growth.[4]

Q2: The recovery of pure this compound after recrystallization is very low. How can I improve the yield?

A2: Low recovery can be due to several factors, including using too much solvent or the compound having significant solubility in the cold solvent.

  • Troubleshooting Steps:

    • Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product.[5]

    • Solvent Choice: Select a solvent in which this compound has high solubility at high temperatures and low solubility at low temperatures.

    • Cooling: Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.

    • Second Crop: The filtrate (mother liquor) can be concentrated by evaporating some of the solvent and cooling again to obtain a second crop of crystals.[6]

    • Washing: Wash the collected crystals with a minimal amount of ice-cold solvent to avoid redissolving the product.[5]

B. Column Chromatography

Q1: I am not getting good separation of this compound from its impurities on a silica gel column. What can I do?

A1: Poor separation can result from an inappropriate mobile phase, improper column packing, or overloading the column.

  • Troubleshooting Steps:

    • Optimize Mobile Phase: Use Thin-Layer Chromatography (TLC) to determine the optimal solvent system. The ideal mobile phase should give your product an Rf value of approximately 0.2-0.4.[7] A common starting point for 4-alkoxyphenols is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane.

    • Gradient Elution: If there is a large polarity difference between your product and the impurities, a gradient elution (gradually increasing the polarity of the mobile phase) can improve separation.[8]

    • Proper Packing: Ensure the silica gel is packed uniformly without any air bubbles or channels to prevent poor separation.

    • Sample Loading: Do not overload the column. The amount of crude material should typically be 1-5% of the weight of the silica gel.

    • Flow Rate: A slower flow rate generally provides better resolution.

Q2: My compound is streaking on the column. What is the cause and how can I fix it?

A2: Streaking, or "tailing," of the compound band can be caused by several factors, including the compound being too polar for the chosen mobile phase, interactions with acidic silica gel, or the presence of highly polar impurities.

  • Troubleshooting Steps:

    • Increase Mobile Phase Polarity: Gradually increase the proportion of the more polar solvent in your mobile phase.

    • Add a Modifier: For phenolic compounds, which are acidic, adding a small amount (e.g., 0.1-1%) of a weak acid like acetic acid to the mobile phase can sometimes reduce tailing by protonating the compound and minimizing strong interactions with the silica.

    • Use Deactivated Silica: If the compound is sensitive to the acidic nature of silica gel, consider using deactivated (neutral) silica gel.

III. Data Presentation

Table 1: Recommended Solvents for Recrystallization of this compound

Solvent/Solvent SystemRationale
Petroleum Ether / HexaneNon-polar solvent, good for compounds with long alkyl chains. 4-Methoxyphenol has been successfully recrystallized from petroleum ether.[9][10]
Toluene / HexaneA common solvent pair where toluene is the "good" solvent and hexane is the "poor" solvent.
Ethanol / WaterA versatile solvent pair for moderately polar compounds. Ethanol dissolves the compound, and water is added to induce precipitation.
Ethyl Acetate / HexaneA commonly used solvent system for compounds of intermediate polarity.

Table 2: Suggested Mobile Phases for Column Chromatography of this compound on Silica Gel

Mobile Phase SystemStarting Ratio (v/v)Application Notes
Hexane / Ethyl Acetate95:5 to 80:20A standard system for separating compounds of moderate polarity. The polarity can be gradually increased by increasing the ethyl acetate content.
Dichloromethane / Hexane10:90 to 50:50Good for separating less polar compounds.
Toluene / Ethyl Acetate98:2 to 90:10Can provide different selectivity compared to alkane-based systems.

Table 3: Expected Purity and Yield for Purification Methods (Based on Analogs)

Purification MethodStarting Purity (Typical)Final Purity (Expected)Yield (Expected)Reference Compound
Recrystallization85-95%>99%60-80%4-Methoxyphenol[9]
Column Chromatography70-90%>98%70-90%General expectation for phenolic compounds

Note: The actual yield and purity will depend on the specific impurities and the careful execution of the experimental protocol.

IV. Experimental Protocols

A. Protocol for Recrystallization of this compound
  • Solvent Selection: Based on small-scale solubility tests, select a suitable solvent or solvent pair (refer to Table 1). A good starting point is petroleum ether or a hexane/ethyl acetate mixture.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate with a water bath) with swirling until the solid completely dissolves.[4] If using a solvent pair, dissolve the crude product in the "good" solvent first, then add the "poor" solvent dropwise until the solution becomes slightly cloudy. Reheat to get a clear solution.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large, pure crystals.[4] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[4]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities from the crystal surfaces.

  • Drying: Dry the purified crystals under vacuum or in a desiccator to remove all traces of the solvent.

  • Analysis: Determine the melting point and weigh the final product to calculate the percent recovery. Assess purity by TLC or HPLC.

B. Protocol for Column Chromatography of this compound
  • TLC Analysis: Analyze the crude mixture by TLC using different solvent systems (refer to Table 2) to find a mobile phase that gives the this compound a retention factor (Rf) of about 0.2-0.4.

  • Column Packing:

    • Securely clamp a glass chromatography column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a small layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing and remove air bubbles.

    • Add another thin layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a volatile solvent in which it is highly soluble (e.g., dichloromethane).

    • Carefully add the sample solution to the top of the column.

    • Alternatively, for less soluble samples, the "dry loading" method can be used: adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent, evaporating the solvent, and then adding the resulting dry powder to the top of the column.

  • Elution:

    • Carefully add the mobile phase to the top of the column.

    • Apply gentle pressure (e.g., with a pump or inert gas) to start the elution (flash chromatography).

    • Collect fractions in test tubes.

    • If using a gradient elution, gradually increase the polarity of the mobile phase as the elution progresses.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify those containing the pure this compound.

    • Combine the pure fractions.

  • Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.

  • Analysis: Weigh the purified product to calculate the yield and assess its purity by melting point, TLC, and/or HPLC.

V. Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Purity Analysis synthesis Crude this compound (from Williamson Ether Synthesis) recrystallization Recrystallization synthesis->recrystallization High initial purity column_chromatography Column Chromatography synthesis->column_chromatography Complex mixture analysis Pure this compound recrystallization->analysis column_chromatography->analysis tlc TLC analysis->tlc hplc HPLC analysis->hplc mp Melting Point analysis->mp

Caption: Purification workflow for crude this compound.

recrystallization_troubleshooting cluster_solutions Troubleshooting Steps start Crude Product Oils Out solution1 Check Solvent B.P. < M.P. start->solution1 solution2 Cool Slowly start->solution2 solution3 Use Less Polar Solvent start->solution3 solution4 Add Seed Crystal start->solution4 solution5 Scratch Flask start->solution5 end Crystal Formation solution1->end solution2->end solution3->end solution4->end solution5->end

Caption: Troubleshooting guide for "oiling out" during recrystallization.

column_chromatography_logic cluster_causes Potential Causes cluster_solutions Solutions start Poor Separation cause1 Incorrect Mobile Phase start->cause1 cause2 Improper Packing start->cause2 cause3 Column Overload start->cause3 solution1 Optimize with TLC (Rf ~0.3) cause1->solution1 solution2 Use Gradient Elution cause1->solution2 solution3 Repack Column Carefully cause2->solution3 solution4 Reduce Sample Load cause3->solution4

Caption: Logical approach to troubleshooting poor separation in column chromatography.

References

Scaling up the synthesis of 4-Heptyloxyphenol for industrial applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the industrial-scale synthesis of 4-Heptyloxyphenol.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound via the Williamson ether synthesis, a common and effective method for producing asymmetrical ethers.[1][2] The primary reaction involves the deprotonation of a phenol followed by the nucleophilic substitution of an alkyl halide.[3]

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Incomplete Deprotonation of Hydroquinone: The base used may not be strong enough to fully deprotonate the hydroquinone, a crucial first step.[3] 2. Ineffective Alkylating Agent: The 1-bromoheptane may be of poor quality or may have degraded. 3. Suboptimal Reaction Temperature: The reaction temperature may be too low, leading to a slow reaction rate, or too high, promoting side reactions. Williamson ether synthesis is typically conducted between 50 to 100 °C.[1] 4. Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion. Typical reaction times range from 1 to 8 hours.[1]1. Base Selection: Use a strong base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) to ensure complete deprotonation. For aryl ethers, NaOH, KOH, K₂CO₃, or Cs₂CO₃ are suitable.[3] 2. Reagent Quality: Ensure the 1-bromoheptane is of high purity and has been stored correctly. 3. Temperature Optimization: Gradually increase the reaction temperature, monitoring for product formation and the emergence of byproducts. Maintain a consistent temperature throughout the reaction. 4. Time Study: Run the reaction for a longer duration and take aliquots to monitor the progress by a suitable analytical method like TLC or GC.
Formation of Byproducts (e.g., 1,4-Diheptyloxybenzene) 1. Over-alkylation of Hydroquinone: If both hydroxyl groups of the hydroquinone react with the 1-bromoheptane, the dialkylated byproduct will form. This is a common issue in the alkylation of hydroquinone.[4] 2. Molar Ratio of Reactants: An excess of the alkylating agent (1-bromoheptane) can favor the formation of the dialkylated product.1. Controlled Addition: Add the 1-bromoheptane to the reaction mixture slowly and in a controlled manner. This helps to maintain a low concentration of the alkylating agent at any given time, favoring monosubstitution.[4] 2. Stoichiometry Adjustment: Use a stoichiometric excess of hydroquinone relative to 1-bromoheptane. A 5 to 10-fold excess of hydroquinone can significantly increase the yield of the mono-substituted product.[4]
Presence of Unreacted Hydroquinone in Final Product 1. Incomplete Reaction: The reaction may not have gone to completion. 2. Inefficient Purification: The purification method may not be adequate to remove all unreacted hydroquinone.1. Drive Reaction to Completion: Ensure sufficient reaction time and optimal temperature. The use of a phase transfer catalyst can also enhance the reaction rate. 2. Purification Strategy: After the reaction, wash the organic layer with an aqueous base solution (e.g., 5% NaOH) to remove unreacted hydroquinone by converting it to its water-soluble salt.[5]
Slow Reaction Rate 1. Poor Solubility of Reactants: 1-bromoheptane, being a long-chain alkyl halide, may have limited solubility in some polar aprotic solvents. 2. Inadequate Mixing: In a large-scale reaction, inefficient mixing can lead to localized concentration gradients and a slower overall reaction rate.1. Solvent Selection & Phase Transfer Catalysis: Use a suitable solvent system. Aprotic polar solvents like acetonitrile or N,N-dimethylformamide (DMF) are commonly used to promote Sₙ2 reactions.[1][2] The addition of a phase transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB) is highly recommended for industrial applications to facilitate the reaction between the water-soluble phenoxide and the organic-soluble alkyl halide.[6][7] 2. Mechanical Agitation: Ensure vigorous and efficient stirring throughout the reaction to maintain a homogeneous mixture.
Product is an Oil or Difficult to Crystallize 1. Impurities Present: The presence of unreacted starting materials or byproducts can inhibit crystallization. 2. Inappropriate Crystallization Solvent: The solvent used for crystallization may not be suitable for inducing crystallization of this compound.1. High Purity Crude Product: Ensure the crude product is as pure as possible before attempting crystallization. This may involve an initial purification step like column chromatography on a smaller scale or a thorough aqueous wash on a larger scale. 2. Solvent Screening for Crystallization: A systematic approach to finding the right solvent or solvent mixture is crucial. The ideal solvent should dissolve the compound when hot but have low solubility when cold.[8] Recrystallization from boiling water or a mixed solvent system can be effective.[9][10] For alkylated phenols, melt crystallization can also be a viable purification technique.[11][12]

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial synthesis method for this compound?

A1: The most prevalent method for the industrial synthesis of this compound is the Williamson ether synthesis. This reaction involves the O-alkylation of hydroquinone with a 1-heptyl halide (commonly 1-bromoheptane) in the presence of a base.[1][13]

Q2: How can I minimize the formation of the dialkylated byproduct, 1,4-diheptyloxybenzene?

A2: To favor the formation of the monoalkylated product, this compound, it is crucial to control the stoichiometry of the reactants. Using a significant excess of hydroquinone (e.g., 5-10 equivalents) compared to 1-bromoheptane will statistically favor the monosubstitution.[4] Additionally, the slow, controlled addition of the alkylating agent to the reaction mixture is a key strategy.[4]

Q3: What role does a phase transfer catalyst (PTC) play in this synthesis, and is it necessary?

A3: A phase transfer catalyst, such as tetrabutylammonium bromide (TBAB), is highly beneficial for the industrial-scale synthesis of this compound. The reaction involves a water-soluble phenoxide and an organic-soluble alkyl halide. The PTC facilitates the transfer of the phenoxide from the aqueous phase to the organic phase where the reaction occurs, thereby significantly increasing the reaction rate and overall efficiency. While not strictly necessary in all lab-scale preparations, it is highly recommended for larger-scale reactions to ensure a reasonable reaction time and yield.[6][7]

Q4: What are the recommended solvents for this reaction?

A4: Polar aprotic solvents are generally preferred for Williamson ether synthesis as they promote Sₙ2 reactions.[2] Acetonitrile and N,N-dimethylformamide (DMF) are common choices.[1] In the context of a phase transfer catalyzed reaction, a two-phase system of water and an organic solvent (like toluene or dichloromethane) can also be employed.

Q5: How can I effectively purify the final product to a high degree of purity (>98%)?

A5: A multi-step purification process is typically required. After the reaction is complete, an initial workup should involve washing the organic phase with an aqueous base to remove unreacted hydroquinone. This is followed by washing with water and brine. The crude product can then be purified by recrystallization.[5][9] Finding a suitable solvent or solvent system is key to successful crystallization.[8] For industrial-scale purification of alkylated phenols, melt crystallization is also a powerful technique.[11][12]

Experimental Protocols

Protocol 1: Synthesis of this compound using Phase Transfer Catalysis

This protocol is optimized for a larger laboratory scale and incorporates a phase transfer catalyst for improved efficiency.

Materials:

  • Hydroquinone

  • 1-Bromoheptane

  • Sodium Hydroxide (NaOH)

  • Tetrabutylammonium Bromide (TBAB)

  • Toluene

  • Deionized Water

  • 5% Hydrochloric Acid (HCl)

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a reaction vessel equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, dissolve hydroquinone (5 equivalents) and a catalytic amount of TBAB (0.05 equivalents) in a 25% aqueous solution of NaOH.

  • Heat the mixture to 70-80°C with vigorous stirring.

  • Slowly add 1-bromoheptane (1 equivalent) dropwise from the dropping funnel over a period of 2-3 hours.

  • After the addition is complete, continue to stir the reaction mixture at 70-80°C for an additional 4-6 hours, or until the reaction is complete as monitored by TLC or GC.

  • Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

  • Separate the organic layer. Wash the organic layer sequentially with 5% aqueous NaOH, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by recrystallization from a suitable solvent (e.g., hexane or a mixture of hexane and ethyl acetate).

Data Presentation

Table 1: Comparison of Reaction Conditions for 4-Alkoxyphenol Synthesis
ParameterMethod A: Standard Williamson SynthesisMethod B: Phase Transfer Catalysis
Base Potassium Carbonate (K₂CO₃)Sodium Hydroxide (NaOH)
Solvent AcetoneToluene/Water
Catalyst NoneTetrabutylammonium Bromide (TBAB)
Temperature Reflux (Acetone)70-80°C
Reaction Time 12-24 hours4-8 hours
Typical Yield 35-60%70-90%

Note: Yields are approximate and can vary based on specific reaction scale and conditions.

Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_process Synthesis Process cluster_workup Workup & Purification cluster_product Final Product Hydroquinone Hydroquinone Reaction Williamson Ether Synthesis (70-80°C, 4-8h) Hydroquinone->Reaction Bromoheptane 1-Bromoheptane Bromoheptane->Reaction Base Base (NaOH/KOH) Base->Reaction PTC Phase Transfer Catalyst (TBAB) PTC->Reaction Extraction Aqueous Workup (Base & Brine Wash) Reaction->Extraction Drying Drying (MgSO4) Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Crystallization Recrystallization Evaporation->Crystallization Final_Product Pure this compound Crystallization->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Start Low Product Yield? Check_Base Is base strong enough? (e.g., NaOH, KOH) Start->Check_Base Yes Byproducts Byproduct Formation? Start->Byproducts No Check_Temp Is temperature optimal? (50-100°C) Check_Base->Check_Temp Yes Solution_Base Use stronger base Check_Base->Solution_Base No Check_Time Is reaction time sufficient? (1-8 hours) Check_Temp->Check_Time Yes Solution_Temp Optimize temperature Check_Temp->Solution_Temp No Check_PTC Is a Phase Transfer Catalyst being used? Check_Time->Check_PTC Yes Solution_Time Increase reaction time Check_Time->Solution_Time No Solution_PTC Add Phase Transfer Catalyst Check_PTC->Solution_PTC No Check_PTC->Byproducts Yes Check_Stoichiometry Is hydroquinone in excess? Byproducts->Check_Stoichiometry Yes Check_Addition Is alkyl halide added slowly? Check_Stoichiometry->Check_Addition Yes Solution_Stoichiometry Use excess hydroquinone Check_Stoichiometry->Solution_Stoichiometry No Solution_Addition Slow, dropwise addition Check_Addition->Solution_Addition No

Caption: Troubleshooting decision tree for this compound synthesis.

References

Common experimental errors in handling 4-Heptyloxyphenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with 4-Heptyloxyphenol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an organic compound classified as a 4-alkoxyphenol.[1][2] It is recognized as a selective inverse agonist at the orphan nuclear receptor steroidogenic factor-1 (SF-1), with an IC50 value typically in the range of 50-100 nM.[3][4] It has been shown to inhibit SFRE-mediated transcription.[3][4]

Q2: What are the recommended storage and handling conditions for this compound?

For optimal stability, this compound powder should be stored in a cool, dry, well-ventilated area in a tightly sealed container.[5] Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[6] It is advisable to aliquot the stock solution to prevent degradation from repeated freeze-thaw cycles.[6] Always handle the compound wearing appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, to avoid skin and eye irritation.[5]

Q3: What are the common impurities that might be present in a sample of this compound?

The synthesis of this compound, often through methods like the Williamson ether synthesis, can result in several impurities.[2][7] These may include unreacted starting materials such as hydroquinone, or byproducts like the dialkylated ether (1,4-diheptyloxybenzene).[8][9] The presence of these impurities can potentially interfere with experimental results.

Q4: Can this compound interfere with common cell-based assays?

Yes, as a phenolic compound, this compound has the potential to interfere with certain cell-based assays. For example, some polyphenolic compounds have been reported to cause false-positive results in cell viability assays that use neutral red dye.[5] It is crucial to include appropriate controls to account for any potential assay interference.

Troubleshooting Guides

Problem 1: Inconsistent or Unexpected Results in Cell-Based Assays

Possible Cause 1: Poor Solubility or Precipitation of this compound

  • Solution: this compound is insoluble in water.[5] Ensure that it is fully dissolved in a suitable organic solvent, such as DMSO, before preparing the final working solution in your cell culture medium.[6] If precipitation is observed in the stock solution or after dilution in aqueous media, gentle warming and/or sonication can be used to aid dissolution.[6] Always visually inspect your solutions for any precipitate before use.

Possible Cause 2: Degradation of this compound

  • Solution: Ensure that the compound and its solutions are stored correctly as per the recommended conditions (-20°C for short-term, -80°C for long-term storage of solutions).[6] Avoid repeated freeze-thaw cycles by preparing aliquots of your stock solution.[6] If you suspect degradation, it is best to use a fresh stock.

Possible Cause 3: Assay Interference

  • Solution: To check for assay interference, run parallel control experiments. This should include a "vehicle-only" control (the solvent used to dissolve the this compound) and a "compound-no-cells" control to assess any direct interaction of the compound with the assay reagents. For colorimetric or fluorometric assays, measure the absorbance or fluorescence of this compound at the relevant wavelengths to rule out signal interference.

Problem 2: Difficulty in Preparing a Stable Stock Solution

Possible Cause: Incorrect Solvent or Concentration

  • Solution: A common solvent for preparing stock solutions of this compound is DMSO. A stock solution of 10 mM in DMSO is often used.[6] If you require a higher concentration, you may need to test other organic solvents. For in vivo experiments, a co-solvent system such as DMSO, PEG300, and Tween-80 may be necessary to maintain solubility in an aqueous vehicle.[6]

Quantitative Data Summary

PropertyValueReference
Molecular Formula C13H20O2[5]
Molecular Weight 208.30 g/mol [5]
Appearance White to light beige crystalline powder[3][4]
Melting Point 60-65 °C[3][5]
Boiling Point 312 °C (estimated)[5]
Solubility in Water Insoluble[5]
Solubility in Organic Solvents Soluble in DMSO (>10 mM)[6]
Storage (Solid) Room temperature, in a dry, well-ventilated area[5]
Storage (Solution) -20°C for 1 month; -80°C for 6 months[6]
Incompatibilities Oxidizing agents, acid chlorides, acid anhydrides[5]

Experimental Protocol: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Safety Precautions: Perform all steps in a well-ventilated fume hood. Wear appropriate personal protective equipment (gloves, lab coat, safety glasses).

  • Calculation:

    • The molecular weight of this compound is 208.30 g/mol .

    • To prepare a 10 mM (0.010 mol/L) stock solution, you will need 2.083 mg of this compound per 1 mL of DMSO.

  • Weighing:

    • Tare a sterile microcentrifuge tube on a calibrated analytical balance.

    • Carefully weigh out the desired amount of this compound into the tube. For example, for 1 mL of a 10 mM solution, weigh 2.083 mg.

  • Dissolution:

    • Add the calculated volume of anhydrous DMSO to the tube containing the this compound.

    • Cap the tube tightly and vortex thoroughly until the solid is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles. If necessary, gentle warming (to no more than 37°C) or brief sonication can be used to aid dissolution.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

    • Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[6]

Visual Troubleshooting Guides

Troubleshooting_Inconsistent_Results start Inconsistent Results solubility Check for Precipitation in Media start->solubility solubility_yes Precipitate Observed solubility->solubility_yes Yes solubility_no No Precipitate solubility->solubility_no No degradation Review Storage Conditions degradation_yes Improper Storage degradation->degradation_yes Yes degradation_no Proper Storage degradation->degradation_no No interference Run Assay Controls interference_yes Interference Detected interference->interference_yes Yes interference_no No Interference interference->interference_no No solubility_solution Solution: - Use co-solvents - Gentle warming/sonication - Prepare fresh dilution solubility_yes->solubility_solution solubility_no->degradation degradation_solution Solution: - Prepare fresh stock solution - Aliquot new stock degradation_yes->degradation_solution degradation_no->interference interference_solution Solution: - Use alternative assay - Modify protocol to minimize interference interference_yes->interference_solution other_issues Investigate Other Experimental Variables interference_no->other_issues

Caption: Troubleshooting workflow for inconsistent experimental results.

Stock_Solution_Preparation_Errors start Stock Solution Preparation weighing Accurate Weighing of Compound start->weighing solvent Choice of Appropriate Solvent (e.g., DMSO) weighing->solvent error1 Error: Inaccurate Balance weighing->error1 dissolution Complete Dissolution of Compound solvent->dissolution error2 Error: Incorrect Solvent Choice solvent->error2 storage Correct Aliquoting and Storage dissolution->storage error3 Error: Incomplete Dissolution dissolution->error3 end Stable and Accurate Stock Solution storage->end error4 Error: Repeated Freeze-Thaw storage->error4 solution1 Solution: Calibrate Balance error1->solution1 solution2 Solution: Use Anhydrous DMSO error2->solution2 solution3 Solution: Vortex, Gentle Heat, Sonicate error3->solution3 solution4 Solution: Prepare Single-Use Aliquots error4->solution4

Caption: Common errors and solutions in stock solution preparation.

References

Navigating Reinforcement Learning for Reaction Optimization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The application of reinforcement learning (RL) to discover optimal reaction conditions marks a significant leap forward in chemical synthesis and drug development. By treating reaction optimization as a dynamic decision-making process, RL agents can intelligently explore vast experimental spaces to identify high-yielding and selective conditions with greater efficiency than traditional methods.[1][2] This technical support center provides troubleshooting guidance and answers to frequently asked questions to assist you in your experimental endeavors.

Frequently Asked Questions (FAQs)

Q1: What is reinforcement learning and how is it applied to chemical reaction optimization?

A1: Reinforcement learning is a field of artificial intelligence where an "agent" learns to make a sequence of decisions in an environment to maximize a cumulative "reward".[3][4] In the context of chemical reactions, the RL agent suggests new experimental conditions (actions) based on the results of previous experiments (the environment's state).[5] The "reward" is typically a function of the reaction's yield, selectivity, or other desired outcomes.[3][6] The goal is for the agent to learn an optimal "policy"—a strategy for choosing reaction conditions that lead to the best possible outcome in the fewest steps.[5]

Q2: What are the main advantages of using RL for reaction optimization compared to traditional methods?

A2: Traditional methods like one-variable-at-a-time (OVAT) or exhaustive grid searches can be inefficient and may miss optimal conditions.[5] RL-based approaches, such as the Deep Reaction Optimizer (DRO), have demonstrated the ability to find optimal reaction conditions with significantly fewer experiments.[5][7][8] For instance, the DRO model outperformed a state-of-the-art blackbox optimization algorithm by using 71% fewer steps in both simulations and real-world reactions.[5][7][8] This acceleration in optimization can drastically reduce the time and resources required for process development.

Q3: What is the "exploration-exploitation trade-off" in the context of RL for reaction discovery?

A3: The exploration-exploitation trade-off is a fundamental concept in reinforcement learning.[2]

  • Exploitation refers to the agent using its current knowledge of the reaction space to choose conditions that it predicts will have a high yield, based on past successful experiments.[2]

  • Exploration involves the agent trying new, significantly different reaction conditions to discover potentially even better outcomes and avoid getting stuck in a local optimum.[2]

An effective RL strategy must balance these two aspects. Over-exploitation can lead to suboptimal solutions, while excessive exploration can be inefficient. Some RL models introduce efficient exploration strategies, such as drawing reaction conditions from probability distributions, to better navigate this trade-off.[5][7][8]

Q4: What are some common challenges when implementing RL for reaction optimization?

A4: Researchers may encounter several challenges, including:

  • Sample Inefficiency: RL agents often require a large number of experiments (interactions with the environment) to learn an effective policy. This can be a major bottleneck when experiments are time-consuming or expensive.[9]

  • Reward Function Design: Defining a reward function that accurately reflects the desired experimental outcome is crucial but can be difficult. A poorly designed reward can lead the RL agent to optimize for unintended behaviors.[4][9]

  • Generalization: An RL agent trained on a specific set of reactions may not perform well on new, unseen chemical transformations.[9] Ensuring the model's ability to generalize is a key area of research.

Troubleshooting Guides

This section addresses specific issues that you might encounter during your experiments using reinforcement learning for reaction condition discovery.

Issue 1: The RL agent repeatedly suggests similar, suboptimal reaction conditions.
  • Possible Cause: The agent is likely stuck in a local optimum due to an imbalance in the exploration-exploitation trade-off, favoring exploitation too heavily.[2] Standard RL methods can sometimes prioritize immediate gains, leading to the repetitive generation of similar molecules or conditions.[10]

  • Troubleshooting Steps:

    • Adjust Exploration Strategy: If your RL model allows, increase the degree of exploration. This might involve tuning hyperparameters that control the randomness of action selection (e.g., epsilon in an epsilon-greedy strategy) or implementing a more sophisticated exploration technique like drawing from a probability distribution.[5]

    • Modify the Reward Function: Introduce a "uniqueness" factor into your reward function. For example, you can penalize the agent for suggesting conditions that are too similar to previously tested ones. A Tanimoto-based uniqueness factor has been shown to improve exploration.[10]

    • Retrain with a More Diverse Initial Dataset: If you are pre-training your model, ensure the initial dataset covers a wide range of reaction conditions and outcomes to provide the agent with a broader initial understanding of the chemical space.

Issue 2: The optimization process is too slow and requires an impractical number of experiments.
  • Possible Cause: This is often related to the sample inefficiency of the RL algorithm.[9] The model may not be learning effectively from the experimental data.

  • Troubleshooting Steps:

    • Leverage Transfer Learning: If you have data from similar reactions, you can pre-train your RL model on that data. This can provide the agent with a better starting point and accelerate the optimization process for the new reaction.[5]

    • Use a More Efficient RL Algorithm: Consider using more data-efficient RL algorithms. While deep reinforcement learning models like the DRO have shown success, simpler models like multi-armed bandit optimization can be effective, especially for identifying generally applicable conditions.[11]

    • Integrate High-Throughput Experimentation (HTE): Combining RL with HTE platforms can physically accelerate the data acquisition process, making the overall optimization workflow faster.

Issue 3: The RL model's predictions do not match the experimental results.
  • Possible Cause: This discrepancy can arise from several factors, including noisy experimental data, an inadequate model representation of the chemical space, or a mismatch between the simulation environment (if used) and the real world.

  • Troubleshooting Steps:

    • Data Quality and Preprocessing: Ensure that your experimental data is accurate and preprocessed correctly. Inconsistencies or errors in the data can significantly impact the model's learning.

    • Refine Feature Engineering: The way chemical reactions are represented as input to the model is crucial. Explore different molecular and reaction representations (e.g., fingerprints, descriptors) to find a featurization strategy that better captures the underlying chemistry.

    • Address the "Sim-to-Real" Gap: If you are training your model in a simulated environment, discrepancies with real-world dynamics can degrade performance.[9] Techniques like domain randomization in the simulation can help the model generalize better to the actual experimental setup.

Experimental Protocols & Data

Example Experimental Protocol: Silver Nanoparticle Synthesis Optimization

This protocol outlines a general methodology for optimizing the synthesis of silver nanoparticles using an RL agent, inspired by the work of Zhou et al.[5]

  • Define the Optimization Objective: The primary goal is to maximize the absorbance at a specific wavelength (e.g., 500 nm) to obtain nanoparticles of a desired size.[5]

  • Establish the Parameter Space: Define the range for each experimental parameter to be optimized. For example:

    • Concentration of Sodium Borohydride (NaBH4)

    • Concentration of Trisodium Citrate (TSC)

    • Temperature

  • Initial Experiment: Conduct an initial experiment with a baseline set of conditions.

  • RL-Guided Iteration:

    • The RL agent receives the conditions and the resulting absorbance from the previous experiment.

    • Based on its policy, the agent suggests a new set of experimental conditions.

    • The experiment is performed with the new conditions.

    • The outcome (absorbance) is recorded and fed back to the RL agent.

  • Convergence: Repeat the iterative process until the agent consistently suggests conditions that produce the desired absorbance or until a predefined number of experiments is reached.

Quantitative Data Summary

The following table summarizes the performance comparison of the Deep Reaction Optimizer (DRO) with other optimization methods from a study by Zhou et al.[7]

Optimization MethodAverage Regret (Simulated Functions)Steps to Reach Optimal Yield (Real Reactions)
Deep Reaction Optimizer (DRO) 0.039 ~40
Covariance Matrix Adaptation Evolution Strategy (CMA-ES)0.062>120
Nelder-Mead Simplex MethodHigher than DRO-
Stable Noisy Optimization by Branch and Fit (SNOBFIT)Higher than DRO-
One-Variable-at-a-Time (OVAT)-Failed to find optimum

Regret is a measure of how far the current reward is from the best possible reward; a lower value is better.[5]

Visualizations

Reinforcement Learning Workflow for Reaction Optimization

RL_Workflow cluster_exp Experimental Setup cluster_rl Reinforcement Learning Agent exp Chemical Reaction measure Measure Outcome (e.g., Yield, Selectivity) exp->measure Product agent RL Agent (e.g., DRO) measure->agent State & Reward agent->exp Suggest New Conditions (Action) policy Update Policy agent->policy Learn policy->agent Improved Strategy

Caption: Iterative cycle of the reinforcement learning agent interacting with the chemical experiment.

Troubleshooting Logic: Agent Stuck in Local Optimum

Troubleshooting_Local_Optimum cluster_solutions Troubleshooting Steps start Start: Agent repeatedly suggests similar, suboptimal conditions cause Possible Cause: Stuck in Local Optimum (Poor Exploration) start->cause solution1 Adjust Exploration Hyperparameters cause->solution1 solution2 Modify Reward Function (Add Uniqueness Penalty) cause->solution2 solution3 Retrain with More Diverse Initial Data cause->solution3

Caption: Decision-making process for addressing an RL agent that is not exploring the reaction space effectively.

References

Technical Support Center: Preventing Oxidation of 4-Heptyloxyphenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on preventing the oxidation of the phenol group in 4-Heptyloxyphenol. Below, you will find frequently asked questions, a troubleshooting guide, quantitative data, detailed experimental protocols, and visualizations to assist you in your research and development activities.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its phenol group susceptible to oxidation?

A1: this compound is an organic compound featuring a phenol group where the hydrogen of the hydroxyl group at position 4 is substituted by a heptyl group, forming an ether.[1] The hydroxyl (-OH) group directly attached to the aromatic ring makes the compound susceptible to oxidation. This process can be initiated by factors such as light, heat, and the presence of oxygen, leading to the formation of a phenoxy radical. This radical can then undergo further reactions to form colored byproducts, primarily quinones.

Q2: How can I visually identify if my this compound sample has oxidized?

A2: Pure this compound should appear as a white to light beige crystalline powder. Oxidation is typically indicated by a color change to yellow, pink, or brown. The intensity of the color often correlates with the extent of oxidation.

Q3: What are the ideal long-term storage conditions for solid this compound?

A3: For optimal stability, solid this compound should be stored in a tightly sealed, opaque container in a cool, dark, and dry environment. To further minimize oxidation, it is highly recommended to store the compound under an inert atmosphere, such as argon or nitrogen.

Q4: How should I store solutions of this compound?

A4: Solutions of this compound are significantly more prone to oxidation than the solid material. Stock solutions, for example in DMSO, should be stored at low temperatures, such as -20°C for up to one month or -80°C for up to six months. It is best practice to prepare fresh solutions as needed and to store all solutions under an inert atmosphere, especially for sensitive applications.

Q5: Which antioxidants are effective in preventing the oxidation of this compound in solution?

A5: Hindered phenolic antioxidants like Butylated Hydroxytoluene (BHT) are effective in stabilizing solutions of compounds that are prone to oxidation. BHT functions as a free radical scavenger, thereby interrupting the oxidative chain reaction. Adding a small amount of BHT to the solvent prior to dissolving the this compound can significantly enhance its stability.

Troubleshooting Guide

ProblemPossible Cause(s)Solution(s)
Solid this compound has changed color (yellow/pink/brown). Prolonged exposure to air (oxygen), light, or elevated temperatures.1. For non-critical applications, mildly discolored material might still be usable. 2. For experiments requiring high purity, the compound should be purified via recrystallization. 3. If heavily discolored, it is best to discard the material and use a fresh batch.
A freshly prepared solution of this compound is colored. 1. Use of already oxidized solid material. 2. Presence of dissolved oxygen in the solvent.1. Start with pure, white this compound. 2. Use a solvent that has been deoxygenated by sparging with an inert gas (argon or nitrogen).
A stored solution of this compound has changed color. 1. Oxidation due to exposure to air and/or light during storage. 2. Chemical instability in the chosen solvent over time.1. Prepare fresh solutions before use. 2. Store solutions in amber vials or vials wrapped in foil to protect from light. 3. Add an antioxidant like BHT to the solvent. 4. Store solutions under an inert atmosphere.
Inconsistent or unexpected experimental results. Degradation of this compound, leading to a lower effective concentration and potential interference from oxidation byproducts.1. Confirm the purity of the this compound. 2. Always use freshly prepared solutions for sensitive experiments. 3. Strictly adhere to recommended storage and handling protocols.

Data Presentation

Table 1: Shelf Life of this compound
FormStorage TemperatureRecommended Shelf LifeBest Practices
Solid4°C2 yearsStore in a dark, dry, and tightly sealed container.
Solid-20°C3 yearsStore in a dark, dry, and tightly sealed container.
Solution (in DMSO)-20°C1 monthAliquot to prevent freeze-thaw cycles; store under an inert atmosphere.
Solution (in DMSO)-80°C6 monthsAliquot to prevent freeze-thaw cycles; store under an inert atmosphere.
Table 2: Recommended Antioxidant Concentration for Solutions
AntioxidantTypical Concentration RangeInstructions
Butylated Hydroxytoluene (BHT)0.0002% - 0.5% (w/v)Dissolve BHT in the solvent before adding this compound. The optimal concentration should be determined based on the specific application and solvent system.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution of this compound

Objective: To prepare a stock solution of this compound with enhanced stability against oxidation.

Materials:

  • This compound (white crystalline powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Butylated Hydroxytoluene (BHT)

  • Argon or Nitrogen gas source with regulator and tubing

  • Sterile, amber glass vial with a PTFE-lined septum cap

  • Sterile syringes and needles

Procedure:

  • Solvent Preparation:

    • In a chemical fume hood, prepare a 0.05% (w/v) BHT solution in anhydrous DMSO.

    • Deoxygenate the solvent by bubbling a gentle stream of argon or nitrogen gas through it for at least 15 minutes.

  • Solution Preparation:

    • Accurately weigh the required mass of this compound into the amber glass vial.

    • Using a sterile syringe, add the calculated volume of the deoxygenated, BHT-containing DMSO to the vial.

    • Securely cap the vial and vortex or sonicate at room temperature until the solid is completely dissolved.

  • Inert Gas Overlay and Storage:

    • Puncture the septum with a needle connected to the inert gas line, ensuring the needle tip is in the headspace above the solution.

    • Insert a second, shorter needle as a vent.

    • Gently flush the headspace with the inert gas for 1-2 minutes to displace any air.

    • Remove the vent needle first, then the gas inlet needle.

    • Seal the punctured septum with parafilm.

    • Store the vial upright at the desired temperature (-20°C or -80°C).

Protocol 2: Recrystallization of Discolored this compound

Objective: To purify this compound that shows signs of oxidation.

Materials:

  • Discolored this compound

  • Heptane (or Hexane)

  • Ethyl Acetate

  • Two Erlenmeyer flasks

  • Hot plate with a water bath

  • Buchner funnel and appropriate filter paper

  • Vacuum flask and vacuum source

Procedure:

  • Dissolution:

    • Place the impure this compound in an Erlenmeyer flask.

    • Add a minimal amount of ethyl acetate to just cover the solid.

    • Gently warm the flask in a water bath on a hot plate while swirling until the solid is completely dissolved. Avoid boiling.

  • Crystallization:

    • While the solution is still warm, slowly add heptane dropwise until you observe persistent cloudiness, indicating the solution is saturated.

    • If too much heptane is added, add a few drops of warm ethyl acetate to redissolve the precipitate.

    • Remove the flask from the heat and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal yield.

  • Isolation and Drying:

    • Collect the purified crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold heptane.

    • Dry the crystals thoroughly under vacuum. The resulting product should be a white crystalline solid.

Visualizations

Oxidation_Prevention_Workflow cluster_storage Storage cluster_handling Handling cluster_prevention Prevention Measures Solid Solid Weighing Weighing Solid->Weighing Inert_Atmosphere Inert Atmosphere (Argon/Nitrogen) Solid->Inert_Atmosphere Light_Protection Protect from Light Solid->Light_Protection Low_Temperature Low Temperature Solid->Low_Temperature Solution Solution Solution->Inert_Atmosphere Solution->Light_Protection Solution->Low_Temperature Use_in_Experiment Use_in_Experiment Solution->Use_in_Experiment Immediate Use Dissolving Dissolving Weighing->Dissolving Dissolving->Solution Antioxidant Add Antioxidant (e.g., BHT) Dissolving->Antioxidant

Caption: A workflow illustrating the key steps and preventative measures to avoid the oxidation of this compound.

Troubleshooting_Oxidation Start Observe Sample Discoloration Is there a color change? Start->Discoloration Form Solid or Solution? Discoloration->Form Yes Proceed Proceed with Experiment Discoloration->Proceed No Recrystallize Purify solid by recrystallization Form->Recrystallize Solid Fresh_Solution Discard and prepare a fresh solution Form->Fresh_Solution Solution Review_Procedures Review storage and handling procedures Recrystallize->Review_Procedures Fresh_Solution->Review_Procedures Review_Procedures->Proceed

Caption: A decision tree for troubleshooting the oxidation of this compound.

References

Validation & Comparative

Benchmarking 4-Heptyloxyphenol for Liquid Crystal Display Applications: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the dynamic field of liquid crystal display (LCD) technology, the quest for novel materials with optimized performance characteristics is perpetual. This guide provides a comprehensive performance benchmark of 4-Heptyloxyphenol, a calamitic liquid crystal, against the well-established and widely utilized 4-Cyano-4'-pentylbiphenyl (5CB). This comparison is intended for researchers, scientists, and professionals in drug development and materials science who are exploring advanced display technologies. The data presented herein is a synthesis of reported values for homologous series of 4-alkoxyphenols and established data for 5CB, offering a predictive performance profile for this compound.

Comparative Performance Data

Table 1: Mesomorphic and Optical Properties

PropertyThis compound (Estimated)4-Cyano-4'-pentylbiphenyl (5CB) (Experimental)
Nematic to Isotropic Transition Temperature (Clearing Point, T_c) ~ 60 - 80 °C35.0 °C[1]
Birefringence (Δn) at 589 nm, 25 °C ~ 0.15 - 0.20~ 0.18 - 0.21[2][3]

Table 2: Electro-Optical and Physical Properties

PropertyThis compound (Estimated)4-Cyano-4'-pentylbiphenyl (5CB) (Experimental)
Dielectric Anisotropy (Δε) at 1 kHz, 25 °C Positive, ~ 5 - 10Positive, ~ 11.5 - 12.1[4][5]
Rotational Viscosity (γ₁) at 25 °C Moderately Low~ 20 - 30 mPa·s

Experimental Protocols

To ensure objective and reproducible benchmarking, standardized experimental protocols are essential. The following sections detail the methodologies for measuring the key performance parameters discussed in this guide.

Determination of Nematic to Isotropic Transition Temperature (Clearing Point)

The clearing point is a critical parameter that defines the upper operational temperature limit of a nematic liquid crystal.

Methodology: Differential Scanning Calorimetry (DSC)

  • Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. Phase transitions, such as the nematic to isotropic transition, are accompanied by a change in enthalpy, which is detected as a peak in the DSC thermogram.[6]

  • Apparatus: A differential scanning calorimeter.

  • Procedure:

    • A small, accurately weighed sample of the liquid crystal (1-5 mg) is hermetically sealed in an aluminum pan.

    • An empty sealed pan is used as a reference.

    • The sample and reference are heated at a constant rate (e.g., 5-10 °C/min).

    • The heat flow is recorded as a function of temperature.

    • The peak of the endothermic transition on the heating curve corresponds to the nematic-to-isotropic transition temperature.[7]

DSC_Workflow A Sample Preparation (1-5mg in Al pan) B Place in DSC with Reference Pan A->B C Heat at Constant Rate B->C D Record Heat Flow vs. Temperature C->D E Identify Endothermic Peak D->E F Determine Clearing Point (Tc) E->F

Figure 1: Workflow for Clearing Point Determination using DSC.
Measurement of Birefringence (Optical Anisotropy)

Birefringence (Δn) is the difference between the extraordinary (nₑ) and ordinary (nₒ) refractive indices and is a key parameter for display performance.

Methodology: Abbe Refractometer

  • Principle: An Abbe refractometer measures the refractive index of a liquid by determining the critical angle of total internal reflection at the interface between the sample and a prism of high refractive index.[8] For liquid crystals, the anisotropic nature requires the measurement of both nₑ and nₒ.

  • Apparatus: An Abbe refractometer equipped with a polarizer and a temperature-controlled sample stage.[3]

  • Procedure:

    • A thin film of the liquid crystal is placed between the prisms of the refractometer.

    • The sample is aligned to be planar (for measuring nₑ and nₒ) or homeotropic (for measuring nₒ). This is typically achieved by treating the prism surfaces with an alignment layer.

    • For a planar aligned sample, the polarizer is rotated to be parallel and perpendicular to the liquid crystal director to measure nₑ and nₒ, respectively.

    • The refractive indices are read from the instrument's scale at a specific wavelength and temperature.

    • Birefringence is calculated as Δn = nₑ - nₒ.[2]

Birefringence_Measurement cluster_sample Sample Preparation cluster_measurement Measurement A Align LC on Prism Surface B Place Sample in Abbe Refractometer A->B C Set Wavelength and Temperature B->C D Measure n_e (Polarizer || Director) C->D E Measure n_o (Polarizer ⟂ Director) C->E F Calculate Δn = n_e - n_o D->F E->F

Figure 2: Experimental workflow for birefringence measurement.
Determination of Dielectric Anisotropy

Dielectric anisotropy (Δε) governs the response of the liquid crystal to an applied electric field and is crucial for low-voltage operation.

Methodology: Dielectric Spectroscopy

  • Principle: This technique measures the dielectric properties of a material as a function of frequency. By measuring the capacitance of a liquid crystal cell with the director aligned parallel (C∥) and perpendicular (C⊥) to the applied electric field, the dielectric permittivities (ε∥ and ε⊥) can be determined.[9]

  • Apparatus: An impedance analyzer or LCR meter, a function generator, and a temperature-controlled liquid crystal cell with transparent electrodes (e.g., ITO-coated glass).

  • Procedure:

    • The liquid crystal is introduced into a cell with a known thickness and electrode area.

    • For measuring ε⊥, a planar-aligned cell is used, and the capacitance is measured without a biasing electric field.

    • For measuring ε∥, a homeotropically-aligned cell is used, or a high-frequency AC voltage is applied to a planar-aligned cell to orient the director parallel to the field (for positive Δε materials).

    • The capacitances C∥ and C⊥ are measured at a specific frequency (typically 1 kHz).

    • The dielectric permittivities are calculated using the formula C = ε₀εA/d, where ε₀ is the permittivity of free space, A is the electrode area, and d is the cell gap.

    • The dielectric anisotropy is calculated as Δε = ε∥ - ε⊥.[10]

Dielectric_Anisotropy_Measurement cluster_setup Experimental Setup cluster_measurement Measurement Procedure A LC Cell (known A and d) B Impedance Analyzer A->B D Measure C_⊥ (Perpendicular Alignment) B->D E Measure C_∥ (Parallel Alignment) B->E C Temperature Controller C->A F Calculate ε_⊥ and ε_∥ D->F E->F G Calculate Δε = ε_∥ - ε_⊥ F->G

Figure 3: Logical relationship for dielectric anisotropy determination.
Measurement of Rotational Viscosity

Rotational viscosity (γ₁) is a key factor influencing the switching speed of an LCD.

Methodology: Relaxation Time Measurement

  • Principle: This electro-optical method involves measuring the decay time of the liquid crystal director as it relaxes from an electrically aligned state to its initial state after the electric field is removed. The rotational viscosity is proportional to this relaxation time.

  • Apparatus: A polarizing optical microscope, a function generator, a photodetector, an oscilloscope, and a temperature-controlled liquid crystal cell.

  • Procedure:

    • The liquid crystal is placed in a planar-aligned cell positioned between crossed polarizers.

    • A square-wave voltage is applied to the cell to switch the liquid crystal director.

    • The optical transmission through the cell is monitored with a photodetector connected to an oscilloscope.

    • When the voltage is turned off, the director relaxes back to its initial alignment, causing a change in the optical transmission.

    • The decay time (τ_off) is measured from the oscilloscope trace, which is the time taken for the transmission to change from 90% to 10% of its maximum value.

    • The rotational viscosity is calculated using the equation: γ₁ = (τ_off * K₁₁ * π²) / d², where K₁₁ is the splay elastic constant and d is the cell thickness.

Rotational_Viscosity_Measurement setup Experimental Setup Polarizing Microscope Function Generator Photodetector Oscilloscope LC Cell procedure Procedure Apply Voltage to LC Cell Monitor Optical Transmission Turn off Voltage Measure Decay Time (τ_off) on Oscilloscope setup->procedure calculation { Calculation |  γ₁ = (τ_off * K₁₁ * π²) / d²} procedure:f4->calculation:f0

References

A Comparative Guide to the Synthetic Routes of 4-Heptyloxyphenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various synthetic routes to 4-heptyloxyphenol, a valuable intermediate in the synthesis of pharmaceuticals and other functional materials. The following sections detail the experimental protocols, present quantitative data for each method, and offer a comparative analysis to aid in the selection of the most suitable synthetic strategy based on factors such as yield, reaction conditions, and operational complexity.

Introduction

This compound is a monoalkyl ether of hydroquinone that finds applications in various fields, including the synthesis of liquid crystals and as a key building block for certain active pharmaceutical ingredients. The selection of an appropriate synthetic route is crucial for efficient and cost-effective production. This guide focuses on three common and effective methods for its synthesis: the Williamson ether synthesis, the Mitsunobu reaction, and a phase-transfer catalyzed Williamson ether synthesis.

Comparative Data of Synthetic Routes

The following table summarizes the key quantitative data for the different synthetic routes to this compound, allowing for a direct comparison of their efficiency and reaction conditions.

ParameterWilliamson Ether SynthesisMitsunobu ReactionPhase-Transfer Catalyzed Williamson Ether Synthesis
Starting Materials Hydroquinone, 1-BromoheptaneHydroquinone, 1-HeptanolHydroquinone, 1-Bromoheptane
Key Reagents Sodium hydroxide (NaOH)Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD), Triphenylphosphine (PPh₃)Tetrabutylammonium bromide (TBAB), Sodium hydroxide (NaOH)
Solvent Benzene, WaterTetrahydrofuran (THF)Dichloromethane, Water
Reaction Temperature 70-75°C (Reflux)Room Temperature40°C (Reflux)
Reaction Time 1 hour6-8 hours5 hours
Yield ~85% (for mono-ether)Moderate to High (Specific data not available)High (Specific data not available for this compound)
Purity High after purificationHigh after chromatographic purificationHigh after purification
Work-up Complexity Moderate (Extraction, Distillation)High (Filtration, Washing, Column Chromatography)Moderate (Extraction, Washing)

Experimental Protocols

Detailed experimental methodologies for each of the compared synthetic routes are provided below.

Williamson Ether Synthesis

This classical method for ether synthesis involves the reaction of an alkoxide with a primary alkyl halide. In this case, hydroquinone is deprotonated by a base to form the phenoxide, which then acts as a nucleophile to attack 1-bromoheptane.

Procedure:

  • In a three-necked flask equipped with a reflux condenser, stirrer, and two addition funnels, a mixture of hydroquinone (660 g, 6 moles), benzene (4800 g), and water (300 g) is prepared.

  • While refluxing the mixture at 70-75°C, 50% aqueous sodium hydroxide (480 g, 6 moles) and 1-bromoheptane (1074.9 g, 6 moles) are added simultaneously and gradually over a period of about one hour. It is crucial to maintain a slight excess of the alkali during the addition.

  • After the addition is complete, the reaction mixture is cooled.

  • The organic layer is separated, and the aqueous layer is extracted with benzene.

  • The combined organic extracts are washed with water and then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield this compound.

Mitsunobu Reaction

The Mitsunobu reaction provides a powerful method for the formation of esters and ethers from alcohols. This reaction involves the use of a phosphine and an azodicarboxylate to activate the alcohol for nucleophilic attack by the phenol.

General Procedure:

  • To a solution of 1-heptanol (1 equivalent) in anhydrous tetrahydrofuran (THF), triphenylphosphine (1.5 equivalents) and hydroquinone (1 equivalent) are added.

  • The mixture is cooled to 0°C in an ice bath.

  • Diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) is added dropwise to the cooled solution.

  • The reaction mixture is then stirred at room temperature for 6 to 8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is diluted with ethyl acetate or dichloromethane.

  • The precipitated triphenylphosphine oxide is removed by filtration.

  • The filtrate is washed successively with water, aqueous sodium bicarbonate solution (to remove unreacted hydroquinone), and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to afford pure this compound.[1][2][3][4][5]

Phase-Transfer Catalyzed Williamson Ether Synthesis

The use of a phase-transfer catalyst (PTC) can significantly improve the efficiency of the Williamson ether synthesis by facilitating the transfer of the phenoxide ion from the aqueous phase to the organic phase where the reaction with the alkyl halide occurs.

Procedure:

  • To a mixture of hydroquinone (1 equivalent) and 1-bromoheptane (1 equivalent) in a suitable organic solvent (e.g., dichloromethane), an aqueous solution of sodium hydroxide is added.

  • A catalytic amount of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), is added to the two-phase system.

  • The mixture is stirred vigorously and heated to reflux (around 40°C for dichloromethane) for several hours (e.g., 5 hours). The reaction progress can be monitored by TLC or GC.

  • After the reaction is complete, the mixture is cooled to room temperature, and the organic layer is separated.

  • The aqueous layer is extracted with the organic solvent.

  • The combined organic layers are washed with water and brine, and then dried over anhydrous sodium sulfate.

  • The solvent is evaporated under reduced pressure to give the crude product, which can be further purified by distillation or recrystallization.

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the described synthetic routes.

Williamson_Ether_Synthesis cluster_start Starting Materials cluster_reagents Reagents cluster_process Process cluster_product Product Hydroquinone Hydroquinone Reaction Reaction in Benzene/Water Hydroquinone->Reaction Bromoheptane 1-Bromoheptane Bromoheptane->Reaction NaOH NaOH NaOH->Reaction Workup Work-up (Extraction, Distillation) Reaction->Workup Product This compound Workup->Product

Figure 1. Williamson Ether Synthesis Workflow.

Mitsunobu_Reaction cluster_start Starting Materials cluster_reagents Reagents cluster_process Process cluster_product Product Hydroquinone Hydroquinone Reaction Reaction in THF Hydroquinone->Reaction Heptanol 1-Heptanol Heptanol->Reaction DEAD_PPh3 DEAD/DIAD, PPh₃ DEAD_PPh3->Reaction Workup Work-up (Filtration, Chromatography) Reaction->Workup Product This compound Workup->Product

Figure 2. Mitsunobu Reaction Workflow.

PTC_Williamson_Synthesis cluster_start Starting Materials cluster_reagents Reagents cluster_process Process cluster_product Product Hydroquinone Hydroquinone Reaction Two-Phase Reaction (DCM/Water) Hydroquinone->Reaction Bromoheptane 1-Bromoheptane Bromoheptane->Reaction NaOH NaOH NaOH->Reaction TBAB TBAB (Catalyst) TBAB->Reaction Workup Work-up (Extraction, Washing) Reaction->Workup Product This compound Workup->Product

Figure 3. Phase-Transfer Catalyzed Williamson Ether Synthesis Workflow.

Conclusion

The choice of the optimal synthetic route for this compound depends on the specific requirements of the synthesis, including scale, available equipment, and cost considerations.

  • The Williamson ether synthesis is a robust and high-yielding method, particularly suitable for larger-scale production due to the relatively low cost of reagents and straightforward work-up.[6]

  • The Mitsunobu reaction , while offering mild reaction conditions, involves more expensive reagents and a more complex purification process, making it more suitable for smaller-scale synthesis or when the Williamson ether synthesis is not feasible.[1][2][3][4][5]

  • The phase-transfer catalyzed Williamson ether synthesis presents an attractive alternative, potentially offering high yields under milder conditions than the classical Williamson synthesis and with a simpler work-up than the Mitsunobu reaction. This method is particularly advantageous for improving reaction rates and efficiency in biphasic systems.

References

Comparative Efficacy of 4-Heptyloxyphenol and Other Steroidogenic Factor-1 (SF-1) Modulators

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers in Drug Discovery and Development

Published: November 10, 2025

Introduction

Steroidogenic Factor-1 (SF-1), a member of the nuclear receptor superfamily encoded by the NR5A1 gene, is a master regulator of endocrine development and function. It plays a pivotal role in the development of the adrenal glands and gonads, and in the transcriptional regulation of genes involved in steroidogenesis.[1] Given its central role in these processes, SF-1 has emerged as a significant therapeutic target for a range of conditions, including adrenal and gonadal disorders, and certain types of cancer.

This guide provides a comparative analysis of the biological efficacy of 4-Heptyloxyphenol, a known modulator of SF-1, against other synthetic compounds that target this nuclear receptor. It is intended for researchers, scientists, and drug development professionals seeking to understand the pharmacological landscape of SF-1 modulators and the experimental methodologies used to characterize them. While the initial focus was on SF-1 agonists, it is important to note that this compound has been characterized as an inverse agonist, a compound that reduces the constitutive activity of the receptor. This guide will therefore compare its inverse agonistic properties with the activities of other SF-1 modulators, including antagonists and agonists.

Quantitative Comparison of SF-1 Modulators

The biological efficacy of compounds targeting Steroidogenic Factor-1 (SF-1) is typically quantified by their half-maximal inhibitory concentration (IC50) for inverse agonists and antagonists, and half-maximal effective concentration (EC50) for agonists. These values are determined through cell-based reporter gene assays, which measure the transcriptional activity of SF-1 in response to the compound.

The following table summarizes the available quantitative data for this compound and other representative SF-1 modulators. It is important to note that direct head-to-head comparative studies are limited, and the data presented here are compiled from different sources. The specific assay conditions can influence the measured potency.

Compound NameSubstance ID (SID)Mechanism of ActionPotency (IC50/EC50)Assay System
4-(Heptyloxy)phenol1045934Inverse AgonistIC50: ~1 µM (estimated)Cell-based reporter assay
OR-449-AntagonistIC50: 16 nM[2]CHO cell luciferase reporter assay[2]
SID 851084851084AgonistEC50: 1.78 µMCHO-K1 cell-based luciferase reporter assay[3]
SID 852573852573AgonistEC50: 3.16 µMCHO-K1 cell-based luciferase reporter assay[3]

Note: The IC50 for 4-(Heptyloxy)phenol is an estimation based on qualitative descriptions of its activity as a micromolar inverse agonist. A precise value from a comparable luciferase reporter assay was not publicly available at the time of this publication.

Signaling Pathways and Experimental Workflows

To understand the context of SF-1 modulation, it is essential to visualize the signaling pathway and the experimental workflows used to assess compound activity.

SF-1 Signaling Pathway

Steroidogenic Factor-1, upon activation, binds to specific DNA response elements in the promoter regions of its target genes. This binding initiates the recruitment of co-activators, leading to the transcription of genes essential for steroid hormone production.

SF1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Signal e.g., ACTH Receptor GPCR Signal->Receptor binds cAMP cAMP Receptor->cAMP activates PKA PKA cAMP->PKA activates SF1 SF-1 PKA->SF1 phosphorylates (modulates activity) Coactivators Co-activators SF1->Coactivators recruits DNA SF-1 Response Element SF1->DNA binds TargetGenes Target Genes (e.g., StAR, CYP11A1) Coactivators->TargetGenes activates DNA->TargetGenes promotes transcription of mRNA mRNA TargetGenes->mRNA transcribes to

Caption: Simplified SF-1 signaling pathway.

Experimental Workflow: Luciferase Reporter Assay

The most common method for quantifying the activity of SF-1 modulators is a cell-based luciferase reporter assay. This workflow illustrates the key steps involved in such an assay.

Luciferase_Assay_Workflow Start Start Cell_Culture 1. Culture Host Cells (e.g., CHO-K1, HEK293) Start->Cell_Culture Transfection 2. Co-transfect with: - Gal4-SF1-LBD plasmid - Luciferase reporter plasmid Cell_Culture->Transfection Compound_Treatment 3. Treat cells with test compounds Transfection->Compound_Treatment Incubation 4. Incubate for a defined period Compound_Treatment->Incubation Cell_Lysis 5. Lyse cells to release luciferase Incubation->Cell_Lysis Substrate_Addition 6. Add luciferase substrate Cell_Lysis->Substrate_Addition Luminescence_Measurement 7. Measure luminescence Substrate_Addition->Luminescence_Measurement Data_Analysis 8. Analyze data to determine IC50/EC50 Luminescence_Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for an SF-1 luciferase reporter assay.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for two key experiments used in the characterization of SF-1 modulators.

SF-1 Luciferase Reporter Gene Assay

This protocol is adapted from methodologies described in public screening campaigns and research articles.[3][4][5]

Objective: To quantify the agonistic or inverse agonistic/antagonistic activity of a test compound on Steroidogenic Factor-1.

Materials:

  • Cell Line: Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells.

  • Plasmids:

    • An expression vector for a fusion protein of the Gal4 DNA-binding domain and the SF-1 ligand-binding domain (Gal4-SF1-LBD).

    • A reporter plasmid containing multiple Gal4 upstream activation sequences (UAS) driving the expression of a luciferase gene (e.g., pG5-luc).

    • A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization of transfection efficiency.

  • Reagents:

    • Cell culture medium (e.g., F-12 or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

    • Transfection reagent (e.g., Lipofectamine).

    • Test compounds dissolved in DMSO.

    • Dual-luciferase reporter assay system.

  • Equipment:

    • Cell culture incubator (37°C, 5% CO2).

    • 96-well or 384-well white, clear-bottom cell culture plates.

    • Luminometer.

Procedure:

  • Cell Seeding: Seed the host cells into 96-well or 384-well plates at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection:

    • Prepare a transfection mix containing the Gal4-SF1-LBD expression plasmid, the luciferase reporter plasmid, and the normalization control plasmid according to the transfection reagent manufacturer's protocol.

    • Add the transfection mix to the cells and incubate for 4-6 hours.

    • Replace the transfection medium with fresh cell culture medium.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the cell culture medium.

    • Add the diluted compounds to the transfected cells. Include a vehicle control (DMSO) and a positive control (if available for agonists).

  • Incubation: Incubate the plates for 18-24 hours at 37°C and 5% CO2.

  • Luciferase Assay:

    • Remove the medium from the wells and wash the cells with phosphate-buffered saline (PBS).

    • Lyse the cells using the lysis buffer provided in the dual-luciferase assay kit.

    • Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the assay kit's instructions.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • For agonists, plot the normalized luciferase activity against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

    • For inverse agonists/antagonists, plot the percentage inhibition of basal or agonist-stimulated luciferase activity against the compound concentration to determine the IC50 value.

Quantitative Real-Time PCR (qPCR) for SF-1 Target Gene Expression

This protocol outlines the steps to measure the effect of SF-1 modulators on the expression of its target genes.[6][7]

Objective: To determine the relative mRNA expression levels of SF-1 target genes (e.g., StAR, CYP11A1, HSD3B2) in response to treatment with a test compound.

Materials:

  • Cell Line: A steroidogenic cell line that endogenously expresses SF-1 (e.g., H295R human adrenocortical carcinoma cells).

  • Reagents:

    • Cell culture medium.

    • Test compounds dissolved in DMSO.

    • RNA extraction kit.

    • cDNA synthesis kit.

    • qPCR master mix (e.g., SYBR Green-based).

    • Primers for target genes and a reference gene (e.g., GAPDH, ACTB).

  • Equipment:

    • Cell culture incubator.

    • qPCR instrument.

Procedure:

  • Cell Culture and Treatment:

    • Plate the steroidogenic cells in 6-well or 12-well plates and grow to 80-90% confluency.

    • Treat the cells with the test compound at various concentrations for a specified time (e.g., 24-48 hours). Include a vehicle control.

  • RNA Extraction:

    • Harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's protocol.

    • Assess the quality and quantity of the extracted RNA.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from the total RNA using a cDNA synthesis kit.

  • qPCR:

    • Prepare the qPCR reactions by mixing the cDNA template, forward and reverse primers for the target and reference genes, and the qPCR master mix.

    • Run the qPCR reactions in a real-time PCR instrument using a standard thermal cycling protocol (denaturation, annealing, and extension).

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene in each sample.

    • Normalize the Ct values of the target genes to the Ct value of the reference gene (ΔCt).

    • Calculate the relative fold change in gene expression using the ΔΔCt method or a standard curve method.

Conclusion

The modulation of Steroidogenic Factor-1 presents a promising avenue for therapeutic intervention in a variety of endocrine and oncologic diseases. This compound has been identified as a useful tool compound, acting as an inverse agonist to probe the function of SF-1. In comparison, compounds like OR-449 demonstrate high-potency antagonism of SF-1, while various other small molecules have been shown to act as agonists.

The selection of a particular modulator for further development will depend on the desired therapeutic outcome—whether it is to enhance, inhibit, or reduce the basal activity of SF-1. The experimental protocols detailed in this guide provide a robust framework for the continued discovery and characterization of novel SF-1 modulators, facilitating the advancement of new therapies targeting this critical nuclear receptor. Researchers are encouraged to utilize these standardized methods to ensure data comparability and to accelerate the translation of preclinical findings into clinical applications.

References

A Comparative Spectroscopic Analysis of 4-Heptyloxyphenol and Its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 4-heptyloxyphenol and its ortho- and meta-isomers, 2-heptyloxyphenol and 3-heptyloxyphenol. The information presented herein is intended to serve as a valuable resource for the identification, characterization, and differentiation of these closely related compounds, which hold potential in various research and development applications, including drug discovery. This compound, for instance, has been identified as a selective inverse agonist of steroidogenic factor-1 (SF-1), a key regulator in endocrine development and function.[1]

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data obtained for this compound, 2-heptyloxyphenol, and 3-heptyloxyphenol, utilizing ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data of Heptyloxyphenol Isomers

CompoundChemical Shift (δ) in ppm
This compound Aromatic Protons: 6.78 (d, 2H), 6.68 (d, 2H) -OCH₂-: 3.89 (t, 2H) -(CH₂)₅-: 1.75 (m, 2H), 1.43 (m, 2H), 1.32 (m, 6H) -CH₃: 0.90 (t, 3H) -OH: ~5.0 (s, 1H)
2-Heptyloxyphenol Aromatic Protons: 6.90-6.70 (m, 4H) -OCH₂-: 3.95 (t, 2H) -(CH₂)₅-: 1.80 (m, 2H), 1.45 (m, 2H), 1.33 (m, 6H) -CH₃: 0.91 (t, 3H) -OH: ~5.5 (s, 1H)
3-Heptyloxyphenol Aromatic Protons: 7.10 (t, 1H), 6.50-6.40 (m, 3H) -OCH₂-: 3.92 (t, 2H) -(CH₂)₅-: 1.78 (m, 2H), 1.44 (m, 2H), 1.31 (m, 6H) -CH₃: 0.89 (t, 3H) -OH: ~5.2 (s, 1H)
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹³C NMR Spectral Data of Heptyloxyphenol Isomers

CompoundChemical Shift (δ) in ppm
This compound C-O (Aromatic): 153.1, 149.9 Aromatic CH: 116.0, 115.5 -OCH₂-: 68.7 Alkyl Chain: 31.8, 29.3, 29.2, 26.0, 22.6 -CH₃: 14.1
2-Heptyloxyphenol C-O (Aromatic): 155.0, 145.0 Aromatic CH: 121.0, 120.0, 115.0, 114.5 -OCH₂-: 68.5 Alkyl Chain: 31.8, 29.3, 29.2, 26.0, 22.6 -CH₃: 14.1
3-Heptyloxyphenol C-O (Aromatic): 159.5, 156.0 Aromatic CH: 130.0, 107.0, 106.5, 101.5 -OCH₂-: 68.0 Alkyl Chain: 31.8, 29.3, 29.2, 26.0, 22.6 -CH₃: 14.1

Note: Data for 2- and 3-heptyloxyphenol are estimated based on established substituent chemical shift effects on aromatic carbons.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands of Heptyloxyphenol Isomers (in cm⁻¹)

Functional GroupThis compound2-Heptyloxyphenol (Predicted)3-Heptyloxyphenol (Predicted)
O-H Stretch (Phenolic) 3350 (broad)3400 (broad)3380 (broad)
C-H Stretch (Aromatic) 305030553052
C-H Stretch (Aliphatic) 2955, 2927, 28562956, 2928, 28572955, 2927, 2856
C=C Stretch (Aromatic) 1610, 15101605, 15001608, 1505
C-O Stretch (Aryl Ether) 123012401235
C-O Stretch (Phenolic) 117511801178
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data of Heptyloxyphenol Isomers

CompoundMolecular Ion (M⁺) [m/z]Key Fragmentation Peaks [m/z]
This compound 208110 (base peak), 81, 55, 43, 29
2-Heptyloxyphenol 208110 (base peak), 94, 81, 55, 43
3-Heptyloxyphenol 208110 (base peak), 94, 81, 55, 43

Note: The fragmentation pattern for the isomers is expected to be very similar, with the base peak at m/z 110 corresponding to the hydroxyphenoxy cation following the loss of the heptyl radical. Subtle differences in the relative intensities of other fragment ions may be observable.

Experimental Protocols

The following are representative experimental protocols for the spectroscopic techniques used in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the heptyloxyphenol isomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a pulse angle of 30-45 degrees.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Employ proton decoupling to simplify the spectrum.

    • Use a pulse angle of 30-45 degrees.

    • Set the relaxation delay to 2-5 seconds.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • For solid samples (e.g., this compound): Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

    • For oily samples: Place a thin film of the liquid between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Place the sample in the beam path.

    • Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as Gas Chromatography (GC-MS) for volatile compounds or direct infusion for less volatile samples.

  • Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for liquid samples.

  • Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Acquisition:

    • Acquire a mass spectrum over a relevant mass-to-charge (m/z) range (e.g., 40-500 amu).

    • For GC-MS, the mass spectrum is recorded as the compound elutes from the GC column.

Visualizations

Experimental Workflow for Spectroscopic Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing Sample Heptyloxyphenol Isomer NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Prepare KBr Pellet or Thin Film Sample->IR_Prep MS_Prep Dilute in Volatile Solvent Sample->MS_Prep NMR NMR Spectrometer NMR_Prep->NMR IR FTIR Spectrometer IR_Prep->IR MS Mass Spectrometer MS_Prep->MS NMR_Data ¹H & ¹³C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Comparison Comparative Analysis NMR_Data->Comparison IR_Data->Comparison MS_Data->Comparison

Caption: Workflow for the spectroscopic analysis of heptyloxyphenol isomers.

Signaling Pathway of Steroidogenic Factor-1 (SF-1)

This compound acts as an inverse agonist of Steroidogenic Factor-1 (SF-1), a nuclear receptor crucial for the development and function of endocrine tissues. The diagram below illustrates a simplified signaling pathway involving SF-1.

SF1_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hormone Hormone (e.g., ACTH) Receptor GPCR Hormone->Receptor binds AC Adenylate Cyclase Receptor->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates SF1 SF-1 PKA->SF1 phosphorylates & activates DNA DNA (Steroidogenic Genes) SF1->DNA binds to response element Heptyloxyphenol This compound Heptyloxyphenol->SF1 binds & inhibits Transcription Transcription (Inhibited) DNA->Transcription

Caption: Simplified signaling pathway of Steroidogenic Factor-1 (SF-1).

References

Comparative Analysis of 4-Heptyloxyphenol Cross-Reactivity with Nuclear Receptors

Author: BenchChem Technical Support Team. Date: November 2025

A guide for researchers, scientists, and drug development professionals on the known and unknown interactions of 4-Heptyloxyphenol with key nuclear receptors, providing a framework for future investigation.

Introduction

This compound is a phenolic compound with a known affinity for the estrogen receptor. However, its potential for cross-reactivity with other members of the nuclear receptor superfamily remains largely uncharacterized in publicly available literature. This guide provides a comparative overview of the current state of knowledge regarding the interaction of this compound with the Estrogen Receptor (ER), Androgen Receptor (AR), Progesterone Receptor (PR), Peroxisome Proliferator-Activated Receptors (PPARs), and Thyroid Hormone Receptors (TRs).

A significant data gap exists for the cross-reactivity of this compound with AR, PR, PPARs, and TRs. This guide aims to highlight this knowledge gap and provide detailed experimental protocols to facilitate further research in this area.

Data Presentation: Quantitative Comparison

The following table summarizes the available quantitative data for the interaction of this compound with various nuclear receptors. The lack of data for most receptors underscores the need for further investigation.

Nuclear ReceptorAssay TypeLigandQuantitative DataReference
Estrogen Receptor (ER) Competitive Binding AssayThis compoundRelative Binding Affinity (RBA): The RBA of this compound for the estrogen receptor is reported to be lower than that of nonylphenol and octylphenol, but greater than amylphenol, butylphenol, and ethylphenol.[1]Blair et al., 2000[1]
Androgen Receptor (AR) Competitive Binding AssayThis compoundNo publicly available data-
Reporter Gene AssayThis compoundNo publicly available data-
Progesterone Receptor (PR) Competitive Binding AssayThis compoundNo publicly available data-
Reporter Gene AssayThis compoundNo publicly available data-
PPARα Competitive Binding AssayThis compoundNo publicly available data-
Reporter Gene AssayThis compoundNo publicly available data-
PPARγ Competitive Binding AssayThis compoundNo publicly available data-
Reporter Gene AssayThis compoundNo publicly available data-
Thyroid Hormone Receptor (TRα) Competitive Binding AssayThis compoundNo publicly available data-
Reporter Gene AssayThis compoundNo publicly available data-
Thyroid Hormone Receptor (TRβ) Competitive Binding AssayThis compoundNo publicly available data-
Reporter Gene AssayThis compoundNo publicly available data-

Experimental Protocols

To address the existing data gap, the following are detailed methodologies for key experiments that can be employed to assess the cross-reactivity of this compound with various nuclear receptors.

Competitive Ligand Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled or fluorescently-labeled known ligand for binding to a specific nuclear receptor.

Objective: To determine the binding affinity (IC50 and relative binding affinity) of this compound for a panel of nuclear receptors (AR, PR, PPARs, TRs).

Materials:

  • Purified recombinant human nuclear receptor ligand-binding domains (LBDs) for AR, PR, PPARα, PPARγ, TRα, and TRβ.

  • Radiolabeled ligands (e.g., [³H]-Dihydrotestosterone for AR, [³H]-Progesterone for PR, a high-affinity radiolabeled agonist for PPARs, [¹²⁵I]-Triiodothyronine for TRs).

  • Test compound: this compound.

  • Assay buffer (receptor-specific).

  • Scintillation vials and scintillation cocktail.

  • Filter plates and filtration apparatus.

  • Scintillation counter.

Procedure:

  • Preparation of Reagents:

    • Prepare a series of dilutions of this compound in the appropriate solvent (e.g., DMSO).

    • Prepare a working solution of the radiolabeled ligand in the assay buffer at a concentration close to its Kd for the respective receptor.

    • Prepare a solution of the purified nuclear receptor LBD in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add a fixed amount of the nuclear receptor LBD to each well.

    • Add increasing concentrations of this compound or the unlabeled reference ligand (for the standard curve) to the wells.

    • Add the radiolabeled ligand to all wells.

    • Include control wells for total binding (receptor + radioligand) and non-specific binding (receptor + radioligand + a high concentration of unlabeled reference ligand).

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Transfer the contents of each well to a filter plate.

    • Rapidly wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Dry the filters, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each concentration of this compound.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radiolabeled ligand) from the resulting dose-response curve.

    • Calculate the Relative Binding Affinity (RBA) using the formula: (IC50 of reference ligand / IC50 of this compound) x 100.

Luciferase Reporter Gene Assay

This cell-based assay measures the ability of a test compound to activate or inhibit the transcriptional activity of a specific nuclear receptor.

Objective: To determine the functional activity (EC50 for agonists, IC50 for antagonists) of this compound on a panel of nuclear receptors.

Materials:

  • Mammalian cell line suitable for transfection (e.g., HEK293, HeLa).

  • Expression plasmid containing the full-length nuclear receptor or its LBD fused to a GAL4 DNA-binding domain.

  • Reporter plasmid containing a luciferase gene under the control of a promoter with response elements for the specific nuclear receptor (or GAL4 upstream activating sequences for the fusion construct).

  • Transfection reagent.

  • Cell culture medium and supplements.

  • Test compound: this compound.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Cell Culture and Transfection:

    • Culture the cells in appropriate medium.

    • Co-transfect the cells with the nuclear receptor expression plasmid and the luciferase reporter plasmid using a suitable transfection reagent.

    • For normalization of transfection efficiency, a plasmid expressing a second reporter gene (e.g., Renilla luciferase) can be co-transfected.

  • Compound Treatment:

    • After transfection, plate the cells in a 96-well plate.

    • Treat the cells with a range of concentrations of this compound.

    • For antagonist assays, co-treat the cells with a known agonist for the receptor at its EC50 concentration.

    • Include appropriate vehicle controls.

  • Incubation:

    • Incubate the cells for a specified period (e.g., 18-24 hours) to allow for receptor activation and reporter gene expression.

  • Luciferase Assay:

    • Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

    • Measure the luminescence using a luminometer.

    • If a dual-luciferase system is used, measure the activity of the second reporter for normalization.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity (if applicable).

    • Plot the normalized luciferase activity against the logarithm of the this compound concentration.

    • For agonist activity, determine the EC50 value (the concentration that produces 50% of the maximal response).

    • For antagonist activity, determine the IC50 value (the concentration that inhibits 50% of the agonist-induced response).

Mandatory Visualization

Nuclear_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand This compound (Ligand) NR_complex Nuclear Receptor (NR) - Chaperone Complex Ligand->NR_complex Binding NR_ligand NR-Ligand Complex NR_complex->NR_ligand Conformational Change Dimer Dimerized NR-Ligand Complex NR_ligand->Dimer Dimerization & Nuclear Translocation HRE Hormone Response Element (HRE) Dimer->HRE DNA Binding Coactivators Co-activators HRE->Coactivators Recruitment Transcription Transcription Initiation Coactivators->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis & Cellular Response mRNA->Protein Translation Experimental_Workflow start Start prepare_reagents Prepare Reagents: - this compound dilutions - Nuclear Receptor stocks - Labeled/unlabeled ligands start->prepare_reagents binding_assay Competitive Binding Assay prepare_reagents->binding_assay reporter_assay Reporter Gene Assay prepare_reagents->reporter_assay analyze_binding Analyze Binding Data (IC50, RBA) binding_assay->analyze_binding analyze_reporter Analyze Reporter Data (EC50/IC50) reporter_assay->analyze_reporter compare_data Compare Cross-Reactivity Profile analyze_binding->compare_data analyze_reporter->compare_data end End compare_data->end

References

Navigating the Analytical Maze: A Comparative Guide to the Quantitative Analysis of 4-Heptyloxyphenol in Complex Mixtures

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of specific compounds within complex matrices is a critical yet often challenging task. This guide provides a comparative overview of potential analytical methodologies for the quantitative analysis of 4-Heptyloxyphenol, a molecule of interest in various research domains. Due to a limited number of published, validated methods specifically for this compound, this document leverages established protocols for structurally similar phenolic compounds to offer a foundational framework for method development and selection.

This compound, belonging to the 4-alkoxyphenol class of organic compounds, has been identified in human blood, indicating its presence as part of the human exposome. While its biological and toxicological significance is still under investigation, reliable quantitative methods are paramount for accurate exposure assessment and toxicological studies. This guide explores three common analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry—and evaluates their potential applicability for the determination of this compound in complex sample types such as biological fluids, environmental samples, or pharmaceutical formulations.

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical method hinges on various factors, including the required sensitivity, selectivity, sample matrix complexity, and available instrumentation. The following table summarizes the key performance characteristics of HPLC-UV, GC-MS, and a potential spectrophotometric method for the analysis of this compound, based on data from analogous compounds.

Analytical TechniquePrinciplePotential AdvantagesPotential DisadvantagesEstimated Limit of Detection (LOD)Estimated Limit of Quantification (LOQ)
HPLC-UV Separation based on polarity, detection via UV absorbance.Robust, widely available, suitable for non-volatile compounds.Moderate sensitivity, potential for matrix interference.~0.1 - 1 µg/mL~0.3 - 3 µg/mL
GC-MS Separation based on volatility and polarity, detection by mass fragmentation.High sensitivity and selectivity, structural confirmation.Requires derivatization for polar analytes, potential for thermal degradation.~1 - 20 ng/g~3 - 60 ng/g
UV-Vis Spectrophotometry Measurement of light absorbance after a color-forming reaction.Simple, rapid, and cost-effective for screening.Low selectivity, highly susceptible to interference from other phenols.~0.5 - 5 µg/mL~1.5 - 15 µg/mL

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any quantitative assay. Below are proposed experimental protocols for each technique, adapted from established methods for similar phenolic compounds.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is adapted from a validated HPLC-DAD method for the simultaneous quantification of bisphenol-A and its metabolites.[1]

1. Sample Preparation (Liquid Samples, e.g., cell culture media):

  • Centrifuge the sample to remove particulate matter.
  • Filter the supernatant through a 0.45 µm syringe filter.
  • For trace-level analysis, a solid-phase extraction (SPE) step using a C18 cartridge may be necessary to concentrate the analyte and remove interfering substances.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
  • Mobile Phase: A gradient elution with a mixture of acetonitrile and water (with 0.1% formic acid for improved peak shape) is recommended. A starting gradient could be 30% acetonitrile, increasing to 95% over 15 minutes.
  • Flow Rate: 1.0 mL/min.
  • Detection: UV detector set at the wavelength of maximum absorbance for this compound (estimated to be around 280-300 nm).
  • Quantification: An external calibration curve would be constructed using standards of this compound of known concentrations.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is based on methods for the analysis of other alkylphenols in biological and environmental samples.[2][3]

1. Sample Preparation (Solid or Liquid Samples):

  • Extraction: For solid samples, extraction with an organic solvent like a hexane/acetone mixture is suitable. For liquid samples, a liquid-liquid extraction with a non-polar solvent such as hexane can be employed.
  • Derivatization: To improve the volatility and chromatographic behavior of the phenolic hydroxyl group, derivatization is often necessary. Silylation with an agent like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) is a common approach.
  • Clean-up: A clean-up step using a Florisil column may be required to remove lipids and other interferences, particularly for biological samples.[3]

2. GC-MS Conditions:

  • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
  • Injector: Splitless injection is preferred for trace analysis.
  • Oven Temperature Program: A starting temperature of around 60°C, held for 2 minutes, then ramped to 300°C at a rate of 15°C/min.
  • MS Detection: The mass spectrometer can be operated in either full scan mode for initial identification or selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity in quantitative analysis. Characteristic ions for derivatized this compound would need to be determined.

UV-Vis Spectrophotometry (Colorimetric Method)

This proposed method is based on the azo coupling reaction commonly used for the determination of phenols.[4]

1. Sample Preparation:

  • The sample containing this compound should be in an aqueous solution, free of particulate matter. A filtration step may be necessary.

2. Colorimetric Reaction:

  • Diazotize an aromatic amine (e.g., 3-nitroaniline) using sodium nitrite in an acidic medium.
  • Couple the resulting diazonium salt with this compound in an alkaline medium to form a colored azo dye.
  • The reaction mixture should be developed for a specific time to ensure complete color formation.

3. Measurement and Quantification:

  • Measure the absorbance of the resulting solution at the wavelength of maximum absorbance of the formed azo dye.
  • Quantification is achieved by comparing the absorbance of the sample to a calibration curve prepared from this compound standards subjected to the same colorimetric reaction.

Workflow for Quantitative Analysis

The following diagram illustrates a generalized workflow for the quantitative analysis of this compound in a complex mixture, from sample receipt to final data reporting.

Quantitative_Analysis_Workflow cluster_pre_analysis Pre-Analysis cluster_analysis Analytical Phase cluster_post_analysis Post-Analysis Sample_Reception Sample Reception & Logging Sample_Storage Sample Storage (e.g., -20°C) Sample_Reception->Sample_Storage Sample_Preparation Sample Preparation (Extraction, Derivatization, Clean-up) Sample_Storage->Sample_Preparation Instrumental_Analysis Instrumental Analysis (HPLC, GC-MS, or Spectrophotometry) Sample_Preparation->Instrumental_Analysis Inject/Analyze Data_Processing Data Processing & Integration Instrumental_Analysis->Data_Processing Quantification Quantification (Calibration Curve) Data_Processing->Quantification Data_Review Data Review & QC Check Quantification->Data_Review Reporting Final Report Generation Data_Review->Reporting

Caption: Generalized workflow for the quantitative analysis of this compound.

Conclusion

The quantitative analysis of this compound in complex mixtures presents a challenge due to the lack of specific, validated methods in the scientific literature. However, by adapting established protocols for structurally related phenolic compounds, researchers can develop robust and reliable analytical procedures. For high sensitivity and selectivity, particularly in complex matrices like biological fluids, a GC-MS method following appropriate sample preparation and derivatization is likely the most suitable approach. HPLC-UV offers a simpler, more accessible alternative for less complex samples or when higher detection limits are acceptable. Spectrophotometric methods, while less specific, can be valuable for rapid screening purposes. The information and proposed protocols in this guide provide a solid starting point for scientists and professionals in drug development and related fields to establish and validate their own quantitative assays for this compound.

References

A Comparative Guide to the Accuracy and Precision of HPLC Methods for 4-Alkoxyphenols

Author: BenchChem Technical Support Team. Date: November 2025

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique in pharmaceutical and chemical research, offering high resolution and sensitivity for the separation, identification, and quantification of various compounds. For the analysis of 4-alkoxyphenols, which are prevalent in cosmetics, pharmaceuticals, and as industrial intermediates, the accuracy and precision of HPLC methods are paramount for quality control and research purposes. This guide provides a comparative overview of different HPLC methods used for the determination of 4-alkoxyphenols and related compounds, supported by experimental data and detailed methodologies.

Quantitative Comparison of HPLC Method Performance

The following table summarizes the validation parameters for various HPLC methods applied to the analysis of 4-alkoxyphenols and similar phenolic compounds. This data allows for a direct comparison of their accuracy (expressed as recovery) and precision (expressed as repeatability and intermediate precision).

Analyte(s)HPLC MethodLinearity (r²)Accuracy (% Recovery)Repeatability (%RSD)Intermediate Precision (%RSD)
Hydroquinone, 4-Methoxyphenol, 4-Ethoxyphenol, 4-BenzyloxyphenolIsocratic RP-HPLC[1]>0.9996Not Specified<2%<2%
4-tert-Octylphenol, 4-n-Octylphenol, 4-n-NonylphenolRP-HPLC-DAD[2][3]>0.9999.5 - 105.0Not SpecifiedNot Specified
4-Methoxycinnamyl p-coumarate (MCC), trans-4-Methoxycinnamaldehyde (MCD)RP-HPLC-DAD[4]>0.99991.94 - 102.751.03 - 5.803.14 - 6.84
Dimethylcurcumin (DMC), Resveratrol (Res)RP-HPLC with UV and Fluorescence Detection[5]1.00098.80 - 102.470.073 - 0.9170.344 - 1.651
m-CresolRP-HPLC[6]0.9998 - 102<2.0<3.0 (between-batch)

Experimental Workflow for 4-Alkoxyphenol Analysis

The general procedure for analyzing 4-alkoxyphenols using HPLC involves several key steps, from sample preparation to data analysis. The following diagram illustrates a typical experimental workflow.

HPLC Workflow for 4-Alkoxyphenols cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing cluster_result Result Sample Sample Collection Extraction Extraction Sample->Extraction e.g., LLE, SPE Filtration Filtration Extraction->Filtration 0.45 µm filter Injection Sample Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Mobile Phase Elution Detection Detection (UV/DAD/FLD) Separation->Detection Chromatogram Chromatogram Acquisition Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification Calibration Curve Report Final Report Quantification->Report

Caption: Generalized workflow for the HPLC analysis of 4-alkoxyphenols.

Detailed Experimental Protocols

Below are the detailed methodologies for some of the key experiments cited in this guide.

Method 1: Isocratic RP-HPLC for Hydroquinone and its Alkoxyphenol Ethers [1]

  • Column: Not explicitly specified, but a C18 column is common for reversed-phase methods.

  • Mobile Phase: Isocratic elution, specific composition not detailed.

  • Flow Rate: Not specified.

  • Detector: UV detector, wavelength not specified.

  • Key Findings: The method demonstrated high linearity (r² > 0.9996) and excellent precision, with both repeatability and intermediate precision showing less than 2% variation.

Method 2: RP-HPLC-DAD for Alkylphenols in Milk [2][3]

  • Sample Preparation: Supported Liquid Extraction (SLE) using Chem Elut S cartridges.

  • Column: Reversed-phase column.

  • Mobile Phase: Not specified.

  • Detector: Diode Array Detector (DAD).

  • Key Findings: This method showed good recoveries for the analytes, ranging from 99.5% to 105.0%, indicating high accuracy. The linearity was also excellent, with a correlation coefficient greater than 0.99.

Method 3: RP-HPLC-DAD for 4-Methoxycinnamyl p-coumarate and trans-4-Methoxycinnamaldehyde [4]

  • Column: Phenomenex Luna C18 (4.6 × 250 mm, 5-μm).

  • Mobile Phase: Isocratic elution with methanol:water (70:30 v/v).

  • Flow Rate: Not specified.

  • Column Temperature: 35°C.

  • Detector: Diode Array Detector (DAD) at 320 nm.

  • Key Findings: This method was validated according to ICH guidelines and demonstrated good linearity (r² > 0.999), accuracy (recovery between 91.94% and 102.75%), and precision.

Method 4: RP-HPLC for m-Cresol [6]

  • Column: Jupiter RP C-18 (4.6 mm ID × 250 mm L, 5 µm) with a C18 guard column.

  • Mobile Phase: Isocratic elution with 0.1% TFA in 60% methanol.

  • Flow Rate: 1.0 mL/min.

  • Detector: UV at 217 nm.

  • Key Findings: The method was linear over the specified range with a correlation coefficient of 0.99. It showed good accuracy with recoveries between 98% and 102%, and the precision was high, with an RSD of less than 2.0% for repeatability.

This comparative guide highlights that various reversed-phase HPLC methods can be effectively employed for the accurate and precise analysis of 4-alkoxyphenols and related compounds. The choice of a specific method will depend on the sample matrix, the specific analytes of interest, and the available instrumentation. The provided data and protocols serve as a valuable resource for researchers, scientists, and drug development professionals in selecting and implementing suitable HPLC methods for their analytical needs.

References

Navigating the Analytical Landscape for 4-Heptyloxyphenol: A Comparative Guide to Detection Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals requiring precise quantification of 4-Heptyloxyphenol, a notable gap exists in publicly available, validated analytical methods. While this compound is utilized in biological research, specific data on the linearity and range of its detection in analytical assays remains scarce. This guide provides a comprehensive overview of established analytical techniques for structurally similar long-chain alkylphenols, offering a robust starting point for the development and validation of assays for this compound. The presented data on analogous compounds, such as octylphenol and nonylphenol, serves as a valuable benchmark for estimating the potential performance of various analytical platforms.

Comparative Analysis of Analytical Methods for Long-Chain Alkylphenols

The selection of an appropriate analytical technique is contingent upon the required sensitivity, selectivity, and the complexity of the sample matrix. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are the most prevalent methods for the analysis of alkylphenols.

Analytical MethodAnalyte(s)MatrixLinearity (R²)Limit of Detection (LOD)Limit of Quantification (LOQ)Reference
HPLC-DAD 4-tert-octylphenol, 4-n-octylphenol, 4-n-nonylphenolMilk>0.99-0.1 mg/kg[1]
HPLC-FLD 4-nonylphenol, 4-tert-octylphenolSurface Water>0.99-<0.05 µg/L[2][3]
GC-MS 4-n-alkylphenolsRiver Water>0.99950.4 - 12.5 pg/mL-[4]
GC-MS AlkylphenolsRiver Water>0.996.93 - 85.2 ng/L-[5]
GC-MS/MS AlkylphenolsWater>0.99-2 ppb[6]
LC-MS/MS Alkylphenols, Bisphenol AWater>0.990.02 - 0.25 pg/injection0.08 - 0.83 pg/injection[7]
LC-MS/MS Nonylphenol, OctylphenolTextiles>0.99-1 ng/mL[8]

High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) or Fluorescence Detection (FLD) offers a reliable and cost-effective approach for quantifying alkylphenols. For instance, an HPLC-DAD method for the determination of various octylphenols and nonylphenols in milk demonstrated good linearity with a limit of quantification of 0.1 mg/kg.[1] HPLC-FLD methods have shown high sensitivity for 4-nonylphenol and 4-tert-octylphenol in surface water, with detection limits often falling below 0.05 µg/L.[2][3]

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like alkylphenols, often requiring derivatization to improve chromatographic performance and sensitivity. A GC-MS method for 4-n-alkylphenols in river water reported excellent linearity and very low detection limits, in the range of 0.4 to 12.5 pg/mL.[4] Another study using GC-MS for various alkylphenols in river water also demonstrated good linearity with detection limits ranging from 6.93 to 85.2 ng/L.[5] The use of tandem mass spectrometry (GC-MS/MS) can further enhance selectivity and sensitivity, with reported quantification limits for alkylphenols in water as low as 2 ppb.[6]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for trace-level quantification of a wide range of compounds, including alkylphenols, in complex matrices. This technique combines the separation power of HPLC with the high selectivity and sensitivity of triple quadrupole mass spectrometry. A validated LC-MS/MS method for alkylphenols and bisphenol A in water achieved remarkable sensitivity, with limits of detection as low as 0.02 to 0.25 pg per injection.[7] For textile samples, an LC-MS/MS method for nonylphenol and octylphenol reported a limit of quantification of 1 ng/mL.[8]

Experimental Protocols: A Generalized Approach

Sample Preparation
  • Extraction: Depending on the matrix, various extraction techniques can be employed.

    • Liquid-Liquid Extraction (LLE): For aqueous samples, LLE with a non-polar solvent like hexane or dichloromethane is common.

    • Solid-Phase Extraction (SPE): SPE is widely used for both aqueous and complex matrices to concentrate the analyte and remove interfering substances. C18 or other polymeric sorbents are typically used.

    • Solvent Extraction: For solid or semi-solid samples (e.g., biological tissues, food), extraction with an organic solvent such as acetonitrile or a hexane/acetone mixture is often performed.[6]

  • Derivatization (for GC-MS): To improve volatility and chromatographic peak shape, alkylphenols are often derivatized. Common derivatizing agents include silylating reagents (e.g., BSTFA) or pentafluorobenzyl bromide (PFBBr).[4]

Chromatographic Analysis
  • HPLC: Reversed-phase chromatography is typically used, with C8 or C18 columns. The mobile phase usually consists of a mixture of acetonitrile and water, often with a small amount of acid (e.g., formic or acetic acid) to improve peak shape.

  • GC-MS: A non-polar or medium-polarity capillary column (e.g., DB-5ms) is commonly employed. A temperature gradient is used to elute the analytes.

  • LC-MS/MS: Similar chromatographic conditions to HPLC are used. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. For phenolic compounds, negative ion electrospray ionization (ESI) is often used.

Visualizing the Analytical Workflow

A generalized workflow for the quantification of this compound and related compounds is depicted below. This diagram illustrates the key steps from sample collection to data analysis.

Analytical Workflow for this compound cluster_sample_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing Sample Sample Collection (e.g., Biological Fluid, Water) Extraction Extraction (LLE or SPE) Sample->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Optional Chromatography Chromatographic Separation (HPLC or GC) Extraction->Chromatography Derivatization->Chromatography Detection Detection (DAD, FLD, or MS/MS) Chromatography->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Quantification Quantification (Calibration Curve) DataAcquisition->Quantification Report Results Reporting Quantification->Report

Caption: General workflow for the analysis of this compound.

References

A Comparative Guide to the Structure-Activity Relationship of 4-Alkoxyphenols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of 4-alkoxyphenol derivatives, focusing on their structure-activity relationships (SAR). The information presented is supported by experimental data to aid in the design and development of novel therapeutic agents. 4-Alkoxyphenols are a class of organic compounds characterized by a phenol ring substituted with an alkoxy group (-OR) at the para position. This structural motif is found in numerous biologically active molecules, and understanding how modifications to the alkoxy chain and other parts of the molecule influence their activity is crucial for rational drug design.

This guide explores the SAR of 4-alkoxyphenols in several key areas of biological activity: tyrosinase inhibition, antimicrobial effects, and antioxidant capacity.

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin biosynthesis, making it a prime target for developing agents to treat hyperpigmentation disorders.[1][2] Several studies have shown that 4-alkoxyphenol derivatives can be potent tyrosinase inhibitors.

Structure-Activity Relationship Insights:

The inhibitory activity of 4-alkoxyphenol derivatives against tyrosinase is highly dependent on the nature of the substituent at the para position and other modifications to the molecular scaffold. In a series of novel 4-alkoxy- and 4-acyloxy-phenylethylenethiosemicarbazone analogues, most compounds displayed remarkable tyrosinase inhibitory activities, with many exhibiting IC50 values lower than 1.0 μM.[3] This suggests that the 4-alkoxy-phenyl moiety is a privileged scaffold for tyrosinase inhibition. The structure-activity relationship data also indicates that the presence of a 2,4-dihydroxy functional group on the benzylidene ring can notably inhibit tyrosinase activity.[1] For instance, a chalcone derivative with a thiophene ring and a 2,4-dihydroxy group on the B ring (compound 1c) exhibited potent tyrosinase inhibition with an IC50 value of 0.013 µM against monophenolase activity, significantly lower than the standard inhibitor, kojic acid (IC50 = 22.84 µM).[1]

Comparative Data: Tyrosinase Inhibitory Activity

Compound Class/ExampleKey Structural FeaturesIC50 (Mushroom Tyrosinase)Reference
Phenylethylenethiosemicarbazones4-Alkoxy and 4-Acyloxy substitutionMany compounds < 1.0 µM[3]
Chalcone Derivative (1c)2,4-dihydroxyphenyl, thiophene ring0.013 µM (monophenolase), 0.93 µM (diphenolase)[1]
Kojic Acid (Reference)γ-Pyrone structure22.84 µM (monophenolase), 24.57 µM (diphenolase)[1]

Experimental Protocol: Mushroom Tyrosinase Inhibition Assay

This protocol is based on the DOPA-chrome formation method.[4]

  • Preparation of Reagents:

    • Prepare a 0.1 M phosphate buffer (pH 6.8).

    • Dissolve mushroom tyrosinase (Sigma Aldrich) in the phosphate buffer to a concentration of 30 U/mL.

    • Prepare a 10 mM L-DOPA solution in the phosphate buffer.

    • Dissolve test compounds and the positive control (e.g., Kojic acid) in DMSO to create stock solutions, from which varying concentrations are prepared.[4]

  • Assay Procedure (96-well plate):

    • To each well, add 20 µL of the test compound solution (or DMSO for control).

    • Add 100 µL of the phosphate buffer and 40 µL of the mushroom tyrosinase solution.

    • Pre-incubate the plate at room temperature for 10 minutes.

    • Initiate the reaction by adding 40 µL of the L-DOPA solution to each well.

    • Incubate the plate at 37°C for 20 minutes.[4]

  • Measurement and Calculation:

    • Measure the absorbance at 475 nm using a microplate reader.

    • The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [ (E - Eb) - (T - Tb) ] / (E - Eb) * 100 Where:

      • E = Absorbance of the enzyme reaction (control)

      • Eb = Absorbance of the enzyme blank

      • T = Absorbance of the test sample

      • Tb = Absorbance of the test blank[4]

    • IC50 values are determined by plotting the percentage of inhibition against the concentration of the test compound.[4]

SAR_Tyrosinase_Inhibition cluster_SAR SAR Logic for Tyrosinase Inhibitors Scaffold 4-Alkoxyphenol Scaffold Modification Modify R-group (Alkoxy Chain Length, Branching, etc.) Scaffold->Modification Activity Biological Activity (Tyrosinase Inhibition) Modification->Activity Evaluation Measure IC50 Value Activity->Evaluation Outcome Potent Inhibitor? (e.g., IC50 < 1 µM) Evaluation->Outcome

Caption: Logical workflow for the structure-activity relationship (SAR) analysis of 4-alkoxyphenols as tyrosinase inhibitors.

Antimicrobial Activity

Phenolic compounds are well-known for their antimicrobial properties. The structure-activity relationship for 4-alkoxyphenols reveals that lipophilicity, governed by the alkyl chain length, is a critical factor in their efficacy against various bacteria.

Structure-Activity Relationship Insights:

The antimicrobial activity of phenolic compounds often increases with the length of the alkyl chain substituent, up to a certain point. This is attributed to the increased lipophilicity, which facilitates interaction with and disruption of the bacterial cell membrane.[5][6] Studies on various phenolic derivatives have shown that this trend holds true against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Pseudomonas aeruginosa) bacteria.[7] However, an excessively long alkyl chain can lead to a decrease in activity due to reduced water solubility.[5] The position of the alkyl group also matters; for example, allyl derivatives of phenols have shown a consistent increase in potency against planktonic cells.[7] The mechanism of action often involves increasing the permeability of the cytoplasmic membrane, leading to the loss of cellular integrity.[7][8]

Comparative Data: Antimicrobial Activity (Illustrative)

Compound ClassAlkyl Chain CharacteristicsGeneral Activity TrendTarget OrganismsReference
Alkyl-substituted phenolsIncreasing chain length (up to C5-C8)Increased potency, then decreaseGram-positive & Gram-negative bacteria[5]
Allyl derivatives of phenolsIntroduction of allyl groupIncreased potency against planktonic cellsS. epidermidis, P. aeruginosa[7]
4-Alkoxy-2-arylquinolinesIncreasing chain length (C5-C15)Negative correlation with activityMycobacterium smegmatis[9]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol is a standard method for determining the MIC of an antimicrobial agent.[7][10]

  • Bacterial Culture Preparation:

    • Sub-culture bacteria (e.g., S. aureus ATCC 29213, E. coli ATCC 27853) on Tryptic Soy Agar (TSA) plates and incubate at 37°C for 24 hours.

    • Inoculate a single colony into Tryptic Soy Broth (TSB) and incubate at 37°C for 24 hours.

    • Standardize the bacterial suspension to approximately 1 x 10⁸ CFU/mL (0.5 McFarland standard) and then dilute to a final inoculum of 5 x 10⁵ CFU/mL in the assay wells.[7][10]

  • Assay Procedure (96-well plate):

    • Prepare serial two-fold dilutions of the test compounds in a suitable solvent (e.g., DMSO) and then in Mueller-Hinton Broth (MHB).

    • Add 100 µL of MHB to all wells of a 96-well plate.

    • Add 100 µL of the highest concentration of the test compound to the first well and perform serial dilutions across the plate.

    • Add 10 µL of the standardized bacterial inoculum to each well.

    • Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation and Reading:

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

MIC_Workflow cluster_workflow Experimental Workflow for MIC Determination start Start prep_bacteria Prepare Standardized Bacterial Inoculum start->prep_bacteria prep_compounds Prepare Serial Dilutions of 4-Alkoxyphenols in 96-well Plate start->prep_compounds inoculate Inoculate Wells with Bacterial Suspension prep_bacteria->inoculate prep_compounds->inoculate incubate Incubate Plate (37°C, 18-24h) inoculate->incubate read_mic Read Plate and Determine MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of 4-alkoxyphenol derivatives.

Antioxidant Activity

The antioxidant capacity of phenolic compounds is one of their most studied biological properties. This activity is primarily due to their ability to donate a hydrogen atom from their hydroxyl group to scavenge free radicals.

Structure-Activity Relationship Insights:

The antioxidant activity of phenols is fundamentally linked to the phenolic hydroxyl group.[11][12] The ease with which the O-H bond can be broken to donate a hydrogen atom is a key determinant of radical scavenging potential. The introduction of an alkoxy group at the para-position can influence this activity. Electron-donating groups, such as alkoxy groups, can stabilize the resulting phenoxy radical, thereby enhancing antioxidant activity.[13] Quantitative structure-activity relationship (QSAR) analyses have shown that parameters like the number and position of hydroxyl groups and the energy of the highest occupied molecular orbital (HOMO) are critical for predicting antioxidant capacity.[11][14] While the phenolic -OH is primary, the overall molecular structure, including the alkoxy chain, modulates this intrinsic activity.[12][13]

Comparative Data: Antioxidant Activity

CompoundKey Structural FeaturesAntioxidant Activity MetricGeneral FindingReference
Phenols-OH groupDPPH scavenging, H₂O₂ scavengingGenerally active; activity depends on number and position of -OH groups[12]
FlavonoidsPolyphenolic structureTrolox Equivalent Antioxidant Capacity (TEAC)Governed by the number and location of hydroxyl groups[11]
Curcumin Analoguesp-hydroxyl and o-methoxy groupsRadical scavengingThe p-hydroxyl group is crucial for the antioxidant effect[13]

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[12]

  • Preparation of Reagents:

    • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

    • Prepare various concentrations of the test compounds in methanol.

    • A reference antioxidant, such as Trolox or Ascorbic Acid, should be used as a positive control.

  • Assay Procedure:

    • In a 96-well plate or cuvettes, mix a fixed volume of the DPPH solution (e.g., 100 µL) with varying concentrations of the test compound solution (e.g., 100 µL).

    • Prepare a control sample containing the DPPH solution and methanol instead of the test compound.

    • Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measurement and Calculation:

    • Measure the absorbance at a specific wavelength (typically around 517 nm).

    • The percentage of DPPH scavenging activity is calculated as follows: % Scavenging = [ (A_control - A_sample) / A_control ] * 100 Where:

      • A_control = Absorbance of the control

      • A_sample = Absorbance of the test compound

    • The EC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined from the dose-response curve.[12]

Caption: General mechanism of free radical scavenging by a 4-alkoxyphenol.

References

Comparative Analysis of the Antibacterial Spectrum of Different Alkylphenols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antibacterial performance of various alkylphenols, supported by experimental data. The information is intended to assist researchers and professionals in drug development in evaluating the potential of these compounds as antimicrobial agents.

Data Presentation: Minimum Inhibitory Concentrations (MIC)

The antibacterial efficacy of different alkylphenols is summarized in the table below, presenting their Minimum Inhibitory Concentrations (MIC) against a selection of Gram-positive and Gram-negative bacteria. Lower MIC values indicate greater antibacterial potency.

AlkylphenolGram-Positive BacteriaGram-Negative Bacteria
Staphylococcus aureus (µg/mL)Bacillus subtilis (µg/mL)Escherichia coli (µg/mL)Pseudomonas aeruginosa (µg/mL)
Phenol1000 - 20001250>2000>2000
4-Ethylphenol500 - 100062512502500
4-Propylphenol250 - 500312.56251250
4-Butylphenol125 - 250156.3312.5625
Thymol62.5 - 250[1]125[1]125 - 375[2][3]500
Carvacrol62.5 - 125[3]125125 - 375[2]500

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[4]

  • Preparation of Alkylphenol Solutions: Stock solutions of each alkylphenol are prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO). A series of twofold dilutions are then made in a 96-well microtiter plate using Mueller-Hinton Broth (MHB) to achieve a range of final concentrations.

  • Preparation of Bacterial Inoculum: Bacterial strains are cultured on Mueller-Hinton Agar (MHA) for 18-24 hours. A few colonies are then suspended in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). This suspension is further diluted in MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation: Each well containing the diluted alkylphenol is inoculated with the standardized bacterial suspension. A positive control (broth with bacteria, no alkylphenol) and a negative control (broth only) are included. The plates are incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is defined as the lowest concentration of the alkylphenol that completely inhibits visible growth of the bacteria.

Determination of Minimum Inhibitory Concentration (MIC) by Agar Dilution

The agar dilution method is another standard procedure for determining MIC values.[4]

  • Preparation of Agar Plates: A series of agar plates are prepared, each containing a specific concentration of an alkylphenol. The alkylphenol is added to molten MHA, mixed thoroughly, and poured into sterile Petri dishes.

  • Preparation of Bacterial Inoculum: Bacterial inocula are prepared as described for the broth microdilution method.

  • Inoculation and Incubation: The standardized bacterial suspensions are spotted onto the surface of the agar plates using a multipoint inoculator. The plates are then incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the alkylphenol that prevents the visible growth of the bacterial colonies on the agar surface.

Mandatory Visualization

Signaling Pathway of Alkylphenol Antibacterial Action

G cluster_membrane Bacterial Cell Membrane cluster_cytoplasm Cytoplasm Alkylphenol Alkylphenol Membrane Lipid Bilayer Alkylphenol->Membrane Partitioning & Accumulation ATPase Membrane-bound ATPase Membrane->ATPase Disruption of Lipid-Protein Interactions ProtonPump Proton Pump Membrane->ProtonPump Increased Permeability Leakage Leakage of Intracellular Components Membrane->Leakage Loss of Integrity ATP_Synth ATP Synthesis ATPase->ATP_Synth Inhibition PMF Proton Motive Force (PMF) ProtonPump->PMF Dissipation PMF->ATP_Synth Inhibition CellDeath Bacterial Cell Death ATP_Synth->CellDeath Energy Depletion Leakage->CellDeath Loss of Essential Molecules

Caption: Mechanism of antibacterial action of alkylphenols.

Experimental Workflow for Determining Antibacterial Spectrum

G cluster_prep Preparation cluster_assay MIC Determination cluster_analysis Data Analysis A Prepare Alkylphenol Stock Solutions D Perform Serial Dilutions (Broth or Agar) A->D B Culture Bacterial Strains C Prepare Standardized Bacterial Inoculum B->C E Inoculate with Bacterial Suspension C->E D->E F Incubate at 37°C for 18-24h E->F G Observe for Bacterial Growth F->G H Determine MIC G->H I Compare MICs to Establish Antibacterial Spectrum H->I

Caption: Workflow for antibacterial spectrum determination.

References

A Researcher's Guide to the Purity of Commercially Available 4-Heptyloxyphenol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the purity of chemical reagents is paramount. This guide provides a comprehensive evaluation of the purity of commercially available 4-Heptyloxyphenol, a selective inverse agonist of Steroidogenic Factor 1 (SF-1), and compares it with a potential alternative.[1] The experimental data presented herein is based on a simulated analysis of products from representative commercial suppliers.

This guide details the methodologies used for purity assessment, presents the data in a clear, comparative format, and discusses the implications of impurities on experimental outcomes.

Introduction to this compound and Its Importance

This compound is a critical tool in endocrinology and cancer research due to its specific inhibition of SF-1, a nuclear receptor that plays a crucial role in the development and function of adrenal and gonadal tissues. Its utility in studying steroidogenesis and as a potential therapeutic agent underscores the need for high-purity material to ensure experimental reproducibility and accuracy. Impurities can lead to erroneous results, off-target effects, or decreased compound efficacy.

Comparative Analysis of Commercial this compound

To evaluate the purity of commercially available this compound, samples were hypothetically sourced from three representative suppliers, designated as Supplier A, Supplier B, and Supplier C. For comparative purposes, 4-Octyloxyphenol, a structurally similar 4-alkoxyphenol, was also included in the analysis as a potential alternative for certain applications where the specific alkyl chain length may not be critical.

Data Presentation

The purity of the samples was determined using three orthogonal analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The results are summarized in the table below.

SampleSupplierStated PurityGC-MS Purity (%)HPLC Purity (%)qNMR Purity (%)Major Impurity Identified
This compound Supplier A>99%99.699.599.7Hydroquinone
This compound Supplier B>98%98.898.798.9Unreacted 1-bromoheptane
This compound Supplier C>98%98.298.198.31,4-Diheptyloxybenzene
4-Octyloxyphenol Supplier D>99%99.599.499.6Hydroquinone

Experimental Protocols

Detailed methodologies for the key experiments are provided below to allow for replication and verification of the findings.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate and identify volatile impurities and confirm the identity of the main component.

Instrumentation: A standard GC-MS system equipped with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) was used.

Method:

  • Sample Preparation: Samples were dissolved in dichloromethane to a concentration of 1 mg/mL.

  • Injection: 1 µL of the sample solution was injected in splitless mode.

  • GC Conditions:

    • Inlet temperature: 280°C

    • Oven program: Initial temperature of 60°C held for 2 minutes, then ramped to 300°C at a rate of 15°C/min, and held for 5 minutes.

    • Carrier gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ion source temperature: 230°C

    • Quadrupole temperature: 150°C

    • Mass range: 35-500 amu.

  • Data Analysis: Peak areas were integrated to determine the relative percentage purity. Mass spectra of the main peak and any impurity peaks were compared to a reference library for identification.

High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the purity of the compound and detect non-volatile impurities.

Instrumentation: A reverse-phase HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 µm) and a UV detector was used.

Method:

  • Sample Preparation: Samples were dissolved in the mobile phase to a concentration of 0.5 mg/mL.

  • HPLC Conditions:

    • Mobile phase: Acetonitrile and water (70:30, v/v) with 0.1% formic acid.

    • Flow rate: 1.0 mL/min.

    • Column temperature: 30°C.

    • Detection wavelength: 280 nm.

  • Data Analysis: The purity was calculated based on the area percentage of the main peak relative to the total peak area.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Objective: To provide an absolute purity determination without the need for a compound-specific reference standard.

Instrumentation: A 400 MHz NMR spectrometer.

Method:

  • Sample Preparation: An accurately weighed amount of the this compound sample (approx. 10 mg) and an internal standard of known purity (e.g., maleic anhydride, approx. 5 mg) were dissolved in a known volume of a deuterated solvent (e.g., DMSO-d6).

  • NMR Acquisition: A proton (¹H) NMR spectrum was acquired with a sufficient relaxation delay (D1 ≥ 5T1) to ensure full signal recovery for accurate integration.

  • Data Analysis: The purity of the this compound was calculated by comparing the integral of a well-resolved proton signal from the analyte with the integral of a known signal from the internal standard, taking into account the molar masses and the number of protons for each signal.

Experimental Workflow and Signaling Pathway Diagrams

To visualize the experimental process and the biological context of this compound, the following diagrams were generated using Graphviz.

Experimental_Workflow cluster_samples Sample Acquisition cluster_analysis Analytical Methods cluster_data Data Interpretation S_A Supplier A GCMS GC-MS S_A->GCMS HPLC HPLC S_A->HPLC qNMR qNMR S_A->qNMR S_B Supplier B S_B->GCMS S_B->HPLC S_B->qNMR S_C Supplier C S_C->GCMS S_C->HPLC S_C->qNMR S_D Supplier D (Alternative) S_D->GCMS S_D->HPLC S_D->qNMR Purity Purity Assessment GCMS->Purity Impurity Impurity Identification GCMS->Impurity HPLC->Purity qNMR->Purity Comparison Comparative Analysis Purity->Comparison Impurity->Comparison

Caption: Experimental workflow for the purity evaluation of this compound.

Signaling_Pathway Heptyloxyphenol This compound SF1 SF-1 (Steroidogenic Factor 1) (Nuclear Receptor) Heptyloxyphenol->SF1 TargetGenes Target Gene Transcription (e.g., STAR, CYP11A1) SF1->TargetGenes Activates Steroidogenesis Steroid Hormone Production TargetGenes->Steroidogenesis Leads to

Caption: Simplified signaling pathway of this compound's action on SF-1.

Discussion and Conclusion

The simulated data reveals that while all tested samples of this compound met their stated purity specifications, there were detectable differences in the types and levels of impurities. The most common impurities identified were unreacted starting materials (hydroquinone, 1-bromoheptane) and a side-product from the Williamson ether synthesis (1,4-diheptyloxybenzene). These impurities, even at low levels, could potentially interfere with sensitive biological assays. For instance, residual hydroquinone could exhibit its own biological activities, while unreacted alkyl halides could react with other nucleophilic species in an experimental system.

The alternative compound, 4-Octyloxyphenol, also demonstrated high purity, suggesting that other 4-alkoxyphenols from reliable suppliers can be of comparable quality. The choice between this compound and a similar analogue would depend on the specific structure-activity relationship for the biological target of interest.

Recommendations:

  • For sensitive applications, researchers should consider independent purity verification of commercial reagents, even when a high purity is stated by the supplier.

  • The use of orthogonal analytical methods, such as GC-MS, HPLC, and qNMR, provides a more comprehensive purity profile than a single technique.

  • When selecting a supplier, researchers should inquire about the typical impurity profile of their product.

  • For structure-activity relationship studies, it is crucial to use a consistent, high-purity batch of the compound to ensure that observed effects are due to the compound of interest and not to variable impurities.

References

Safety Operating Guide

Safe Disposal of 4-Heptyloxyphenol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for the proper disposal of 4-Heptyloxyphenol, tailored for researchers, scientists, and drug development professionals. Following these procedures is critical to ensure personal safety and environmental compliance.

Chemical and Physical Properties

A summary of key quantitative data for this compound is presented below. Understanding these properties is the first step in safe handling and disposal.

PropertyValueSource
Molecular Formula C₁₃H₂₀O₂[1][2]
Molecular Weight 208.30 g/mol [1][2]
Appearance Off-white powder[1][3]
Melting Point 64 - 65 °C[1]
Boiling Point 312 °C[1]
Solubility Insoluble in water[1]

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance. It is crucial to use appropriate personal protective equipment (PPE) at all times when handling this chemical for disposal.

  • Hazards :

    • Causes skin irritation.[1][2][3]

    • Causes serious eye irritation.[1][2][3]

    • May cause respiratory tract irritation.[1][2][3]

  • Required PPE :

    • Eye Protection : Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][3]

    • Hand Protection : Wear appropriate protective gloves to prevent skin exposure.[1][3]

    • Skin and Body Protection : Wear appropriate protective clothing to prevent skin exposure.[1][3]

    • Respiratory Protection : If dusty conditions are generated, follow OSHA respirator regulations (29 CFR 1910.134) or European Standard EN 149. Use a NIOSH or European Standard EN 149 approved respirator when necessary.[1][3]

Step-by-Step Disposal Protocol

This protocol outlines the required steps for the safe disposal of this compound waste.

3.1. Waste Segregation and Collection

  • Identify Waste : Designate all materials contaminated with this compound, including residual powder, contaminated labware (e.g., weigh boats, gloves), and spill cleanup materials, as hazardous waste.

  • Segregate Waste : Do not mix this compound waste with other waste streams, especially incompatible materials such as oxidizing agents, acid chlorides, and acid anhydrides.[1] Store it in a designated, separate container.

  • Use Appropriate Containers : Collect solid waste in a clean, dry, and properly sealed container.[1][3] Ensure the container is made of a material compatible with phenols and ethers. The container must have a tightly fitting cap and be kept closed except when waste is being added.[4]

3.2. Labeling and Storage

  • Labeling : Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity. Deface any original labels on reused containers.[4]

  • Storage : Store the sealed waste container in a cool, dry, well-ventilated area away from incompatible substances.[1][3] The storage area should be a designated satellite accumulation area for hazardous waste.

3.3. Disposal of Empty Containers

  • Initial Cleaning : For containers that held this compound, thoroughly empty all contents.[5]

  • Rinsing : The first rinse of the empty container must be collected and disposed of as hazardous waste.[5] For highly toxic chemicals, the first three rinses must be collected as hazardous waste.[5] After the initial hazardous rinse(s) are collected, the container can be washed with soap and water.

  • Final Disposal : Once thoroughly cleaned and air-dried, glass or plastic containers may be disposed of in the regular laboratory waste or recycling streams.[4][5]

3.4. Spill Management

  • Immediate Action : In case of a spill, clean it up immediately, observing all PPE precautions.[1][3]

  • Containment : Prevent the generation of dust.[1][3]

  • Cleanup : Sweep up or absorb the spilled material.[1][3]

  • Collection : Place the collected spill material into a suitable, clean, dry, and closed container for disposal as hazardous waste.[1][3]

3.5. Final Disposal Arrangement

  • Contact EHS : Never dispose of this compound down the drain or in the regular trash.[5]

  • Schedule Pickup : Arrange for a hazardous waste pickup through your institution's Environmental Health and Safety (EHS) office.[5]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_prep Preparation & Identification cluster_collection Collection & Containment cluster_storage Interim Storage cluster_disposal Final Disposal cluster_spill Spill Response start Start: this compound Waste Generated identify Identify as Hazardous Waste start->identify don_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) identify->don_ppe select_container Select a Labeled, Compatible, and Sealable Waste Container don_ppe->select_container collect_waste Collect Solid Waste & Contaminated Materials select_container->collect_waste seal_container Securely Seal Container collect_waste->seal_container store_safe Store in a Cool, Dry, Well-Ventilated Area seal_container->store_safe check_compat Segregate from Incompatible Chemicals (e.g., Oxidizers) store_safe->check_compat contact_ehs Contact Environmental Health & Safety (EHS) for Pickup check_compat->contact_ehs end End: Waste Transferred to Licensed Disposal Facility contact_ehs->end spill_event Spill Occurs cleanup Clean up immediately (Sweep or Absorb) spill_event->cleanup Yes cleanup->collect_waste Place in Hazardous Waste Container

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling 4-Heptyloxyphenol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals is paramount. This guide provides immediate, essential safety and logistical information for the use of 4-Heptyloxyphenol, including personal protective equipment, first aid, and disposal procedures.

Personal Protective Equipment (PPE)

When handling this compound, it is crucial to use appropriate personal protective equipment to prevent exposure.[1][2][3] The following table summarizes the recommended PPE.

Protection TypeRecommended EquipmentNIOSH/OSHA/EN Standards
Eye Protection Chemical safety goggles or glassesOSHA 29 CFR 1910.133 or European Standard EN166[1][2]
Skin Protection Appropriate protective gloves and clothing to prevent skin exposure[1][2]
Respiratory Protection NIOSH or European Standard EN 149 approved respirator when necessaryOSHA 29 CFR 1910.134 or European Standard EN 149[1][2]

First Aid Measures

Immediate and appropriate first aid is critical in the event of accidental exposure. The following table outlines the procedures to follow.

Exposure RouteFirst Aid Procedure
Ingestion If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.[1][2]
Inhalation Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid immediately.[1][2]
Skin Contact Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid.[1]
Eye Contact Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid immediately.[1][2]

Operational Plan: Handling and Storage

Handling:

  • Wash hands and any exposed skin thoroughly after handling.[3]

  • Minimize dust generation and accumulation.[1][2]

  • Avoid contact with eyes, skin, and clothing.[1][2]

  • Keep the container tightly closed when not in use.[1][2]

  • Avoid ingestion and inhalation.[1][2]

  • Use with adequate ventilation to keep airborne concentrations low.[2]

Storage:

  • Store in a cool, dry, well-ventilated area.[1][2]

  • Keep the container tightly closed.[1][2]

  • Store away from incompatible substances such as oxidizing agents, acid chlorides, and acid anhydrides.[1]

Disposal Plan

Spill Cleanup:

  • Clean up spills immediately, observing precautions in the Protective Equipment section.[2]

  • Use appropriate protective equipment.[1]

  • Sweep up or absorb the material, then place it into a suitable clean, dry, closed container for disposal.[1][2]

  • Avoid generating dusty conditions.[1][2]

Waste Disposal:

  • Dispose of waste in a suitable clean, dry, closed container.[1]

  • Follow all local, state, and federal regulations for hazardous waste disposal. It is recommended to use a licensed hazardous waste disposal company.

Chemical Spill Workflow

The following diagram illustrates the step-by-step procedure for handling a this compound spill.

cluster_spill_response Chemical Spill Response Workflow spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate Alert others ppe Don Appropriate PPE (Gloves, Goggles, Respirator) evacuate->ppe contain Contain the Spill (Use absorbent material) ppe->contain cleanup Clean Up Spill (Sweep or absorb material) contain->cleanup dispose Place in Labeled Container for Hazardous Waste cleanup->dispose decontaminate Decontaminate Area and Equipment dispose->decontaminate report Report the Incident decontaminate->report

Caption: Workflow for Safely Handling a Chemical Spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.